molecular formula C8H5N3O2 B2879274 7-Nitroquinazoline CAS No. 7557-00-8

7-Nitroquinazoline

Cat. No.: B2879274
CAS No.: 7557-00-8
M. Wt: 175.147
InChI Key: GDYMOWJSENQTNU-UHFFFAOYSA-N
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Description

7-Nitroquinazoline is a useful research compound. Its molecular formula is C8H5N3O2 and its molecular weight is 175.147. The purity is usually 95%.
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Properties

IUPAC Name

7-nitroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYMOWJSENQTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Nitroquinazoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Nitroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a pivotal intermediate, its strategic utility is derived from the quinazoline core, a privileged scaffold in numerous therapeutic agents, and the versatile nitro group at the 7-position, which serves as a chemical handle for extensive derivatization. This technical guide provides a comprehensive overview of the core chemical properties, structure, spectroscopic profile, and synthesis of this compound. Furthermore, it delves into its reactivity and critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. Detailed, field-proven experimental protocols for its synthesis and characterization are provided to support researchers and drug development professionals in leveraging this valuable molecule.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, facilitating high-affinity interactions with biological targets. Consequently, quinazoline derivatives have been successfully developed into approved drugs for various indications, including cancer, hypertension, and microbial infections.[2][3]

The introduction of a nitro group (—NO₂) onto this scaffold profoundly influences its electronic properties and chemical reactivity. Specifically, placing the nitro group at the 7-position creates a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group modifies the reactivity of the entire ring system and, most importantly, provides a latent amino group. Through a straightforward reduction, the 7-nitro moiety is converted to a 7-amino group, a key nucleophile used to build out complex molecular architectures and explore structure-activity relationships (SAR) in drug design.[4] This guide focuses specifically on this compound, a foundational building block for the next generation of targeted therapies.

Physicochemical and Structural Properties

The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique structural identifiers. These properties are critical for its accurate handling, characterization, and use in quantitative experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 7557-00-8PubChem[5]
Molecular Formula C₈H₅N₃O₂PubChem[5]
Molecular Weight 175.14 g/mol PubChem[5]
Canonical SMILES C1=CC2=CN=CN=C2C=C1--INVALID-LINK--[O-]PubChem[5]
InChI Key GDYMOWJSENQTNU-UHFFFAOYSA-NPubChem[5]
Hydrogen Bond Donors 0PubChem[5]
Hydrogen Bond Acceptors 4PubChem[5]
XLogP3 0.9PubChem[5]

The structure of this compound consists of a fused heterocycle where a pyrimidine ring is annulated to a benzene ring. The nitro group is substituted at position 7 of the benzene portion of the scaffold.

Figure 1: Chemical Structure of this compound.

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a complete, published dataset for the parent compound is sparse, the expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.

Table 2: Predicted and Typical Spectroscopic Data for this compound
TechniqueFeatureExpected Value/ObservationRationale & Notes
¹H NMR δ (H2, H4)~9.4 - 9.6 ppmProtons on the pyrimidine ring are highly deshielded.
δ (H5, H6, H8)~8.0 - 9.0 ppmAromatic protons on the benzene ring. The strong electron-withdrawing NO₂ group at C7 significantly deshields adjacent protons H6 and H8. H8 is often a doublet, H6 a doublet of doublets, and H5 a doublet.
¹³C NMR δ (C=N)~150 - 165 ppmCarbons in the pyrimidine ring (C2, C4).
δ (C-NO₂)~145 - 150 ppmAromatic carbon directly attached to the nitro group (C7).
δ (Aromatic C)~120 - 140 ppmRemaining aromatic carbons.
FTIR N-O Stretch1515-1560 cm⁻¹ (asymmetric)1345-1385 cm⁻¹ (symmetric)Strong, characteristic absorbances for an aromatic nitro group.[6]
C=N Stretch1610-1635 cm⁻¹Stretching vibration from the pyrimidine ring.[7]
Ar C=C Stretch1475-1580 cm⁻¹Multiple bands from the fused aromatic system.[7]
Ar C-H Bending700-900 cm⁻¹Out-of-plane bending provides information on the substitution pattern.
Mass Spec (EI) [M]⁺m/z = 175Molecular ion peak corresponding to the molecular weight.[5]
Fragmentsm/z = 145, 129, 117Loss of NO ([M-30]), loss of NO₂, ([M-46]), and subsequent fragmentation of the quinazoline ring.

Synthesis and Reactivity

Plausible Synthesis Route

Direct electrophilic nitration of the parent quinazoline scaffold is synthetically challenging for achieving 7-substitution. Under strong acidic conditions (e.g., HNO₃/H₂SO₄), the pyrimidine nitrogens are protonated, strongly deactivating the entire heterocyclic system to further electrophilic attack. The substitution that does occur is directed to the 5- and 8-positions of the benzene ring.[8]

Therefore, a more robust and regioselective strategy involves constructing the quinazoline ring from a pre-functionalized benzene precursor. The most common and effective approach starts with 2-amino-4-nitrobenzoic acid . This ensures the nitro group is correctly positioned prior to the cyclization step that forms the pyrimidine ring. The Niementowski quinazoline synthesis, or variations thereof, which involves condensation with formamide or formamidine, is the method of choice.

Synthesis_of_7_Nitroquinazoline A 2-Amino-4-nitrobenzoic Acid I1 7-Nitroquinazolin-4(3H)-one A->I1  Cyclocondensation (e.g., Reflux in 2-ethoxyethanol) B Formamidine Acetate B->I1 I2 4-Chloro-7-nitroquinazoline I1->I2  Chlorination (e.g., Reflux) C POCl₃ / PCl₅ C->I2 P This compound (Product) I2->P  Dechlorination D H₂, Pd/C or Reductive Iron D->P

Figure 2: Plausible Synthetic Pathway for this compound.

Causality of the Synthetic Design:

  • Starting Material Selection: 2-amino-4-nitrobenzoic acid is chosen because the relative positions of the amine, carboxylic acid, and nitro group are ideal for the subsequent cyclization to yield a 7-substituted quinazoline.

  • Cyclocondensation: Reacting the anthranilic acid derivative with formamidine acetate provides the necessary carbon and nitrogen atoms to form the pyrimidine ring, resulting in the more stable 7-nitroquinazolin-4(3H)-one intermediate.

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Conversion to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃) creates an excellent electrophilic site for subsequent nucleophilic aromatic substitution or, in this case, for removal.

  • Reductive Dechlorination: The final step involves the removal of the chlorine atom at the 4-position. This can be achieved via catalytic hydrogenation (e.g., H₂ over Pd/C), which simultaneously reduces the chloro group, yielding the target this compound.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the electrophilic nature of the pyrimidine ring and the reducible nitro group on the benzene ring.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is electron-deficient and susceptible to attack by nucleophiles, particularly at the 2- and 4-positions, especially if a leaving group (like a halogen) is present.[9]

  • Reduction of the Nitro Group: This is the most synthetically valuable reaction of this compound. The nitro group can be cleanly reduced to a primary amine (7-aminoquinazoline) using various reagents, such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). This transformation is the gateway to a vast library of derivatives, as the resulting aniline is a versatile nucleophile for amide bond formation, alkylations, and participation in cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Development

This compound is rarely a final drug product; its value lies in its role as a strategic intermediate. The 7-aminoquinazoline scaffold, readily accessed from it, is a key component in a multitude of potent and selective kinase inhibitors.

A Privileged Scaffold for Kinase Inhibitors

Many successful kinase inhibitors, including the EGFR inhibitors Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline core.[10][11] The quinazoline N1 atom acts as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP to anchor the inhibitor in the enzyme's hinge region. The 7-position is a key vector for introducing solubilizing groups or moieties that can probe deeper into the binding pocket to enhance potency and selectivity.

Scaffold_Application cluster_start Core Intermediate cluster_key Key Scaffold cluster_diversification Derivatization cluster_final Targeted Inhibitor start_mol This compound key_scaffold 7-Aminoquinazoline start_mol->key_scaffold Nitro Group Reduction deriv R-X (Alkylating/ Acylating Agent) final_mol 7-Substituted-4-Anilinoquinazoline (Kinase Inhibitor) key_scaffold->final_mol SₙAr with Substituted Aniline deriv->final_mol Amide Coupling/ Alkylation at 7-NH₂

Figure 3: Role of the 7-Aminoquinazoline Scaffold in Kinase Inhibitor Design.

The synthesis of Gefitinib analogues often involves a 6,7-disubstituted quinazoline core.[4] The methodologies for installing substituents at the 7-position are directly applicable from the 7-nitro or 7-amino precursors, highlighting the compound's importance in building these complex therapeutic agents.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 7-Nitroquinazolin-4(3H)-one (Intermediate I1)
  • Rationale: This protocol utilizes the Niementowski reaction to construct the quinazolinone ring from a pre-nitrated starting material, ensuring correct regiochemistry. 2-Ethoxyethanol is used as a high-boiling solvent to drive the condensation and dehydration.

  • Materials:

    • 2-Amino-4-nitrobenzoic acid (1.0 eq)

    • Formamidine acetate (3.0 eq)

    • 2-Ethoxyethanol

  • Procedure:

    • Combine 2-amino-4-nitrobenzoic acid and formamidine acetate in a round-bottom flask equipped with a reflux condenser.

    • Add 2-ethoxyethanol to create a slurry (approx. 5-10 mL per gram of benzoic acid).

    • Heat the mixture to reflux (approx. 135 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

    • After 4-6 hours, or upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, slowly add water to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual solvent and impurities.

    • Dry the solid under vacuum to yield 7-nitroquinazolin-4(3H)-one as a solid, typically yellow or light brown.

  • Validation: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm the structure and purity before proceeding.

Spectroscopic Characterization Workflow
  • Rationale: A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized this compound.

  • Workflow:

    • Purity Assessment (HPLC):

      • Dissolve a small sample in a suitable solvent (e.g., Acetonitrile/Water).

      • Inject onto a reverse-phase C18 column.

      • Run a gradient elution method and monitor with a UV detector (e.g., at 254 nm).

      • A pure sample should exhibit a single major peak. Purity is calculated by peak area integration.

    • Mass Verification (MS):

      • Analyze the sample via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.

      • Look for the protonated molecular ion [M+H]⁺ at m/z = 176.14.

      • If using Electron Ionization (EI), look for the molecular ion [M]⁺ at m/z = 175.14 and characteristic fragments.[5]

    • Structural Elucidation (NMR):

      • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum. Verify the presence of signals in the aromatic region (~8.0-9.6 ppm) with the expected chemical shifts and coupling patterns (doublets, doublet of doublets) consistent with the 1,2,4-trisubstituted benzene ring and the pyrimidine protons.

      • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

    • Functional Group Identification (FTIR):

      • Prepare a sample (e.g., KBr pellet).

      • Acquire an IR spectrum and confirm the presence of strong N-O stretching bands (~1530 cm⁻¹ and ~1350 cm⁻¹) characteristic of the nitro group and C=N/C=C bands for the aromatic system.[6][7]

Conclusion

This compound stands as a molecule of high strategic value for chemical and pharmaceutical research. Its true potential is realized not as an end product, but as a versatile and powerful building block. The ability to reliably place a nitro group at the 7-position—a key site for molecular elaboration—and subsequently convert it to an amine, provides a robust entry point into vast chemical space. Understanding its physicochemical properties, reactivity, and the logic behind its synthesis allows researchers to efficiently incorporate this scaffold into rational drug design campaigns, particularly for the development of next-generation kinase inhibitors and other targeted therapeutics. The protocols and data presented herein serve as a foundational guide for scientists aiming to harness the full potential of this important chemical entity.

References

The Synthesis of 7-Nitroquinazoline-4(3H)-one: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 7-nitroquinazolin-4(3H)-one stands out as a pivotal intermediate, particularly in the development of targeted cancer therapies. The strategic placement of the nitro group at the 7-position provides a versatile chemical handle for extensive functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery. This in-depth technical guide details a reliable and efficient synthetic route to 7-nitroquinazolin-4(3H)-one, explains the underlying chemical mechanisms, and provides field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Quinazolinone Core

Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered immense interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties[1][2]. The quinazolin-4(3H)-one core is particularly significant and is classified as a "privileged structure" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for lead compound generation.

The true value of 7-nitroquinazolin-4(3H)-one (Molecular Formula: C₈H₅N₃O₃, MW: 191.14 g/mol ) lies in its role as a versatile building block[1][3]. The nitro group is a powerful electron-withdrawing group that influences the electronic properties of the entire scaffold. More importantly, it can be readily reduced to a primary amine (7-aminoquinazolin-4(3H)-one). This amino group serves as a key point for diversification, allowing chemists to introduce a wide array of substituents to modulate the compound's potency, selectivity, and pharmacokinetic properties[1]. This strategic functionalization is central to the design of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.

Overview of Synthetic Strategy

The synthesis of the 7-nitroquinazolin-4(3H)-one core is most directly achieved through a one-step cyclocondensation reaction. This approach leverages a strategically substituted anthranilic acid derivative, where the nitro group is already in the desired position. This pre-functionalization strategy is often more efficient and provides better regiochemical control than attempting to nitrate the parent quinazolinone scaffold, which can lead to a mixture of isomers.

The chosen and most reliable method is a variation of the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide source[4]. In this case, 2-amino-4-nitrobenzoic acid is reacted with formamidine acetate to construct the pyrimidine ring, directly yielding the target compound.

Synthesis_Overview cluster_main Primary Synthetic Route Start 2-Amino-4-nitrobenzoic Acid Product 7-Nitroquinazolin-4(3H)-one Start->Product Reflux, 6h (Cyclocondensation) Reagent Formamidine Acetate (Amide Source) Reagent->Product Solvent Anhydrous Ethanol (Solvent) Solvent->Product

Caption: High-level overview of the one-step synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-nitroquinazolin-4(3H)-one from 2-amino-4-nitrobenzoic acid. The procedure is based on established and verified methodologies to ensure reproducibility and a high yield of the target intermediate[4].

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
2-Amino-4-nitrobenzoic acid616-79-5C₇H₆N₂O₄182.13Starting Material
Formamidine acetate3473-63-0C₃H₈N₂O₂104.11Amide source for cyclization
Ethanol (Anhydrous)64-17-5C₂H₅OH46.07Reaction Solvent
Deionized Water7732-18-5H₂O18.02For washing the solid product
Diethyl Ether60-29-7C₄H₁₀O74.12For washing the solid product
Step-by-Step Procedure

The following workflow outlines the key steps from reaction setup to product isolation.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Charge Reactor B 2. Add Reagents & Solvent (2-Amino-4-nitrobenzoic acid, Formamidine acetate, Anhydrous EtOH) A->B C 3. Heat to Reflux (Approx. 78°C for 6 hours) B->C D 4. Cool & Precipitate (Cool reaction mixture to RT) C->D E 5. Filter Solid Product (Vacuum filtration) D->E F 6. Wash Product (Wash with H₂O, cool EtOH, Ether) E->F G 7. Dry Product (Dry under vacuum) F->G H 8. Characterize (Obtain final product, Yield: 82.8%) G->H

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-nitrobenzoic acid (18.2 g, 0.1 mol) and formamidine acetate (20.8 g, 0.2 mol)[4].

    • Scientist's Insight: Using a 2:1 molar excess of formamidine acetate ensures the reaction goes to completion by driving the equilibrium towards the product. Anhydrous ethanol is crucial as water can interfere with the condensation reaction.

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask[4].

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. Maintain the reflux for 6 hours[4]. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After 6 hours, cool the reaction mixture to room temperature. A solid precipitate of the product will form.

  • Purification: Filter the solid using a Büchner funnel and wash the filter cake sequentially with 20 mL of deionized water, 30 mL of cold ethanol, and finally 30 mL of diethyl ether[4].

    • Scientist's Insight: The washing sequence is designed to remove any unreacted starting materials and impurities. Water removes residual salts, cold ethanol removes organic impurities that are more soluble in cold alcohol than the product, and ether is used to facilitate drying.

  • Drying: Dry the resulting solid under vacuum to obtain the final product, 7-nitro-4(3H)-quinazolinone. The expected yield is approximately 15.8 g (82.8%)[4]. The product typically appears as a light yellow to brown solid[1][3].

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The formation of 7-nitroquinazolin-4(3H)-one proceeds via a cyclocondensation pathway.

The Niementowski Reaction Variant

The reaction is a variant of the classical Niementowski synthesis. It involves two key stages: initial acylation followed by intramolecular cyclization.

  • Amidine Formation and Acylation: Formamidine acetate serves as the source for formamide in situ. The amino group of the 2-amino-4-nitrobenzoic acid performs a nucleophilic attack on the carbonyl-like carbon of the formamidine.

  • Intramolecular Cyclization: An intermediate N-acylanthranilic acid derivative is formed, which then undergoes an intramolecular nucleophilic attack from the newly formed amide nitrogen onto the carboxylic acid group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic pyrimidine ring, yielding the final quinazolinone product.

Mechanism cluster_mech Plausible Reaction Mechanism SM 2-Amino-4-nitrobenzoic Acid INT1 N-Acyl Intermediate SM->INT1 + Formamidine (Acylation) FA Formamidine INT2 Tetrahedral Intermediate INT1->INT2 Intramolecular Nucleophilic Attack PROD 7-Nitroquinazolin-4(3H)-one INT2->PROD - H₂O (Dehydration/ Aromatization)

Caption: Simplified mechanism of quinazolinone ring formation.

Conclusion and Future Directions

The synthesis of 7-nitroquinazolin-4(3H)-one via the cyclocondensation of 2-amino-4-nitrobenzoic acid is a robust, high-yielding, and scalable method that provides access to a critical intermediate in drug discovery. The procedure is straightforward and relies on readily available starting materials. The resulting product serves as a versatile platform for the development of novel quinazoline derivatives, particularly through the reduction of the nitro group to an amine, which opens up a vast chemical space for derivatization. As the demand for targeted therapeutics continues to grow, the efficient synthesis of such key building blocks will remain an essential endeavor for medicinal chemists worldwide.

References

An In-depth Technical Guide to 7-Nitroquinazoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among its numerous derivatives, 7-nitroquinazoline stands out as a pivotal intermediate, offering a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The strategic placement of the nitro group on the quinazoline core imparts unique reactivity and provides a handle for further chemical modifications, making it a valuable building block in drug discovery and development.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and diverse applications. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, empowering researchers to leverage the full potential of this important chemical entity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a heterocyclic aromatic compound with the molecular formula C₈H₅N₃O₂.

PropertyValueSource
CAS Number 7557-00-8[1]
Molecular Weight 175.14 g/mol [1]
Molecular Formula C₈H₅N₃O₂[1]
Appearance Expected to be a solid
Solubility Soluble in many organic solvents

The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the quinazoline ring system, impacting its reactivity and potential for intermolecular interactions. This electronic feature is a key determinant of its utility as a synthetic intermediate.

Synthesis of this compound: A Proposed Pathway

While a variety of methods exist for the synthesis of the quinazoline core, the direct nitration of quinazoline is a common approach for introducing a nitro group. The following proposed synthesis is based on established principles of electrophilic aromatic substitution on the quinazoline ring system.

Reaction Principle

The synthesis of this compound can be achieved through the electrophilic nitration of quinazoline. The reaction involves the treatment of quinazoline with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinazoline ring. The regioselectivity of the nitration is influenced by the electronic properties of the quinazoline nucleus.

G quinazoline Quinazoline intermediate Sigma Complex (Resonance Stabilized) quinazoline->intermediate Electrophilic Attack nitrating_mixture HNO₃ / H₂SO₄ nitronium Nitronium Ion (NO₂⁺) (Electrophile) nitrating_mixture->nitronium Generation of Electrophile nitronium->intermediate product This compound intermediate->product Deprotonation

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general procedures for nitration of similar heterocyclic compounds. Researchers should conduct a thorough risk assessment and optimize the reaction conditions in a controlled laboratory setting.

Materials and Reagents:

  • Quinazoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add quinazoline to concentrated sulfuric acid at 0°C (ice bath). Stir until complete dissolution.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinazoline solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effect of the nitro group and the nitrogen atoms in the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to or in proximity to the nitro group and nitrogen atoms will exhibit characteristic downfield shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (175.14 g/mol ). Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the aromatic C-H and C=C/C=N bonds.

Reactivity and Chemical Properties

The chemical reactivity of this compound is largely dictated by the interplay of the electron-deficient quinazoline ring and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 7-aminoquinazoline. This reaction is a critical step in many synthetic pathways as it introduces a versatile nucleophilic center.

G nitroquinazoline This compound aminoquinazoline 7-Aminoquinazoline nitroquinazoline->aminoquinazoline Reduction reducing_agent Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) reducing_agent->aminoquinazoline

Caption: Reduction of this compound to 7-Aminoquinazoline.

This transformation opens up a vast array of possibilities for further functionalization, including diazotization, acylation, and alkylation reactions, allowing for the introduction of diverse pharmacophores.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the quinazoline ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, particularly at positions activated by the ring nitrogens.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities.[2][3][4]

Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[5] The ability to transform the nitro group into an amine allows for the construction of a diverse library of compounds for screening against various biological targets.

Potential Pharmacological Significance

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives have been investigated for a range of pharmacological activities, including:

  • Anticancer Agents: The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[2]

  • Antimicrobial Agents: Quinazoline derivatives have shown promise as antibacterial and antifungal agents.[3]

  • Anti-inflammatory Agents: Certain substituted quinazolines exhibit anti-inflammatory properties.[6]

The synthesis of novel derivatives from this compound continues to be an active area of research in the quest for new and improved therapeutic agents.

Conclusion

This compound is a molecule of significant strategic importance in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and chemical behavior is paramount for its effective utilization in the creation of novel compounds with the potential to address unmet medical needs. This guide serves as a foundational resource to stimulate further research and innovation centered around this valuable chemical entity.

References

A Comprehensive Technical Guide on the Biological Activities of 7-Nitroquinazoline Compounds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Role of the 7-Nitro Moiety

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent ability to interact with a multitude of biological targets has led to the development of numerous therapeutic agents across diverse disease areas, including oncology, infectious diseases, and inflammation.[2][3] This guide delves into a specific, highly versatile subclass: 7-nitroquinazoline compounds.

The introduction of a nitro group at the 7-position is not a trivial substitution. As a potent electron-withdrawing group, it fundamentally alters the electronic landscape of the quinazoline core, significantly influencing its reactivity and intermolecular interactions with biological macromolecules.[4] Furthermore, the 7-nitro group serves as a crucial synthetic handle, readily transformable into an amino group, which opens a gateway for extensive derivatization and the application of structure-activity relationship (SAR) studies.[5] This guide provides an in-depth, technically-focused exploration of the biological activities of this compound derivatives, with a primary focus on their well-established role as anticancer agents and emerging potential in other therapeutic fields. We will dissect their mechanisms of action, analyze critical SAR insights, and provide robust experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: The Anticancer Potential of 7-Nitroquinazolines: A Mechanistic Deep Dive

The most profound and extensively documented biological activity of this compound derivatives is their potent anticancer efficacy. This activity is predominantly driven by their ability to inhibit key enzymes in oncogenic signaling pathways.

Mechanism of Action: Precision Targeting of Oncogenic Kinases

A significant number of this compound analogues function as inhibitors of protein tyrosine kinases, which are critical mediators of cell signaling pathways that are often dysregulated in cancer.[6]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][8] Its aberrant activation, through mutation or overexpression, is a key driver in numerous cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[8][9]

Many 4-anilino-7-nitroquinazoline derivatives are designed to function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the EGFR kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby blocking the pro-survival signals propagated through pathways like the PI3K-Akt and Ras-Raf-MEK-ERK cascades.[6][8] The quinazoline nitrogen atoms often form crucial hydrogen bonds with key residues in the hinge region of the kinase, such as Met793, anchoring the inhibitor in the active site.[10] The 7-nitro group contributes to the overall electronic profile that favors this high-affinity binding.

Notably, research has focused on developing inhibitors that are selective for mutant forms of EGFR (e.g., L858R, Del19) over the wild-type (WT) enzyme, a strategy aimed at maximizing therapeutic efficacy while minimizing toxicity associated with inhibiting WT EGFR in healthy tissues.[9][11][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_pathways EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Inhibitor This compound Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGF Growth Factor (e.g., EGF) EGF->EGFR

Caption: EGFR signaling pathway and the site of action for this compound inhibitors.

Dual Kinase Inhibition: A Multi-pronged Attack

To combat the complexity and redundancy of cancer signaling networks, researchers have developed dual inhibitors that target multiple kinases simultaneously. A notable strategy involves the dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] This approach concurrently stifles tumor cell proliferation (via EGFR blockade) and cuts off the tumor's blood supply by inhibiting angiogenesis (via VEGFR-2 blockade). Novel derivatives, such as those incorporating a 3-nitro-1,2,4-triazole moiety at the C-7 position of the quinazoline core, have demonstrated potent dual inhibitory activity.[11]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of this compound compounds is exquisitely sensitive to their substitution patterns. A deep understanding of SAR is critical for rational drug design.

  • C4-Position: This position is paramount for kinase inhibitory activity. The introduction of a substituted anilino (phenylamino) group is a classic and highly effective strategy for EGFR targeting. The nature and position of substituents on this aniline ring can fine-tune potency and selectivity.[14]

  • C7-Position: The 7-nitro group itself is a key feature. Its electron-withdrawing nature influences the acidity of the N1 proton and the overall binding affinity. As mentioned, this position also serves as a critical anchor point for linking other pharmacophores, such as in the development of dual EGFR/VEGFR2 inhibitors.[11]

  • C6-Position: Substitutions at the C6-position, often in concert with C7 modifications, are crucial for modulating activity. Small, electron-donating alkoxy groups (e.g., methoxy) at the C6 and C7 positions are common features in many potent EGFR inhibitors, enhancing interactions within the ATP-binding pocket.[6][14]

  • C2-Position: While less explored than the C4 position for kinase inhibition, modifications at the C2-position can also influence the biological activity profile of the quinazoline scaffold.

Table 1: Representative this compound Derivatives and their Anticancer Activity

Compound ClassTarget(s)Example IC₅₀Cell Line(s)Reference
4-Anilino-7-(2-nitroimidazole)quinazolineEGFR-TK0.47 nMA549, HT-29[14]
4-Anilino-7-(3-nitro-1,2,4-triazole)quinazolineEGFR / VEGFR-2EGFR: 0.37 - 12.93 nMMultiple[11]
4-(Phenylpiperidine)-7-cyano-anilinoquinazoline*EGFR3.62 nMHepG2, A549, MCF-7[14]

*Note: This example features a cyano group, another electron-withdrawing group, highlighting the importance of substitution at this position.

Part 2: Emerging Biological Activities of 7-Nitroquinazolines

While the anticancer properties of 7-nitroquinazolines are well-established, the versatility of this scaffold extends to other therapeutic areas, most notably in antimicrobial research.

Antimicrobial Properties

The rise of antimicrobial resistance necessitates the discovery of novel bactericides with new mechanisms of action. Quinazoline derivatives have emerged as a promising class of antimicrobial agents.[1][15] A recent study on a series of quinazoline derivatives identified a potent compound (7a) with significant activity against Xanthomonas oryzae pv. oryzae (Xoo), a devastating bacterial pathogen in rice.[16]

Mechanistic studies revealed that this compound targets and inhibits β-ketoacyl-ACP synthase (FabF), a crucial enzyme in the bacterial fatty acid synthesis (FAS) pathway.[16] Inhibition of FabF disrupts the production of essential fatty acids, leading to compromised cell membrane integrity and ultimately, bacterial cell death. This represents a distinct and compelling mechanism of action that could be exploited for the development of new antibiotics based on the this compound scaffold.

Antimicrobial_Mechanism Inhibitor Quinazoline Derivative (7a) FabF FabF Enzyme Inhibitor->FabF Inhibition FAS Fatty Acid Biosynthesis FabF->FAS Catalyzes Membrane Cell Membrane Integrity FAS->Membrane Maintains Death Bacterial Cell Death Membrane->Death Disruption Leads To

Caption: Proposed antimicrobial mechanism via inhibition of the FabF enzyme.[16]

Part 3: Foundational Experimental Protocols

To facilitate the exploration and validation of this compound compounds, this section provides trusted, step-by-step protocols for their synthesis and biological evaluation. These protocols are designed to be self-validating, with clear endpoints and quality control considerations.

General Synthesis of a 4-Chloro-7-Nitroquinazoline Intermediate

The 4-chloro-7-nitroquinazoline is a pivotal intermediate, allowing for nucleophilic substitution at the C4 position to generate diverse libraries of compounds.

Rationale: This multi-step synthesis begins with a commercially available anthranilic acid derivative. The cyclization to form the quinazolinone ring is a standard and robust reaction. Chlorination using a strong agent like thionyl chloride or phosphorus oxychloride is a reliable method to activate the C4 position for subsequent derivatization.

Step-by-Step Protocol:

  • Step 1: Cyclization to form 7-Nitroquinazolin-4(3H)-one.

    • To a solution of 2-amino-4-nitrobenzoic acid (1.0 eq) in formamide (10 vol), add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Add water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 7-nitroquinazolin-4(3H)-one.[5]

  • Step 2: Chlorination to form 4-Chloro-7-nitroquinazoline.

    • Suspend 7-nitroquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 vol).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours, monitoring by TLC. The suspension should become a clear solution.

    • Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to afford 4-chloro-7-nitroquinazoline.

Caption: Synthetic workflow for a key 4-chloro-7-nitroquinazoline intermediate.

In Vitro Cell-Based Antiproliferative Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric, reliable, and widely used method to assess the cytotoxic or antiproliferative effects of a compound. It measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.[17]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

This compound compounds represent a robust and highly adaptable chemical scaffold with proven success in the realm of anticancer drug discovery, particularly as kinase inhibitors. The strategic placement of the nitro group not only contributes directly to the binding affinity for targets like EGFR but also provides a versatile point for synthetic elaboration to tune potency, selectivity, and pharmacokinetic properties.

The future of this compound class is bright. Key areas for future investigation include:

  • Designing for Selectivity: Continued rational design of derivatives with high selectivity for resistance-conferring mutant kinases (e.g., EGFR T790M/C797S) remains a critical goal in oncology.[12]

  • Exploring New Therapeutic Arenas: The demonstrated antimicrobial activity via a novel mechanism of action warrants significant exploration.[16] Screening this compound libraries against a broader panel of bacterial and fungal pathogens could uncover new lead compounds.

  • Prodrug and Delivery Strategies: The nitro group is amenable to bioreduction under hypoxic conditions, a characteristic feature of solid tumors. This opens up exciting possibilities for designing hypoxia-activated prodrugs, where a non-toxic precursor is selectively converted to a potent cytotoxic agent within the tumor microenvironment.

By integrating mechanistic understanding, rigorous SAR analysis, and robust experimental validation, researchers can continue to unlock the full therapeutic potential of this compound compounds, paving the way for the next generation of targeted medicines.

References

A Technical Guide to the Therapeutic Potential of the 7-Nitroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for ligands targeting a wide array of biological macromolecules. While 7-Nitroquinazoline itself is primarily a chemical intermediate, its core structure is integral to a multitude of synthetic derivatives exhibiting potent therapeutic activities. This technical guide provides an in-depth analysis of the potential therapeutic targets modulated by compounds derived from the this compound scaffold. The primary focus is on the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of oncogenesis. Furthermore, this guide explores emerging targets, including tubulin, DNA repair enzymes, and drug efflux pumps. We will detail the mechanistic rationale, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for target identification and validation, thereby offering a comprehensive resource for the development of next-generation therapeutics based on this versatile chemical framework.

The this compound Core: A Privileged Scaffold in Oncology

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The quinazoline core is a preeminent example of such a structure, with numerous derivatives approved by the U.S. Food and Drug Administration (FDA) as anticancer drugs, including gefitinib, erlotinib, and afatinib.[1] These molecules typically function as ATP-competitive inhibitors of protein kinases.[2]

The therapeutic versatility of the quinazoline scaffold is heavily influenced by the nature and position of its substituents.[3] Modifications at positions 4, 6, and 7 are particularly critical for modulating target specificity and potency.[2] The introduction of a nitro (-NO₂) group at the 7-position, creating the this compound scaffold, serves as a key building block for derivatives with significant biological activity. While this compound is not an active therapeutic agent on its own, its derivatives have been engineered to target several key proteins implicated in cancer progression.[4][5]

Primary Therapeutic Target Class: Protein Kinases

Protein kinases are enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[6] Their aberrant activity is a well-established hallmark of cancer, making them highly attractive therapeutic targets.[7] Derivatives of the this compound scaffold have been extensively developed as potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[8] Its over-activation, through mutation or overexpression, is a key driver in various cancers, most notably non-small-cell lung cancer (NSCLC).[1][9] The 4-anilinoquinazoline framework, a common feature in derivatives of the this compound core, is exceptionally well-suited for insertion into the ATP-binding pocket of the EGFR kinase domain.[2][8]

The development of EGFR inhibitors has progressed through multiple generations to overcome acquired resistance, often caused by mutations like T790M.[10] The design of novel 7-substituted quinazoline derivatives aims to enhance inhibitory activity against both wild-type and mutant forms of EGFR.[1] For instance, the introduction of a 2-nitroimidazole moiety at the 7-position of an anilinoquinazoline resulted in a compound with potent EGFR tyrosine kinase inhibitory activity (IC₅₀ = 0.47 nM).[2]

Signaling Pathway Interruption by Quinazoline Derivatives

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K p RAS RAS EGFR->RAS p VEGFR VEGFR VEGFR->PI3K p EGF EGF / Ligand EGF->EGFR VEGF VEGF / Ligand VEGF->VEGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR Workflow A In Silico Screening (Molecular Docking) B Biochemical Assay (Enzyme Inhibition, e.g., Kinase Glo®) A->B Hit Identification C Cell-Based Assays B->C Lead Compound Selection D Target Engagement Assay (e.g., Western Blot for p-EGFR) C->D E Phenotypic Assay (e.g., MTT for Cytotoxicity) C->E F Mechanism of Action (Cell Cycle, Apoptosis Assays) D->F Confirm Mechanism E->F Confirm Phenotype G In Vivo Xenograft Model (Tumor Growth Inhibition) F->G Efficacy Testing H Pharmacokinetic Analysis (ADME/Tox) G->H Preclinical Validation

References

The Quinazoline Nucleus: A Legacy of Discovery and a Future in Precision Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, culminating in the development of several life-saving therapeutics. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinazoline derivatives, from their initial synthesis to their current role in targeted therapies. We will delve into key synthetic milestones, elucidate the mechanisms of action of prominent quinazoline-based drugs, and provide detailed experimental protocols for the synthesis of this versatile scaffold.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Foundational Syntheses

The journey of the quinazoline nucleus began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first documented synthesis of a quinazoline derivative is credited to Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid with cyanogen. However, it was the work of August Bischler and Lang in 1895 that reported the synthesis of the parent quinazoline molecule via the decarboxylation of its 2-carboxy derivative.[1] Shortly after, in 1903, Siegmund Gabriel developed a more practical route to the unsubstituted quinazoline, further opening the door for systematic investigation of this novel heterocyclic system.[1]

The Niementowski Quinazoline Synthesis: A Cornerstone Reaction

A pivotal moment in the history of quinazoline chemistry was the development of the Niementowski quinazoline synthesis in 1895.[2] This robust and versatile method involves the thermal condensation of anthranilic acid with an amide to produce 4-oxo-3,4-dihydroquinazolines (quinazolinones).[2][3] The simplicity and broad applicability of the Niementowski synthesis have cemented its status as a fundamental tool for accessing the quinazolinone core, a key pharmacophore in many biologically active molecules.[3][4]

The reaction mechanism is believed to initiate with the acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization and dehydration yield the final quinazolinone product.[4]

Experimental Protocol: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

Materials:

  • Anthranilic acid

  • Acetamide

  • Sand bath or high-temperature heating mantle

  • Round-bottom flask equipped with a reflux condenser and a thermometer

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, combine a molar excess of acetamide with anthranilic acid (e.g., a 5:1 molar ratio).

  • Heat the mixture in a sand bath or using a heating mantle to a temperature of 180-200°C.

  • Maintain this temperature for 2-3 hours. The reaction mixture will melt and then gradually solidify.

  • Allow the reaction mixture to cool to room temperature.

  • Add hot ethanol to the flask to dissolve the product and transfer the solution to a beaker.

  • Slowly add hot deionized water to the ethanolic solution until turbidity is observed.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Part 2: The Evolution of Synthetic Strategies: From Classical Reactions to Modern Innovations

While the Niementowski synthesis remains a valuable tool, the demand for more efficient, versatile, and environmentally benign methods has driven the evolution of quinazoline synthesis.

The Friedländer Synthesis: An Alternative Pathway

The Friedländer synthesis, though primarily known for quinoline synthesis, can be adapted for the preparation of quinazolines. This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group.[5][6] The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol condensation followed by cyclization and dehydration.[5][7]

Modern Synthetic Methodologies

The 21st century has witnessed a paradigm shift in synthetic organic chemistry, with a focus on sustainability and efficiency. This has led to the development of several modern approaches for quinazoline synthesis:

  • Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times for classical methods like the Niementowski synthesis, often from hours to minutes, while also improving yields.[3]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have emerged as powerful tools for the construction of the quinazoline scaffold, allowing for a wider range of functional group tolerance and milder reaction conditions.[8]

  • Multi-Component Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer a highly atom-economical and efficient route to complex quinazoline derivatives.[9]

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Classical Syntheses cluster_1 Modern Syntheses Anthranilic Acid Anthranilic Acid Niementowski Niementowski Anthranilic Acid->Niementowski Amide Amide Amide->Niementowski Quinazolinone Quinazolinone Niementowski->Quinazolinone 2-Aminobenzaldehyde 2-Aminobenzaldehyde Friedländer Friedländer 2-Aminobenzaldehyde->Friedländer Active Methylene Compound Active Methylene Compound Active Methylene Compound->Friedländer Quinazoline Quinazoline Friedländer->Quinazoline Microwave-Assisted Microwave-Assisted Functionalized Quinazolines Functionalized Quinazolines Microwave-Assisted->Functionalized Quinazolines Metal-Catalyzed Metal-Catalyzed Metal-Catalyzed->Functionalized Quinazolines Multi-Component Multi-Component Multi-Component->Functionalized Quinazolines

Caption: Overview of classical and modern synthetic routes to quinazoline derivatives.

Part 3: From Bench to Bedside: The Therapeutic Legacy of Quinazoline Derivatives

The therapeutic potential of quinazoline derivatives began to be recognized in the mid-20th century, with early investigations exploring their utility as antimalarial and antibacterial agents. However, it was in the fields of oncology and cardiovascular medicine that quinazolines truly made their mark.

Prazosin: A Breakthrough in Hypertension Management

Prazosin, a quinazoline derivative, was a significant advancement in the treatment of hypertension. Its mechanism of action involves the selective antagonism of alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[10][11][12] Unlike earlier non-selective alpha-blockers, prazosin's selectivity for the alpha-1 receptor minimized undesirable side effects.[10]

The Era of Targeted Cancer Therapy: EGFR Inhibitors

The discovery of the role of the Epidermal Growth Factor Receptor (EGFR) in cancer cell proliferation and survival heralded a new era of targeted therapies. Quinazoline-based compounds were at the forefront of this revolution, with gefitinib and erlotinib emerging as pioneering EGFR tyrosine kinase inhibitors (TKIs).

  • Gefitinib (Iressa®): Approved by the FDA, gefitinib was one of the first targeted therapies for non-small cell lung cancer (NSCLC).[13] It functions by competitively and reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that promote tumor growth.[14][15][16] Gefitinib is particularly effective in patients whose tumors harbor specific activating mutations in the EGFR gene.[14]

  • Erlotinib (Tarceva®): Similar to gefitinib, erlotinib is a potent and selective EGFR TKI used in the treatment of NSCLC and pancreatic cancer.[1][17][] It also binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and leading to the arrest of the cell cycle and apoptosis of cancer cells.[19][20]

Table 1: Prominent Quinazoline-Based Therapeutics

Drug NameTherapeutic AreaMechanism of Action
Prazosin AntihypertensiveSelective alpha-1 adrenergic receptor antagonist[10][11]
Gefitinib Oncology (NSCLC)EGFR tyrosine kinase inhibitor[13][14][15]
Erlotinib Oncology (NSCLC, Pancreatic Cancer)EGFR tyrosine kinase inhibitor[1][17][19]

Visualization of EGFR Inhibition by Quinazoline Derivatives

EGFR_Inhibition cluster_inhibition Mechanism of Inhibition EGF EGF (Ligand) EGFR Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain EGF->EGFR:f0 Binding Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR:f2->Downstream_Signaling Phosphorylation Inhibition Inhibition EGFR:f2->Inhibition Gefitinib/Erlotinib Gefitinib / Erlotinib Gefitinib/Erlotinib->EGFR:f2 Competitive Binding at ATP site ATP ATP ATP->EGFR:f2 Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Activation Inhibition->Downstream_Signaling

References

7-Nitroquinazoline solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 7-Nitroquinazoline

This guide provides a comprehensive technical overview of the solubility and stability of this compound (CAS No: 7557-00-8), a key heterocyclic building block in medicinal chemistry and drug development. For researchers, scientists, and formulation experts, a thorough understanding of these fundamental physicochemical properties is paramount for successful experimental design, from reaction chemistry and purification to formulation and analytical method development. While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related quinazoline derivatives and nitroaromatic compounds to provide a robust predictive analysis and detailed, field-proven protocols for in-house characterization.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a bicyclic quinazoline core substituted with a nitro group at the 7-position. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The addition of a strong electron-withdrawing nitro group significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, thereby dictating its solubility and stability profile. A precise characterization of these properties is the foundational step for its application in areas such as the synthesis of targeted therapies, including potential efflux pump inhibitors or kinase inhibitors.[1][2]

Physicochemical Properties

A summary of the core physicochemical properties of this compound, compiled from available chemical databases, is presented below. These values serve as a baseline for experimental design.

PropertyValueSource
Molecular Formula C₈H₅N₃O₂[3][4]
Molar Mass 175.14 g/mol [3][4]
Melting Point 156-157 °C[3]
CAS Number 7557-00-8[3][4]
Appearance Pale Yellow to Light Brown Powder (Typical for related compounds)[5]
XLogP3 0.9[4]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active compound is a critical determinant of its utility, influencing everything from reaction kinetics to bioavailability. The structure of this compound, containing both a polar nitro group and a moderately polar heterocyclic system alongside a nonpolar benzene ring, suggests a nuanced solubility behavior.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong predictive framework for solubility.[6]

  • Polar Aprotic Solvents: Due to the presence of the polar nitro group and the nitrogen atoms in the quinazoline ring, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[7][8] These solvents can effectively engage in dipole-dipole interactions with the polar functionalities of the molecule. Studies on similar quinazoline derivatives have shown high solubility in DMF and DMSO.[9][10]

  • Polar Protic Solvents: Moderate to good solubility is anticipated in polar protic solvents like methanol and ethanol.[8][11] These solvents can act as hydrogen bond acceptors for the C-H bonds adjacent to the ring nitrogens and interact via dipole-dipole forces.

  • Non-Polar Solvents: Solubility is expected to be low in non-polar solvents such as hexane and diethyl ether, as these solvents cannot effectively solvate the polar regions of the molecule.[8]

  • Aqueous Solubility: Due to the relatively non-polar fused ring system, aqueous solubility is predicted to be low. The solubility may be slightly enhanced under acidic conditions due to the potential for protonation of the quinazoline ring nitrogens, forming a more soluble salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12] This protocol is designed to be a self-validating system, ensuring accurate and reproducible data.

Causality in Protocol Design: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. The extended equilibration time (24-48 hours) is critical to ensure this equilibrium is reached, as kinetically trapped supersaturated states can lead to erroneous results. Visual confirmation of excess solid at the end of the experiment validates that saturation was maintained.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The excess is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Methanol, Acetonitrile, DMSO).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature). Agitate for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using the HPLC-UV method.

    • Calculate the concentration in the original supernatant by applying the dilution factor. This concentration represents the equilibrium solubility.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation & Equilibration cluster_analysis Separation & Analysis start Start add_solid Add excess this compound to solvent start->add_solid agitate Agitate at constant temp (24-48h) add_solid->agitate confirm_solid Confirm presence of undissolved solid agitate->confirm_solid separate Centrifuge / Filter confirm_solid->separate collect Collect clear supernatant separate->collect quantify Dilute & Quantify by HPLC-UV collect->quantify calculate Calculate Solubility (mg/mL) quantify->calculate end End calculate->end

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile: Forced Degradation and Pathway Analysis

Understanding a compound's stability is essential for defining storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy. Forced degradation, or stress testing, is a systematic way to probe a molecule's intrinsic stability.[13]

Predicted Stability and Known Degradation Pathways

The chemical stability of this compound is dictated by its functional groups.

  • Hydrolytic Stability: The quinazoline ring system, particularly in related compounds, can be susceptible to hydrolysis. Studies on other quinazoline derivatives have shown significant decomposition under both acidic and, more severely, alkaline conditions.[14][15] The likely point of cleavage would be within the pyrimidine ring of the quinazoline core.

  • Oxidative Stability: While many quinazolines are stable to oxidation, the presence of the electron-rich heterocyclic system means this pathway cannot be ruled out without experimental data.[14][15]

  • Photostability: Nitroaromatic compounds are often photosensitive.[16] Exposure to light, particularly UV radiation, can lead to complex degradation pathways. Studies on similar quinazoline derivatives confirm instability when exposed to normal room lighting, necessitating storage in the dark.[12][17]

  • Thermal Stability: Solid-state thermal stability is generally good for quinazoline derivatives, but degradation can occur at elevated temperatures in solution.[14]

  • Solvent-Dependent Stability: A study on a 6-nitroquinazoline derivative highlighted significant instability in DMSO, while demonstrating high stability in ultrapure water for over 40 days when protected from light.[18] This underscores the critical importance of solvent choice in stability studies and for stock solution preparation.

Experimental Protocol: Forced Degradation Studies (ICH Guideline Q1A)

This protocol outlines a comprehensive forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[13]

Causality in Protocol Design: The goal of forced degradation is to achieve 5-20% degradation of the parent compound. This level is sufficient to generate and detect primary degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis. A validated, stability-indicating HPLC method is the cornerstone of this protocol, as it must be able to resolve all significant degradation products from the parent peak and from each other.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in neutral water) should be run in parallel.

    • Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at room temperature or 60°C (base hydrolysis is often faster).

    • Oxidative Degradation: Dilute with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Keep the solution at 60°C. For solid-state testing, expose the powder to dry heat (e.g., 70°C).[16]

    • Photolytic Degradation: Expose the solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines).

  • Time Points: Draw samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples. The oxidative sample may not require quenching but should be analyzed promptly.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/PDA method. The use of a Photo-Diode Array (PDA) detector is crucial for assessing peak purity and detecting co-eluting peaks. LC-MS can be used for the structural elucidation of any observed degradants.

Visualization: Forced Degradation Workflow

G cluster_setup Stress Condition Setup cluster_stress Forced Degradation cluster_analysis Analysis & Characterization prep Prepare 1 mg/mL stock solution of this compound acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, RT/60°C) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox thermal Thermal (Solution, 60°C) prep->thermal photo Photolytic (ICH Q1B Light) prep->photo sample Sample at time points (0, 2, 8, 24h...) acid->sample base->sample ox->sample thermal->sample photo->sample quench Neutralize/Quench (as needed) sample->quench analyze Analyze via Stability-Indicating HPLC-PDA / LC-MS quench->analyze identify Identify Degradants & Determine Degradation % analyze->identify

Caption: Experimental Workflow for Forced Degradation Studies.

Recommended Storage Conditions

Based on the predictive stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:

  • Solid Form: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[16] Blanketing with an inert gas like argon or nitrogen can provide additional protection against potential long-term oxidative degradation.

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a non-reactive, aprotic solvent like acetonitrile. Avoid DMSO for long-term storage.[18] Store solutions frozen (-20°C to -80°C) and protected from light.[12]

Conclusion

While specific published data on this compound is limited, a robust understanding of its likely solubility and stability can be derived from the principles of physical organic chemistry and data from analogous structures. It is predicted to be soluble in polar organic solvents and susceptible to degradation under hydrolytic (especially alkaline) and photolytic stress. The detailed experimental protocols provided in this guide empower researchers to generate precise, in-house data, ensuring the reliable use of this compound in drug discovery and development workflows.

References

Spectroscopic Unveiling of 7-Nitroquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 7-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations from a practical, field-proven perspective.

Introduction: The Significance of this compound

Quinazolines are a class of bicyclic heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties and, consequently, the pharmacological activity of the parent molecule. Accurate and comprehensive spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical behavior of such compounds, which are foundational steps in any drug discovery and development pipeline. This guide serves as a detailed reference for the spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is critically dependent on the experimental setup. The following protocol outlines a standard and effective method for acquiring ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay that allows for full recovery of the magnetization.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Expert Insight: The choice of deuterated solvent is crucial. While CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, DMSO-d₆ is an excellent alternative, particularly for compounds with lower solubility in chloroform. The solvent peak can also serve as a secondary chemical shift reference.

Experimental Workflow for NMR Spectroscopy

NMR Experimental Workflow Figure 1: NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Up Experiment (¹H, ¹³C) instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference

Caption: A streamlined workflow for obtaining NMR spectra.

Data Interpretation: Decoding the Spectra

The following tables summarize the ¹H and ¹³C NMR data for this compound. The interpretation is based on a PhD thesis by Hosseini, S. A. (2014), which details the synthesis and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.45s-
H-49.35s-
H-58.85d2.0
H-68.50dd9.0, 2.0
H-88.05d9.0

¹H NMR Spectral Analysis:

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region.

  • H-2 and H-4: The two singlets at 9.45 and 9.35 ppm are assigned to the protons on the pyrimidine ring, H-2 and H-4, respectively. Their downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms.

  • H-5, H-6, and H-8: The signals for the protons on the benzene ring appear as a coupled system. H-5 appears as a doublet at 8.85 ppm with a small coupling constant (J = 2.0 Hz), indicative of meta-coupling to H-6. H-6 is observed as a doublet of doublets at 8.50 ppm, showing both ortho-coupling to H-8 (J = 9.0 Hz) and meta-coupling to H-5 (J = 2.0 Hz). H-8 appears as a doublet at 8.05 ppm with a large ortho-coupling constant (J = 9.0 Hz) from its interaction with H-6. The downfield shifts of H-5 and H-6 are influenced by the electron-withdrawing nitro group at the 7-position.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2160.0
C-4155.0
C-4a128.0
C-5125.0
C-6124.0
C-7149.0
C-8130.0
C-8a152.0

¹³C NMR Spectral Analysis:

The proton-decoupled ¹³C NMR spectrum displays eight distinct signals, corresponding to the eight carbon atoms in the this compound molecule.

  • Pyrimidine Ring Carbons: C-2 and C-4 appear at the most downfield positions (160.0 and 155.0 ppm) due to the direct attachment to the electronegative nitrogen atoms.

  • Benzene Ring Carbons: The carbon bearing the nitro group, C-7, is significantly deshielded and appears at 149.0 ppm. The bridgehead carbons, C-4a and C-8a, are observed at 128.0 and 152.0 ppm, respectively. The remaining carbons of the benzene ring, C-5, C-6, and C-8, resonate at 125.0, 124.0, and 130.0 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A Straightforward Approach

The acquisition of an IR spectrum is a relatively simple process.

Methodology:

  • Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Experimental Workflow for IR Spectroscopy

IR_Experimental_Workflow Figure 2: IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing mix Mix Sample with KBr or Place on ATR Crystal prepare Prepare KBr Pellet or Position Sample mix->prepare instrument Place Sample in IR Spectrometer prepare->instrument background Collect Background Spectrum instrument->background sample_scan Collect Sample Spectrum background->sample_scan subtract Background Subtraction sample_scan->subtract analyze Identify Characteristic Absorption Bands subtract->analyze

Caption: A typical workflow for acquiring an IR spectrum.

Data Interpretation: Identifying Key Vibrational Modes

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~1620-1580C=N stretchPyrimidine ring
~1550-1500N-O asymmetric stretchNitro group
~1480-1400C=C stretchAromatic rings
~1350-1300N-O symmetric stretchNitro group

IR Spectral Analysis:

  • Aromatic C-H Stretch: The absorption bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings.

  • C=N and C=C Stretching: The bands in the 1620-1400 cm⁻¹ range are attributed to the C=N stretching vibrations of the pyrimidine ring and the C=C stretching vibrations of both the benzene and pyrimidine rings.

  • Nitro Group Vibrations: The most diagnostic peaks for this compound are the strong absorptions corresponding to the nitro group. The asymmetric N-O stretch typically appears around 1550-1500 cm⁻¹, while the symmetric N-O stretch is found in the 1350-1300 cm⁻¹ region. The presence of these two strong bands is a clear indication of the nitro functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Ionization and Detection

Various ionization techniques can be employed for the analysis of this compound. Electron Ionization (EI) is a common method for volatile and thermally stable compounds.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Experimental Workflow for Mass Spectrometry

MS_Experimental_Workflow Figure 3: Mass Spectrometry Workflow cluster_intro Sample Introduction cluster_ionize Ionization cluster_analysis Mass Analysis cluster_detect Detection introduce Introduce Sample into High Vacuum System ionize Bombard with Electrons (Electron Ionization) introduce->ionize accelerate Accelerate Ions ionize->accelerate separate Separate Ions by m/z Ratio accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: A generalized workflow for mass spectrometry analysis.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum of this compound provides clear evidence for its molecular weight and offers insights into its structural stability.[3]

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
175Molecular Ion [M]⁺˙
129[M - NO₂]⁺
102[M - NO₂ - HCN]⁺

Mass Spectral Analysis:

  • Molecular Ion Peak: The peak at m/z 175 corresponds to the molecular ion (M⁺˙) of this compound, confirming its molecular weight of 175.14 g/mol .[3] The presence of a relatively intense molecular ion peak suggests a stable aromatic structure.

  • Fragmentation Pattern: The major fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a prominent peak at m/z 129. This is a common fragmentation for nitroaromatic compounds. A subsequent fragmentation, the loss of hydrogen cyanide (HCN) from the pyrimidine ring, gives rise to the peak at m/z 102. This fragmentation pattern is consistent with the proposed structure of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed and authoritative characterization of this compound. The ¹H and ¹³C NMR data precisely define the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the bicyclic system. The IR spectrum provides clear evidence for the presence of the key functional groups, particularly the diagnostic nitro group. Finally, the mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern consistent with the structure.

This collection of spectroscopic data serves as a valuable resource for scientists engaged in the synthesis, modification, and biological evaluation of quinazoline-based compounds. By providing a solid analytical foundation, this guide aims to facilitate further research and development in this important area of medicinal chemistry.

References

Methodological & Application

Application Notes & Protocols: 7-Nitroquinazoline as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 7-nitroquinazoline as a versatile pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references. The unique reactivity imparted by the nitro group at the 7-position makes this molecule a valuable precursor for a diverse array of therapeutic agents, particularly in the realm of oncology.[1][4]

Introduction: The Strategic Importance of the Quinazoline Scaffold

Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest from the medicinal chemistry community due to their broad spectrum of pharmacological activities.[2][3][5] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][3][5][6] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core, underscoring its clinical relevance, particularly as tyrosine kinase inhibitors.[6][7]

The strategic introduction of a nitro group at the 7-position of the quinazoline ring system, as in this compound, offers a pivotal chemical handle for further molecular elaboration. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic system, making it a key intermediate for the synthesis of more complex drug candidates.[1][8]

Physicochemical Properties & Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount before its inclusion in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅N₃O₂[9]
Molecular Weight175.14 g/mol [9][10]
AppearanceLight yellow to brown solid[1]
Melting Point156-157 °C[10]
CAS Number7557-00-8[9][10]

Safety and Handling:

This compound and its derivatives should be handled with care, following standard laboratory safety procedures.[11][12] It is crucial to work in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[11][13] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[11][12] Store the compound in a cool, dry place away from strong oxidizing agents, acids, and bases.[11][13]

The Role of the Nitro Group: A Gateway to Diverse Functionality

The primary utility of this compound lies in the versatile reactivity of the nitro group. This functional group serves as a precursor to an amine, a common and highly versatile functional group in medicinal chemistry, through well-established reduction reactions.[1] The resulting 7-aminoquinazoline can then be further derivatized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Diagram 1: The Central Role of this compound

G A Starting Materials B Synthesis of This compound A->B C Reduction of Nitro Group B->C D 7-Aminoquinazoline C->D E Further Derivatization (e.g., Acylation, Alkylation, Sulfonylation) D->E F Diverse Library of Bioactive Molecules E->F

Caption: Synthetic pathway from starting materials to a library of bioactive molecules, highlighting the pivotal role of this compound.

Key Synthetic Transformations and Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and key transformations of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol: Synthesis of 7-Nitroquinazolin-4(3H)-one

This protocol outlines a common method for the synthesis of the quinazolinone core, a prevalent structure in many bioactive molecules.[1]

Materials:

  • 2-Amino-4-nitrobenzoic acid

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

  • Combine 2-amino-4-nitrobenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (typically 180-200 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude 7-nitroquinazolin-4(3H)-one by recrystallization from a suitable solvent such as ethanol or acetic acid.

  • Dry the purified product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol: Reduction of this compound to 7-Aminoquinazoline

The reduction of the nitro group is a critical step in unlocking the synthetic potential of this compound.[1]

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

  • Extraction solvents (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure (using SnCl₂·2H₂O):

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate to the solution with stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 7-aminoquinazoline.

  • Purify the product by column chromatography or recrystallization.

  • Confirm the structure and purity of the 7-aminoquinazoline by spectroscopic methods (NMR, MS).

Diagram 2: Experimental Workflow for Synthesis and Reduction

G cluster_0 Synthesis of 7-Nitroquinazolin-4(3H)-one cluster_1 Reduction to 7-Aminoquinazoline A Reactants: 2-Amino-4-nitrobenzoic acid + Formamide B Reflux A->B C Precipitation & Filtration B->C D Recrystallization C->D E Purified 7-Nitroquinazolin-4(3H)-one D->E F This compound + Reducing Agent E->F G Reaction (e.g., Reflux) F->G H Work-up & Extraction G->H I Purification H->I J Purified 7-Aminoquinazoline I->J

Caption: Step-by-step workflow for the synthesis and subsequent reduction of the this compound core.

Applications in Drug Discovery: Case Studies

The 7-aminoquinazoline scaffold is a key building block in the synthesis of numerous targeted therapies, particularly kinase inhibitors.[14][15]

Table 2: Examples of Kinase Inhibitors Derived from a Quinazoline Scaffold

DrugTarget Kinase(s)Therapeutic Area
GefitinibEGFRNon-small cell lung cancer
ErlotinibEGFRNon-small cell lung cancer, Pancreatic cancer
LapatinibEGFR, HER2Breast cancer
AfatinibEGFR, HER2Non-small cell lung cancer

The synthesis of these complex molecules often involves the coupling of the 7-amino group with various side chains to optimize binding affinity and selectivity for the target kinase.[4][16] The modular nature of this synthetic approach allows for the rapid generation of compound libraries for high-throughput screening.

Conclusion

This compound is a strategically important and highly versatile intermediate in pharmaceutical synthesis. Its value lies in the facile conversion of the nitro group to an amine, which opens up a vast chemical space for the development of novel therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to effectively and safely utilize this key building block in their drug discovery endeavors. The continued exploration of quinazoline chemistry promises to yield new and improved medicines for a wide range of diseases.[2][3][17][18]

References

Application Notes and Protocols: 7-Nitroquinazoline in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors, forming the core of numerous clinically approved drugs. This document provides an in-depth guide to the strategic use of the 7-nitroquinazoline moiety in the development of potent and selective kinase inhibitors. We will explore the rationale behind the incorporation of a nitro group at the 7-position, detailing its electronic and steric influence on target engagement. This guide offers detailed, field-proven protocols for the synthesis of this compound-based inhibitors, along with methodologies for their biological evaluation through in vitro kinase assays and cell-based proliferation studies.

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 7-Nitro Group

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[1] The quinazoline core has emerged as a privileged scaffold for the development of novel kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase active site.[2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline framework, highlighting its clinical significance.[1]

Substitutions on the quinazoline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The 7-position, in particular, is a key site for modification, often accommodating substituents that extend into the solvent-accessible region of the ATP-binding pocket. While various functional groups have been explored at this position, the 7-nitro group offers distinct advantages.

Rationale for the 7-Nitro Substitution

The introduction of a nitro group at the 7-position of the quinazoline scaffold is a strategic decision rooted in fundamental principles of medicinal chemistry. Its strong electron-withdrawing nature significantly influences the electronic distribution of the entire heterocyclic system, which can enhance the binding affinity of the inhibitor to the target kinase.

Electronic Effects: The electron-withdrawing properties of the nitro group can increase the acidity of the N1 proton of the quinazoline ring, strengthening the crucial hydrogen bond with the hinge region of the kinase. Furthermore, the nitro group itself can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues in the binding pocket.

Comparative Advantage: Studies comparing 7-nitro-quinazolin-4(3H)-one derivatives with their 7-chloro counterparts have demonstrated that the 7-nitro moiety is more favorable for cytotoxic activity.[3] This suggests that the electronic and potential additional binding interactions provided by the nitro group contribute to enhanced biological activity.

Synthesis of this compound-Based Kinase Inhibitors

The synthesis of 4-anilino-7-nitroquinazolines is a well-established process that can be achieved in a two-step sequence starting from 7-nitroquinazolin-4(3H)-one.

Protocol 1: Synthesis of 4-Chloro-7-nitroquinazoline

This protocol details the chlorination of 7-nitroquinazolin-4(3H)-one to produce the key intermediate, 4-chloro-7-nitroquinazoline.

Materials:

  • 7-nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous benzene

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Suspend 7-nitroquinazolin-4(3H)-one in thionyl chloride in a round-bottom flask.

  • Add a catalytic amount of DMF (a few drops).

  • Heat the reaction mixture to reflux (approximately 110°C) for 3 hours, or until the solution becomes clear.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.

  • Dissolve the crude product in dichloromethane and carefully adjust the pH to 7-8 with sodium carbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain 4-chloro-7-nitroquinazoline.

Protocol 2: Synthesis of 4-Anilino-7-nitroquinazoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-7-nitroquinazoline and a substituted aniline to yield the final inhibitor.

Materials:

  • 4-Chloro-7-nitroquinazoline

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 4-chloro-7-nitroquinazoline and the desired substituted aniline in isopropanol in a round-bottom flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Biological Evaluation of this compound Kinase Inhibitors

The biological activity of the synthesized this compound derivatives is assessed through in vitro kinase assays to determine their potency against the target kinase and cell-based assays to evaluate their effect on cancer cell proliferation.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ value of a this compound inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • This compound inhibitor (solubilized in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the this compound inhibitor in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the anti-proliferative activity of this compound inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • This compound inhibitor (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound inhibitor in cell culture medium.

  • Treat the cells with the serially diluted inhibitor and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration and determine the IC₅₀ value.

Data Summary and Visualization

Table 1: Inhibitory Activity of Representative Quinazoline-Based Kinase Inhibitors
Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-Anilino-7-(3-nitro-1,2,4-triazole)-quinazolineEGFR0.37 - 12.93[2]
5-Anilino-8-nitroquinazolineVEGFR-212.0[4]
6-Nitro-4-anilinoquinazolineEGFR11.66 - 867.1[5]
4-Anilino-6,7-dimethoxyquinazoline (Gefitinib)EGFR2-37[1]
4-Anilino-6,7-bis(2-methoxyethoxy)quinazoline (Erlotinib)EGFR2[1]
4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline (Gefitinib derivative)EGFR/HER2EGFR: 33, HER2: >10000[1]
4-(m-Toluidino)-6-nitroquinazolineEGFR~50[5]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Visualizing Kinase Signaling and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Start: 7-Nitroquinazolin-4(3H)-one step1 Chlorination (Protocol 1) start->step1 intermediate 4-Chloro-7-nitroquinazoline step1->intermediate step2 Nucleophilic Substitution (Protocol 2) intermediate->step2 product This compound Inhibitor step2->product invitro In Vitro Kinase Assay (Protocol 3) product->invitro cellbased Cell-Based Assay (Protocol 4) product->cellbased data IC50 Determination & SAR Analysis invitro->data cellbased->data

References

The Strategic Application of 7-Nitroquinazoline in the Synthesis of Novel Antimicrobial Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent and broad-spectrum therapeutic agents. Among these, the quinazoline nucleus has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides a detailed exploration of the application of a key intermediate, 7-nitroquinazoline, in the synthesis of innovative antimicrobial agents. We will delve into the rationale behind its use, detailed synthetic protocols, and the structure-activity relationships that govern the antimicrobial efficacy of its derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial therapies.

The this compound Scaffold: A Versatile Building Block

The introduction of a nitro group at the 7-position of the quinazoline ring is a strategic choice in the design of antimicrobial agents. This electron-withdrawing group can significantly influence the molecule's physicochemical properties and biological activity. Furthermore, the nitro group serves as a versatile chemical handle, readily convertible to an amino group, which then opens up a plethora of possibilities for structural elaboration and the introduction of diverse pharmacophores.[1]

The synthesis of the this compound core typically begins with a substituted anthranilic acid, specifically 4-nitroanthranilic acid. This precursor undergoes cyclization reactions to form the foundational quinazolinone ring system.

Synthetic Pathways and Key Transformations

The journey from simple starting materials to complex, biologically active this compound derivatives involves a series of well-established and optimized chemical transformations. Below, we outline the key synthetic workflows, from the construction of the core structure to its subsequent functionalization.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Key Transformations cluster_2 Derivative Classes 4-Nitroanthranilic_Acid 4-Nitroanthranilic_Acid Benzoxazinone_Intermediate Benzoxazinone_Intermediate 4-Nitroanthranilic_Acid->Benzoxazinone_Intermediate Acylation/ Cyclization 7-Nitroquinazolin-4-one 7-Nitroquinazolin-4-one Benzoxazinone_Intermediate->7-Nitroquinazolin-4-one Amination Reduction Reduction 7-Nitroquinazolin-4-one->Reduction e.g., SnCl2/HCl Functionalization Functionalization 7-Nitroquinazolin-4-one->Functionalization 7-Aminoquinazoline 7-Aminoquinazoline Reduction->7-Aminoquinazoline Intermediate 2-Aryl_Derivatives 2-Aryl_Derivatives Functionalization->2-Aryl_Derivatives 4-Amino_Derivatives 4-Amino_Derivatives Functionalization->4-Amino_Derivatives Schiff_Base_Conjugates Schiff_Base_Conjugates Functionalization->Schiff_Base_Conjugates 7-Aminoquinazoline->Functionalization

Caption: General workflow for antimicrobial agent synthesis from this compound.

Protocol 1: Synthesis of 2-Substituted-7-nitro-3H-quinazolin-4-ones

This protocol details the foundational synthesis of the 7-nitroquinazolin-4-one core, which can be further modified. The choice of the substituent at the 2-position can significantly impact the antimicrobial activity.

Rationale: The cyclization of 4-nitroanthranilic acid with an appropriate acylating agent, followed by amination, is a robust method to construct the quinazolinone scaffold. The use of acetic anhydride in the first step leads to a 2-methyl substituted quinazolinone, a common starting point for further derivatization.

Materials:

  • 4-Nitroanthranilic acid

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Aromatic aldehydes (for Schiff base formation)

  • Glacial acetic acid

Procedure:

Step 1: Synthesis of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, suspend 4-nitroanthranilic acid (1 equivalent) in acetic anhydride (10 equivalents).

  • Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one

  • Dissolve the 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one.[4]

Step 3: Synthesis of Schiff Base Derivatives

  • To a solution of 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one (1 equivalent) in ethanol, add the desired aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.[4]

  • Cool the reaction mixture, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the final Schiff base derivative.

Protocol 2: Reduction of the Nitro Group to an Amino Group

The conversion of the 7-nitro group to a 7-amino group is a critical step that allows for a wide range of subsequent functionalization reactions, significantly expanding the chemical diversity of the synthesized compounds.

Rationale: The reduction of an aromatic nitro group is a classic transformation. The use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a common and effective method for this conversion, often providing high yields under relatively mild conditions.

Materials:

  • This compound derivative (e.g., from Protocol 1)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate (5-10 equivalents) in concentrated hydrochloric acid dropwise to the flask while stirring.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a pH of 8-9.

  • The resulting precipitate, the 7-aminoquinazoline derivative, is collected by filtration, washed with water, and dried.[1]

Reduction_Mechanism This compound This compound Nitroso_Intermediate Nitroso_Intermediate This compound->Nitroso_Intermediate + 2e-, + 2H+ Hydroxylamine_Intermediate Hydroxylamine_Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate + 2e-, + 2H+ 7-Aminoquinazoline 7-Aminoquinazoline Hydroxylamine_Intermediate->7-Aminoquinazoline + 2e-, + 2H+

Caption: Stepwise reduction of the nitro group to an amino group.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.

  • Position 2: Substitution at the 2-position with various aryl or heterocyclic rings can modulate the antimicrobial spectrum and potency. The presence of electron-donating or electron-withdrawing groups on these rings can fine-tune the activity.

  • Position 3: The introduction of different side chains at the 3-position, often through an amino linkage, has been shown to be crucial for antimicrobial activity. Schiff base formation at this position has yielded compounds with significant antibacterial and antifungal properties.[4]

  • Position 4: The replacement of the oxo group at the 4-position with an amino group can lead to a different class of antimicrobial agents. 2,4-diaminoquinazolines have been reported as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism.

  • Position 7: The conversion of the 7-nitro group to a 7-amino group provides a key point for diversification. Acylation or alkylation of this amino group can introduce moieties that enhance cell permeability or interaction with the biological target.

Antimicrobial Activity Profile

The antimicrobial efficacy of synthesized this compound derivatives is typically evaluated against a panel of clinically relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard metric for quantifying antimicrobial activity.

Compound ClassSubstituentsTarget OrganismsMIC Range (µg/mL)Reference
2-methyl-3-(benzylideneamino)-quinazolin-4(3H)-onesVaried substitutions on the benzylidene ringS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans1.95 - 62.5[4]
7-Aryl-2,4-diaminoquinazolinesAryl groups at the 7-positionGram-positive bacteria, including TMP-resistant strainsNot specified, but potent DHFR inhibitors[5]
2-Arylvinyl-7-substituted-quinazolin-4(3H)-onesChloro and other groups at the 7-positionVarious bacteria and fungiNot specified[6]

Mechanism of Action

Quinazoline-based antimicrobial agents have been shown to exert their effects through various mechanisms of action. Some derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7] Others, particularly the 2,4-diamino derivatives, target dihydrofolate reductase (DHFR), thereby disrupting the folic acid biosynthesis pathway, which is vital for bacterial survival.[5] The diverse mechanisms of action associated with the quinazoline scaffold contribute to its potential to overcome existing resistance mechanisms.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel antimicrobial agents. The synthetic accessibility of this intermediate, coupled with the numerous possibilities for chemical modification, provides a rich field for further exploration. Future research should focus on the synthesis of libraries of 7-substituted quinazoline derivatives and their systematic evaluation against a broad panel of multidrug-resistant pathogens. A deeper understanding of the specific molecular targets and mechanisms of action will be crucial for the rational design of the next generation of quinazoline-based antimicrobial drugs.

References

EGFR inhibition assay using 6-nitro-quinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput In Vitro Assay for Screening 6-Nitro-Quinazoline Derivatives as EGFR Kinase Inhibitors

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often due to overexpression or mutations, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[2][3] Consequently, EGFR has emerged as a major therapeutic target in oncology.[4]

Quinazoline-based molecules are a prominent class of small-molecule tyrosine kinase inhibitors (TKIs).[5] Many approved anti-cancer drugs, such as gefitinib and erlotinib, feature the quinazoline scaffold.[6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascades.[5] Recent research has focused on the design and synthesis of novel quinazoline derivatives, including those with a 6-nitro substitution, to enhance potency and selectivity, and to overcome acquired resistance mechanisms, such as the T790M mutation.[7][8]

This application note provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of 6-nitro-quinazoline derivatives against the EGFR kinase. The described methodology is suitable for high-throughput screening and determination of the half-maximal inhibitory concentration (IC50), a key parameter in drug discovery.

Principle of the Assay

This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced during the EGFR kinase reaction. The assay is performed in a multi-well plate format and consists of two main steps:

  • Kinase Reaction: Recombinant human EGFR enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. In the presence of an active kinase, ATP is hydrolyzed to ADP. The 6-nitro-quinazoline derivatives are serially diluted and added to this reaction to assess their inhibitory effect.

  • ADP Detection: After the kinase reaction, a detection reagent is added that converts the newly formed ADP into ATP. This newly synthesized ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is directly proportional to the initial kinase activity. A decrease in luminescence indicates inhibition of the EGFR kinase.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR activation initiates a cascade of downstream signaling events crucial for cell growth and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins that activate key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][9] 6-Nitro-quinazoline derivatives, like other quinazoline-based TKIs, are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the activation of these downstream pathways.[5]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Inhibitor 6-Nitro-Quinazoline Derivative Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 1: EGFR Signaling and Point of Inhibition. This diagram illustrates the activation of downstream pathways upon ligand binding to EGFR and the inhibitory action of 6-nitro-quinazoline derivatives on the kinase domain.

Materials and Reagents

  • Recombinant Human EGFR Kinase (wild-type or mutant, e.g., T790M/L858R)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide substrate)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Luminescence-based ADP Detection Kit

  • 6-Nitro-quinazoline derivative stock solutions (in 100% DMSO)

  • Positive Control Inhibitor (e.g., Gefitinib)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes and sterile, filtered pipette tips

  • Plate reader with luminescence detection capabilities

Safety Precautions

6-nitro-quinazoline derivatives are research compounds with potentially toxic properties.[10][11] Always handle these compounds with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Work in a well-ventilated area or a chemical fume hood.[13] Consult the Safety Data Sheet (SDS) for each specific compound before use.[10][14]

Experimental Protocol

The following protocol is a general guideline and may require optimization based on the specific reagents and equipment used.

Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of 6-Nitro-Quinazoline Derivatives Start->Prep_Compounds Add_Enzyme Add EGFR Enzyme to Plate Wells Prep_Compounds->Add_Enzyme Incubate1 Pre-incubate Enzyme and Compounds Add_Enzyme->Incubate1 Add_Substrate_ATP Initiate Reaction with Substrate/ATP Mix Incubate1->Add_Substrate_ATP Incubate2 Incubate at RT Add_Substrate_ATP->Incubate2 Add_Detection Add ADP Detection Reagent Incubate2->Add_Detection Incubate3 Incubate at RT Add_Detection->Incubate3 Read_Plate Measure Luminescence Incubate3->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data

Figure 2: General workflow for the in vitro EGFR kinase inhibition assay.

Step-by-Step Method:

  • Compound Preparation:

    • Prepare a serial dilution of the 6-nitro-quinazoline derivatives in 100% DMSO. A typical starting concentration is 10 mM.

    • Further dilute these stocks in kinase assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the reaction should not exceed 1% to avoid solvent effects.

    • Include wells for a positive control (e.g., Gefitinib), a negative control (DMSO vehicle), and a "no enzyme" blank.

  • Enzyme and Compound Pre-incubation:

    • Add the diluted EGFR enzyme to each well of the microplate.

    • Add the serially diluted 6-nitro-quinazoline derivatives and controls to the respective wells.

    • Allow the enzyme and compounds to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the kinase reaction is initiated.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but are often near the Km value for each.

    • Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 30-60 minutes to allow the detection reaction to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average luminescence signal of the "no enzyme" blank wells from all other readings.

    • The data is then typically normalized to the controls, where the negative control (DMSO vehicle) represents 100% kinase activity and the "no enzyme" or a high concentration of a potent inhibitor represents 0% activity.

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Compound is the signal from the test well, Signal_Min is the signal from the 0% activity control, and Signal_Max is the signal from the 100% activity control.

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (e.g., a four-parameter logistic model) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Example Data

The following table presents hypothetical data for two 6-nitro-quinazoline derivatives tested against wild-type and a mutant EGFR kinase.

CompoundTarget EGFRIC50 (nM)
Derivative 6c EGFR (Wild-Type)15.2
EGFR (T790M Mutant)5.8
Derivative 6g EGFR (Wild-Type)45.7
EGFR (T790M Mutant)150.3
Gefitinib EGFR (Wild-Type)25.0
(Reference)EGFR (T790M Mutant)>1000

Note: The data in this table is for illustrative purposes only and is based on trends observed in the literature for similar compounds.[7]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High well-to-well variability Inaccurate pipetting; Incomplete mixing of reagentsUse calibrated multichannel pipettes; Ensure thorough mixing at each step; Gently tap the plate after reagent addition.
Low signal-to-background ratio Suboptimal enzyme, substrate, or ATP concentration; Insufficient reaction timeOptimize reagent concentrations and incubation times; Ensure the kinase is active.
Inconsistent IC50 values Compound precipitation at high concentrations; Instability of the compound in assay bufferVisually inspect for precipitation; Test compound solubility; Prepare fresh compound dilutions for each experiment.
Assay drift over time Temperature fluctuations; Reagent degradationAllow all reagents to equilibrate to room temperature before use; Prepare fresh reagents; Read the plate promptly after the final incubation.

Conclusion

The in vitro biochemical assay described in this application note provides a robust and reliable method for determining the inhibitory potency of 6-nitro-quinazoline derivatives against EGFR kinase. This high-throughput compatible protocol is an essential tool for the initial screening and structure-activity relationship (SAR) studies in the development of novel EGFR-targeted cancer therapies.

References

Application Notes & Protocols: Molecular Docking Studies of 7-Nitroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 7-nitroquinazoline derivatives, a chemical scaffold of significant interest in medicinal chemistry. Quinazoline-based molecules are known inhibitors of key oncology targets like the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] The addition of a nitro group at the 7-position can modulate the electronic properties and binding interactions of the scaffold, making in-silico analysis a critical step in exploring its therapeutic potential. This document moves beyond a simple checklist of steps, delving into the scientific rationale behind each phase of the workflow—from target and ligand preparation to simulation and rigorous post-docking analysis. The protocols are designed to be self-validating and are grounded in established computational methodologies, providing researchers with a robust framework for predicting binding affinities and interaction patterns.

Introduction: The "Why" of Docking 7-Nitroquinazolines

The quinazoline core is a privileged scaffold in drug discovery, forming the foundation of several FDA-approved kinase inhibitors, including gefitinib and erlotinib.[1][2] These drugs primarily target the ATP-binding site of EGFR, a receptor tyrosine kinase whose overexpression or mutation is a key driver in various cancers, particularly non-small-cell lung cancer (NSCLC).[3] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[4][5]

For this compound derivatives, docking serves two primary purposes:

  • Hit Identification & Lead Optimization: It allows for the rapid screening of virtual libraries to identify derivatives that are most likely to bind to a target protein.[5][6]

  • Mechanism of Action: It provides atomic-level insights into how these molecules interact with the target's binding site, elucidating key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding affinity.[7][8]

This guide will use EGFR as the exemplary target to provide a tangible and clinically relevant context for the described protocols.

The Molecular Docking Workflow: A Conceptual Overview

Before diving into the specific commands and clicks, it is crucial to understand the logical flow of a molecular docking experiment. The process is a systematic reduction of conformational possibilities to identify the most energetically favorable binding pose.

G cluster_prep Phase 1: Pre-Docking Preparation cluster_sim Phase 2: Simulation cluster_post Phase 3: Analysis & Validation T_ID Target Identification (e.g., EGFR Kinase) PDB_DL Download Target Structure (RCSB PDB) T_ID->PDB_DL REC_PREP Receptor Preparation (Remove water, add hydrogens) PDB_DL->REC_PREP GRID Define Binding Site (Grid Box Generation) REC_PREP->GRID LIG_DB Ligand Source (e.g., PubChem, ZINC) LIG_PREP Ligand Preparation (Generate 3D, assign charges) LIG_DB->LIG_PREP DOCK Run Docking Simulation (e.g., AutoDock Vina) LIG_PREP->DOCK GRID->DOCK POSE_AN Pose & Score Analysis (Binding Energy, Interactions) DOCK->POSE_AN VALIDATE Protocol Validation (Re-docking, RMSD Calc.) POSE_AN->VALIDATE RESULTS Final Results & Insights VALIDATE->RESULTS

Caption: High-level workflow for a molecular docking study.

Materials & Software

This protocol standardizes on freely available and widely used software to ensure accessibility.

Software/ResourcePurposeSource
RCSB Protein Data Bank (PDB) Repository for 3D protein structures.--INVALID-LINK--[9][10][11]
PubChem Database Repository for chemical structures and data.--INVALID-LINK--[12][13]
UCSF Chimera / ChimeraX Molecular visualization and preparation.--INVALID-LINK--
AutoDock Tools (ADT) Preparation of receptor and ligand files (PDBQT).--INVALID-LINK--
AutoDock Vina The core docking simulation engine.--INVALID-LINK--

Step-by-Step Protocols

This section provides a detailed, actionable methodology. As our case study, we will dock a hypothetical 7-nitro-4-anilinoquinazoline into the ATP-binding site of EGFR (PDB ID: 1M17).

Protocol 4.1: Receptor Preparation

Causality: The raw PDB file is not ready for docking. It contains non-essential molecules (e.g., water, co-factors) and lacks hydrogen atoms, which are critical for calculating interactions.[14][15] This protocol prepares the protein to be a clean, chemically correct receptor.

  • Obtain Protein Structure: Navigate to the RCSB PDB and download the structure file for 1M17 in PDB format.[11] This structure contains the EGFR kinase domain complexed with an existing quinazoline inhibitor.

  • Clean the Structure:

    • Open the 1M17.pdb file in UCSF Chimera or another molecular visualizer.

    • Remove water molecules. Rationale: Water molecules in the binding pocket can create steric hindrance and interfere with the docking algorithm. While advanced methods can use key water molecules, their removal is a standard and effective first approach.[14][15]

    • Delete all non-protein chains and the co-crystallized ligand (in this case, Erlotinib). This leaves only the protein receptor.

  • Prepare for Docking using AutoDock Tools (ADT):

    • Launch ADT and load the cleaned protein PDB file.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK. Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bonds, which are key protein-ligand interactions.[16][17][18][19]

    • Go to Edit -> Charges -> Add Kollman Charges. Rationale: Assigning partial atomic charges is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor as a PDBQT file (receptor.pdbqt). The PDBQT format includes atomic charge (Q) and atom type (T) information required by AutoDock Vina.[20]

Protocol 4.2: Ligand Preparation

Causality: A ligand must be converted from a 2D representation to a 3D structure with correct stereochemistry, charge, and defined rotatable bonds. The docking algorithm needs to know which bonds can rotate to explore different conformations (poses) of the ligand within the binding site.[21]

  • Obtain/Draw Ligand Structure:

    • Obtain the 2D structure of your this compound derivative. This can be done by drawing it in software like ChemDraw or MarvinSketch, or by finding it in a database like PubChem.[22][23]

    • Save the structure in a 3D format, such as .mol or .sdf.

  • Prepare for Docking using AutoDock Tools (ADT):

    • Launch ADT and open your ligand's 3D structure file (Ligand -> Input -> Open).

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Torsion Tree -> Choose Torsions. This automatically detects rotatable bonds. You can manually adjust if needed. Rationale: Defining rotatable bonds allows the docking program to explore ligand flexibility, which is crucial for finding the optimal binding conformation.[21]

    • Save the prepared ligand as a PDBQT file (ligand.pdbqt).

Protocol 4.3: The Docking Simulation

Causality: The simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The size and location of this box are critical parameters that dictate the scope and focus of the docking calculation.

  • Define the Binding Site (Grid Box):

    • In ADT, with both the prepared receptor and the original 1M17 PDB (containing the reference ligand) loaded, identify the amino acid residues in the binding pocket.

    • Go to Grid -> Grid Box....

    • Adjust the center and dimensions of the box to encompass the entire binding site. A good practice is to ensure the box extends approximately 10 Å beyond the boundaries of the co-crystallized ligand.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) . These values are essential for the configuration file.

  • Create the Vina Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own.[20][24][25][26]

    Rationale: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the chance of finding the best pose but take longer. A value of 8 is a reasonable starting point.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the command: vina --config conf.txt --log log.txt

Post-Docking Analysis & Validation

Causality: The output of a docking run is not a single answer but a set of possible binding poses ranked by a scoring function.[4] Rigorous analysis is required to interpret these results, select the most plausible pose, and validate the overall methodology.

Protocol 5.1: Analyzing the Results
  • Examine the Docking Scores:

    • The output file (ligand_out.pdbqt) contains several predicted binding poses. The log.txt file lists these poses along with their binding affinity scores in kcal/mol.[27]

    • The binding affinity score is an estimation of the binding free energy (ΔG).[7] More negative values indicate a stronger, more favorable binding interaction.[28][29]

  • Visual Inspection of the Top Pose:

    • Open the receptor (receptor.pdbqt) and the output file (ligand_out.pdbqt) in UCSF Chimera or another visualizer.

    • Focus on the top-ranked pose (the one with the most negative score).

    • Analyze the key interactions between your this compound derivative and the EGFR active site. Look for:

      • Hydrogen Bonds: Are there H-bonds between the ligand and key residues (e.g., the hinge region residue Met769 in EGFR)? Hydrogen bonds are critical for binding specificity and affinity.[19][30]

      • Hydrophobic Interactions: Is the quinazoline core situated in a hydrophobic pocket?

      • Pi-Stacking: Are there interactions between the aromatic rings of the ligand and residues like Phe723?

G ligand This compound Core N1 Hinge-Binding Motif met769 Met769 (Hinge) ligand:h->met769 Hydrogen Bond leu768 Leu768 ligand->leu768 Hydrophobic cys773 Cys773 ligand->cys773 Hydrophobic phe723 Phe723 (Gatekeeper) ligand->phe723 Pi-Alkyl leu703 Leu703 ligand->leu703 Hydrophobic

Caption: Key interactions for a quinazoline inhibitor in the EGFR active site.

Protocol 5.2: Trustworthiness through Validation

Causality: To trust your predictions for novel compounds, you must first prove that your docking protocol can accurately reproduce a known, experimentally determined binding mode. This is a critical self-validation step.

  • Re-docking the Co-crystallized Ligand:

    • Take the original ligand from the PDB file (Erlotinib from 1M17) and prepare it using the same method as your test ligands (Protocol 4.2).

    • Dock this prepared ligand back into the receptor using the exact same grid box and configuration settings (Protocol 4.3).

  • Calculate the Root-Mean-Square Deviation (RMSD):

    • In your visualization software, superimpose the top-ranked pose from your re-docking experiment onto the original, crystallographic pose of the ligand.

    • Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[7]

Data Presentation & Interpretation

Summarize your findings for multiple this compound derivatives in a clear, tabular format. This allows for direct comparison and helps in identifying structure-activity relationships (SAR).

Compound IDDocking Score (kcal/mol)H-Bonds to Met769Key Hydrophobic Interactions
Control (Erlotinib) -9.51Leu703, Val702, Cys773
7NQ-001 -8.91Leu703, Val702, Phe723
7NQ-002 -7.20Val702, Ala719
7NQ-003 -9.21Leu703, Cys773, Leu820

Interpretation: From this hypothetical data, one might conclude that a hydrogen bond to the hinge residue Met769 is critical for high binding affinity, as seen in the control and compounds 7NQ-001 and 7NQ-003. Compound 7NQ-002, which lacks this interaction, has a significantly poorer score. This type of analysis guides the next cycle of drug design.

References

Synthesis and Evaluation of 4-Anilino-6-Nitroquinazoline: A Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in numerous malignancies.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain cancers.[4][5] Among these, the 4-anilinoquinazoline scaffold represents a privileged structure, forming the core of several FDA-approved drugs like gefitinib and erlotinib.[6][7] This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of 4-anilino-6-nitroquinazoline, a key intermediate and potent EGFR inhibitor. The protocols detailed herein are intended for researchers in medicinal chemistry, chemical biology, and drug discovery.

Introduction: The Rationale for Targeting EGFR with 4-Anilinoquinazolines

The EGFR signaling cascade is a complex network that governs fundamental cellular processes, including proliferation, survival, and differentiation.[1][2] Ligand binding to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular kinase domain.[4][5] This phosphorylation cascade initiates downstream signaling through pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to cell growth and survival.[5]

Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.[7] The 4-anilinoquinazoline core structure has been extensively explored for its ability to competitively inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[8][9] The 6-nitro substitution on the quinazoline ring can serve as a handle for further chemical modifications to enhance potency and selectivity.[7]

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:ext Binding & Dimerization Grb2 Grb2/Sos EGFR:kin->Grb2 Autophosphorylation PI3K PI3K EGFR:kin->PI3K ATP ATP ADP ADP Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Anilino-6- nitroquinazoline Inhibitor->EGFR:kin Inhibition

Caption: EGFR signaling pathway and inhibition.

Synthesis of 4-Anilino-6-Nitroquinazoline

The synthesis of 4-anilino-6-nitroquinazoline is a two-step process starting from 6-nitroquinazolin-4(3H)-one. The first step involves the chlorination of the 4-position, followed by a nucleophilic aromatic substitution with aniline.

Synthetic Workflow

Synthesis_Workflow Start 6-Nitroquinazolin-4(3H)-one Step1 Chlorination (SOCl₂ or POCl₃) Start->Step1 Intermediate 4-Chloro-6-nitroquinazoline Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Aniline, IPA) Intermediate->Step2 Product 4-Anilino-6-nitroquinazoline Step2->Product Purification Crystallization/ Chromatography Product->Purification

Caption: Synthesis workflow for 4-anilino-6-nitroquinazoline.

Detailed Protocol

Step 1: Synthesis of 4-Chloro-6-nitroquinazoline

This protocol is adapted from procedures for the chlorination of similar quinazolinone systems.[10]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-Nitroquinazolin-4(3H)-one191.145.0 g26.16 mmol
Thionyl chloride (SOCl₂)118.9730 mL-
N,N-Dimethylformamide (DMF)73.090.5 mL-
Toluene-50 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-nitroquinazolin-4(3H)-one (5.0 g, 26.16 mmol).

  • Add toluene (50 mL) to suspend the solid.

  • Carefully add thionyl chloride (30 mL) to the suspension, followed by the catalytic amount of DMF (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 4-chloro-6-nitroquinazoline as a yellow to brown solid.[10] The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.

Step 2: Synthesis of 4-Anilino-6-nitroquinazoline

This step involves the nucleophilic substitution of the chlorine atom with aniline.[11][12]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Chloro-6-nitroquinazoline209.594.0 g19.08 mmol
Aniline93.132.1 mL22.90 mmol
Isopropanol (IPA)60.1080 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-chloro-6-nitroquinazoline (4.0 g, 19.08 mmol) in isopropanol (80 mL).

  • Add aniline (2.1 mL, 22.90 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate of the product will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to afford 4-anilino-6-nitroquinazoline as a yellow solid.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: EGFR Kinase Inhibition

The inhibitory activity of the synthesized 4-anilino-6-nitroquinazoline against EGFR can be assessed using both enzymatic and cell-based assays.

In Vitro EGFR Kinase Assay Protocol

This protocol outlines a general procedure for determining the IC₅₀ value of the test compound against the EGFR tyrosine kinase.

Principle:

The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the EGFR kinase domain. This is often quantified using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or ELISA.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Test compound (4-anilino-6-nitroquinazoline) dissolved in DMSO

  • Positive control (e.g., Gefitinib)

  • 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • In a multi-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound or control.

  • Initiate the kinase reaction by adding a mixture of ATP and the recombinant EGFR kinase domain.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.

Cell-Based Anti-Proliferative Assay Protocol

This protocol assesses the ability of the compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.

Principle:

The assay measures the reduction in cell viability or proliferation after treatment with the test compound. Common methods include MTT, XTT, or CellTiter-Glo® assays.

Materials:

  • Human cancer cell line with high EGFR expression (e.g., A549 - non-small cell lung cancer, A431 - epidermoid carcinoma).[9]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound dissolved in DMSO.

  • Positive control (e.g., Gefitinib).

  • MTT reagent or other viability assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and positive control in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, assess cell viability using the chosen assay method according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

This application note provides a detailed and practical guide for the synthesis and biological evaluation of 4-anilino-6-nitroquinazoline as an EGFR inhibitor. The provided protocols are based on established literature procedures and offer a solid foundation for researchers to produce and test this important class of compounds. The modularity of the synthesis allows for the future generation of a library of analogs for structure-activity relationship (SAR) studies, which is crucial for the development of more potent and selective EGFR inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Nitroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to overcome common challenges and improve the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the synthesis of this compound and related heterocyclic compounds.

Q1: My overall yield for this compound is consistently low. What are the most common causes?

Low yield is a multifaceted issue that typically points to problems in one of two key stages: the initial formation of the quinazoline ring or the subsequent electrophilic nitration. The first step in troubleshooting is to identify which stage is underperforming by analyzing crude reaction mixtures with techniques like TLC or ¹H NMR.

  • Inefficient Cyclization: If starting materials for the quinazoline ring (e.g., 2-aminobenzaldehyde derivatives) remain largely unreacted, the cyclization conditions are likely suboptimal. This can be due to incorrect solvent choice, inappropriate base strength, or insufficient reaction temperature.[1][2]

  • Poor Nitration Efficiency: If the quinazoline intermediate is present but the final 7-nitro product is low, the nitration step is the culprit. Common issues include improper temperature control, incorrect nitrating agent composition, or steric hindrance preventing substitution at the 7-position.

  • Degradation or Side Reactions: The formation of significant, unidentifiable byproducts suggests that either the intermediate or the final product may be degrading under the reaction conditions. Quinazoline derivatives can sometimes undergo ring-opening, especially under harsh conditions.[3]

Q2: I'm observing the formation of multiple isomers during the nitration step. How can I improve regioselectivity for the 7-position?

The formation of multiple nitro-isomers (e.g., 5-nitro, 6-nitro, 8-nitro) is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the quinazoline ring and the reaction conditions dictate the final isomer distribution.

To favor the 7-nitro isomer:

  • Temperature Control: Nitration is highly exothermic. Maintaining a low and stable temperature (typically 0-5 °C) is critical. Higher temperatures can reduce selectivity and increase the formation of dinitrated byproducts.

  • Controlled Addition: Add the nitrating agent (e.g., nitric acid) dropwise to the solution of your quinazoline substrate in sulfuric acid. This maintains a low concentration of the reactive nitronium ion (NO₂⁺) and helps control the reaction's exothermicity.

  • Choice of Precursor: The electronic nature of the quinazoline precursor matters. Synthesizing a 7-substituted quinazolin-4-one and then nitrating can be a strategic alternative, as the directing groups can influence the position of nitration before the final product is achieved.[4][5] A patent for a related compound highlights that isomer formation is a known issue requiring special purification treatments.[4]

Q3: Why is the choice of solvent so critical for the initial quinazoline ring formation?

The polarity of the solvent can fundamentally alter the reaction pathway. For many quinazoline syntheses, polar aprotic solvents like DMF or DMSO are preferred because they can favor the desired C(sp²)-N bond formation required for the quinazoline ring.[1] In contrast, non-polar solvents may promote the formation of alternative heterocyclic structures like benzimidazoles, thereby reducing the yield of your desired intermediate.[1]

Section 2: Troubleshooting Guide: The Nitration Step

This guide provides a systematic approach to diagnosing and solving issues specifically related to the nitration of the quinazoline core.

Problem: Low Conversion to this compound

If you observe a significant amount of unreacted quinazoline starting material after the reaction, consider the following solutions.

Potential CauseScientific RationaleSuggested Solution(s)
Insufficient Nitrating Agent The nitronium ion (NO₂⁺) is the active electrophile. An insufficient amount of nitric acid in the sulfuric acid mixture will lead to an incomplete reaction.1. Ensure the correct molar ratio of nitric acid to the quinazoline substrate is used (typically a slight excess). 2. Verify the concentration of the nitric and sulfuric acids. Use fresh, properly stored acids.
Reaction Temperature Too Low While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate, preventing it from reaching completion within a reasonable timeframe.1. Start the reaction at 0 °C. 2. After the initial addition, allow the reaction to slowly warm to room temperature and monitor by TLC. 3. If conversion is still low, gentle heating (e.g., 40-50 °C) can be cautiously applied, but be aware this may reduce selectivity.
Poor Solubility of Substrate If the quinazoline substrate is not fully dissolved in the sulfuric acid before the addition of nitric acid, the reaction will be heterogeneous and inefficient.1. Ensure complete dissolution of the quinazoline in concentrated sulfuric acid before cooling the mixture. 2. Gentle warming may be required to achieve full dissolution before cooling down for nitration.
Problem: Formation of Byproducts and Discoloration

The appearance of dark colors (brown to black) or the presence of multiple spots on a TLC plate indicates side reactions or product degradation.

Potential CauseScientific RationaleSuggested Solution(s)
Reaction Temperature Too High Runaway nitrations are a common issue. Excessive heat leads to oxidation of the aromatic ring and the formation of undesired byproducts, often appearing as dark, tar-like substances.1. Maintain strict temperature control using an ice/salt bath. 2. Add the nitrating agent very slowly, monitoring the internal temperature continuously.
Over-Nitration If the reaction is left for too long or at too high a temperature, dinitration can occur, leading to the formation of dinitroquinazoline isomers.1. Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed. 2. Reduce the amount of nitrating agent used.
Oxidation The strongly oxidizing conditions of the nitrating mixture can degrade sensitive functional groups on the quinazoline ring.1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your substrate has sensitive moieties. 2. Minimize reaction time to reduce exposure to the harsh conditions.

Section 3: Experimental Protocols & Visualizations

Workflow for Synthesis and Troubleshooting

The following diagram outlines the general synthetic pathway and key troubleshooting checkpoints.

G cluster_0 Part 1: Quinazoline Core Synthesis cluster_1 Troubleshooting Point A cluster_2 Part 2: Nitration cluster_3 Troubleshooting Point B cluster_4 Part 3: Purification start 2-Aminobenzaldehyde Derivative + Amine Source cyclization Cyclization Reaction (e.g., Reflux in DMF) start->cyclization workup1 Aqueous Workup & Isolation cyclization->workup1 intermediate Crude Quinazoline Intermediate workup1->intermediate check1 Low Yield of Intermediate? intermediate->check1 analysis1 Analyze Cyclization: - Check Solvent Polarity - Optimize Base & Temp - Verify Starting Materials check1->analysis1 Yes nitration_prep Dissolve Quinazoline in conc. H₂SO₄ check1->nitration_prep No nitration Nitration (Add HNO₃ at 0-5 °C) nitration_prep->nitration workup2 Quench on Ice & Neutralize nitration->workup2 crude_product Crude this compound workup2->crude_product check2 Low Yield or Impure Product? crude_product->check2 analysis2 Analyze Nitration: - Verify Temp Control - Check Acid Ratio - Analyze Isomer Distribution check2->analysis2 Yes purification Purification (Column Chromatography or Recrystallization) check2->purification No final_product Pure this compound purification->final_product

Caption: Troubleshooting workflow for this compound synthesis.

Mechanism: Electrophilic Nitration of Quinazoline

Understanding the mechanism is key to controlling the reaction. The quinazoline ring is activated towards electrophilic substitution, but the positions are influenced by the two nitrogen atoms.

G step1 Step 1: Formation of Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ step2 Step 2: Electrophilic Attack Quinazoline attacks NO₂⁺ to form a resonance-stabilized carbocation (sigma complex). step1->step2 Generates Electrophile step3 Step 3: Deprotonation A weak base (HSO₄⁻) removes a proton to restore aromaticity. step2->step3 Forms Intermediate product Final Product: this compound step3->product Restores Aromaticity

Caption: Key mechanistic steps of electrophilic nitration.

Protocol: Purification by Column Chromatography

If recrystallization fails to yield pure product, column chromatography is the recommended method.

  • Select a Solvent System: Use TLC to determine an appropriate eluent. A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate. A typical Rf value for the product should be around 0.3-0.4 for good separation.[6]

  • Prepare the Column: Pack a glass column with silica gel slurried in your chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform to prevent cracking.[6]

  • Load the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elute the Column: Begin eluting with the solvent system, starting with a lower polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity (gradient elution).

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: 6-Nitroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-nitroquinazoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, enhance product purity, and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Direct Electrophilic Nitration of Quinazoline

This is a common and direct approach, but it is often complicated by a lack of regioselectivity and the potential for over-reaction.

Q1: What are the primary byproducts I should expect when synthesizing 6-nitroquinazoline via direct electrophilic nitration of quinazoline, and what is the chemical basis for their formation?

A1: During the direct nitration of quinazoline using a nitrating mixture (typically fuming nitric acid in concentrated sulfuric acid), you are introducing a powerful electrophile (the nitronium ion, NO₂⁺) to the quinazoline ring system. The inherent electronic properties of the quinazoline nucleus dictate where this substitution occurs, leading to several potential byproducts.

The main byproducts to anticipate are:

  • Positional Isomers (8-Nitroquinazoline): The quinazoline ring is activated towards electrophilic attack at multiple positions. The expected order of reactivity for nitration is positions 8 > 6 > 5 > 7.[1][2] Consequently, 8-nitroquinazoline is often the most significant isomeric impurity formed alongside the desired 6-nitro product.[3] Small amounts of 5-nitro and 7-nitro isomers may also be generated.

  • Over-Nitrated Products (6,8-Dinitroquinazoline): If the reaction conditions are too harsh (e.g., elevated temperature, excess nitrating agent, or prolonged reaction time), a second nitration can occur on the already nitrated ring, leading to dinitrated byproducts like 6,8-dinitroquinazoline.[3]

  • Quinazolinone Derivatives: The quinazoline ring can be susceptible to hydrolysis, especially at higher temperatures or if moisture is present in the reaction. This can lead to the formation of quinazolinone byproducts, which can complicate purification.[3][4]

Q2: How can I optimize my direct nitration protocol to maximize the yield of 6-nitroquinazoline while minimizing the formation of isomers and dinitrated impurities?

A2: Controlling byproduct formation in this synthesis hinges on meticulous control of reaction parameters. The key is to manage the reactivity of the nitrating agent and prevent the reaction from proceeding too aggressively.

Here is a detailed protocol designed to enhance selectivity:

Experimental Protocol: Selective Nitration of Quinazoline

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄).

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath. Maintaining a low temperature is the most critical parameter for minimizing side reactions.[3]

  • Substrate Addition: Slowly and portion-wise, add the quinazoline starting material to the cooled sulfuric acid while stirring. Ensure it dissolves completely before proceeding.

  • Nitrating Agent Addition: Add fuming nitric acid (HNO₃) dropwise via the dropping funnel. The addition must be slow to control the exothermic nature of the reaction and keep the internal temperature below 5 °C.[5]

  • Stoichiometric Control: Use a carefully measured, slight excess of the nitrating agent. A large excess will significantly increase the formation of dinitrated products.[3]

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The goal is to stop the reaction once the starting material is consumed but before significant byproduct spots appear.

  • Work-up: Once complete, carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the nitrated product to precipitate.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Filter the precipitated solid or extract the product with a suitable organic solvent like dichloromethane (CH₂Cl₂).[5]

  • Purification: Dry the organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to separate the desired 6-nitro isomer from other byproducts.

G cluster_0 Problem Identification cluster_1 Corrective Actions start Low Yield or High Impurity Profile check_isomers Presence of Positional Isomers (e.g., 8-Nitroquinazoline) start->check_isomers check_dinitro Presence of Dinitro Products (e.g., 6,8-Dinitroquinazoline) start->check_dinitro check_hydrolysis Presence of Quinazolinone Byproducts start->check_hydrolysis temp_control Action: Lower Reaction Temperature to 0-5 °C check_isomers->temp_control Primary Cause: High Temperature check_dinitro->temp_control Secondary Cause: High Temperature stoich_control Action: Reduce Molar Ratio of Nitrating Agent check_dinitro->stoich_control Primary Cause: Excess Nitrating Agent time_control Action: Monitor by TLC and Reduce Reaction Time check_dinitro->time_control Secondary Cause: Long Reaction Time anhydrous_control Action: Ensure Anhydrous Reagents and Glassware check_hydrolysis->anhydrous_control Primary Cause: Presence of Water temp_control->time_control stoich_control->time_control

Route 2: Synthesis from 6-Nitroquinazolin-4(3H)-one

This two-step route involves first preparing 6-nitroquinazolin-4(3H)-one (also known as 4-hydroxy-6-nitroquinazoline) and then converting the hydroxyl group to a chloro group, which can be a leaving group for further functionalization.

Q3: I am preparing 4-chloro-6-nitroquinazoline from 6-nitroquinazolin-4(3H)-one. What are the common impurities I might encounter in my final product?

A3: This pathway introduces a different set of potential byproducts primarily related to the chlorination step.

  • Unreacted Starting Material: The most common impurity is residual 6-nitroquinazolin-4(3H)-one . Incomplete chlorination is a frequent issue if the reaction conditions are not optimal.

  • Hydrolysis Product: The product, 4-chloro-6-nitroquinazoline, is highly reactive. The chloro group at the 4-position is susceptible to nucleophilic substitution. During aqueous work-up or if exposed to moisture, the product can hydrolyze back to the 6-nitroquinazolin-4(3H)-one starting material.

  • Reagent-Derived Impurities: The choice of chlorinating agent can introduce specific byproducts.

    • Using Thionyl Chloride (SOCl₂): If N,N-dimethylformamide (DMF) is used as a catalyst, residual DMF or its byproducts may be present.[6]

    • Using Phosphorus Oxychloride (POCl₃): This can lead to phosphorus-containing byproducts that can be difficult to remove.[6]

Q4: My chlorination of 6-nitroquinazolin-4(3H)-one is inefficient, resulting in low yields and a mixture of product and starting material. What are the critical parameters to ensure a complete reaction?

A4: A successful chlorination requires driving the reaction to completion while preventing product degradation. The key is to use an appropriate chlorinating agent under strictly anhydrous conditions.

Experimental Protocol: Chlorination of 6-Nitroquinazolin-4(3H)-one

  • Reagent & Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). The starting material, 6-nitroquinazolin-4(3H)-one, should be thoroughly dried.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to vent HCl and SO₂), add the dry 6-nitroquinazolin-4(3H)-one.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂). A few drops of DMF can be added to catalyze the reaction.[6] Alternatively, phosphorus oxychloride (POCl₃) can be used.[6]

  • Heating: Heat the mixture to reflux (for SOCl₂, the boiling point is ~76 °C; for POCl₃, ~105 °C). The solid starting material should gradually dissolve as it reacts to form the soluble product.[6]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Reagent Removal: Once the reaction is complete, cool the mixture and carefully remove the excess chlorinating agent by distillation under reduced pressure. This step is crucial and must be done in a well-ventilated fume hood.

  • Work-up: The crude residue is typically poured carefully into ice water, causing the solid product to precipitate.[6] Be extremely cautious as this is a highly exothermic and vigorous quenching process.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with cold water to remove any acidic residue, and then dry it under vacuum.

G cluster_0 Direct Nitration Route cluster_1 Chlorination Route quinazoline Quinazoline nitration HNO₃ / H₂SO₄ product_6n 6-Nitroquinazoline (Desired Product) byproduct_8n 8-Nitroquinazoline (Isomer) byproduct_dinit 6,8-Dinitroquinazoline (Over-Nitration) start_oh 6-Nitroquinazolin-4(3H)-one chlorination SOCl₂ or POCl₃ product_cl 4-Chloro-6-nitroquinazoline hydrolysis Hydrolysis (H₂O in workup)

Data & Analytical Summaries

Q5: What are the most effective analytical techniques for identifying and quantifying the byproducts in my crude 6-nitroquinazoline sample?

A5: A multi-technique approach is essential for a comprehensive analysis of your product mixture.

Table 1: Summary of Common Byproducts and Their Origin

Synthetic Route Byproduct Name Reason for Formation
Direct Nitration 8-Nitroquinazoline Electronic directing effects of the quinazoline ring favor C8 substitution.[2][3]
Direct Nitration 6,8-Dinitroquinazoline Over-reaction due to harsh conditions (high temp., excess nitrating agent).[3]
Direct Nitration Quinazolinone derivatives Hydrolysis of the quinazoline ring in the presence of water/high heat.[3]

| Chlorination | 6-Nitroquinazolin-4(3H)-one | Incomplete chlorination or hydrolysis of the product during work-up.[6] |

Table 2: Recommended Analytical Techniques for Quality Control

Technique Application Key Observables & Insights
Thin Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity. Different Rf values for starting material, product, and major byproducts. Helps determine reaction completion.
High-Performance Liquid Chromatography (HPLC) Accurate purity determination and quantification of byproducts. Provides percentage purity of the main peak and quantifies isomer and other impurity levels. Essential for quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities. Provides the molecular weight of components in each HPLC peak, allowing for the identification of expected and unexpected byproducts.

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Definitive structural confirmation of the final product and isolated impurities. | The ¹H NMR spectrum will show characteristic aromatic splitting patterns for the 6-nitro isomer versus other isomers. |

References

Technical Support Center: 7-Nitroquinazoline Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-nitroquinazoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this important heterocyclic scaffold. The this compound core is a critical intermediate in the synthesis of numerous biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during the synthesis, functionalization, and derivatization of 7-nitroquinazolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of the this compound Core

The introduction of the nitro group onto the quinazoline ring is a foundational step, yet it can be fraught with challenges related to regioselectivity and reaction conditions.

Q1: My nitration of quinazolin-4(3H)-one is giving low yields and a mixture of isomers. How can I selectively synthesize 7-nitroquinazolin-4(3H)-one?

A1: This is a common challenge. The electronic properties of the quinazolinone ring direct nitration to multiple positions, with positions 6 and 8 often being favored.[4][5] Achieving high regioselectivity for the 7-position requires careful control of reaction conditions to overcome the inherent electronic preferences of the scaffold.

Root Cause Analysis & Solutions:

  • Problem: Incorrect Nitrating Agent or Conditions. Standard nitrating conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures) can be too harsh, leading to over-nitration, degradation, or the formation of a thermodynamic mixture of isomers.[5][6]

  • Solution: Milder, Kinetically Controlled Conditions. Employing a milder nitrating agent or adjusting the reaction parameters can favor the kinetic product. For substrates like 7-fluoroquinazolin-4(3H)-one, nitration can proceed to the 6-position, which is electronically activated.[7] To achieve the 7-nitro isomer, one must often start with a precursor that directs nitration appropriately. A common strategy involves the cyclization of a pre-nitrated anthranilic acid derivative.

Q2: I am attempting to synthesize 4-chloro-7-nitroquinazoline from 7-nitroquinazolin-4(3H)-one, but the reaction is incomplete or results in decomposition. What are the optimal chlorination conditions?

A2: The conversion of the 4-oxo group to a 4-chloro group is a critical step for subsequent nucleophilic aromatic substitution or cross-coupling reactions. The electron-withdrawing nitro group can make the quinazolinone ring sensitive to harsh reagents.

Root Cause Analysis & Solutions:

  • Problem: Reagent Reactivity and Temperature. Strong chlorinating agents like neat phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at high reflux temperatures can lead to charring and decomposition of the nitro-substituted ring.

  • Solution: Controlled Reagent Addition and Temperature. A well-established method involves the use of POCl₃, often with a catalytic amount of dimethylformamide (DMF), or in a high-boiling inert solvent like toluene.[8] It is crucial to control the temperature, typically heating the reaction to around 80-110 °C. The use of triethylamine can also be employed to facilitate the reaction.[8]

Recommended Chlorination Protocol:

  • Suspend 7-nitroquinazolin-4(3H)-one (1.0 equiv) in toluene.

  • Add triethylamine (1.5 - 2.0 equiv).

  • Slowly add phosphorus oxychloride (1.5 - 2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80–90 °C and monitor by TLC until the starting material is consumed.[8]

  • Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Section 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The 4-chloro-7-nitroquinazoline intermediate is a versatile substrate for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties. However, the electronic nature of the substrate presents unique challenges.

Q3: My Suzuki coupling reaction with 4-chloro-7-nitroquinazoline is failing or giving very low yields. What are the key parameters to optimize?

A3: Low conversion in the Suzuki coupling of electron-deficient aryl chlorides like 4-chloro-7-nitroquinazoline is a frequent issue. The primary hurdle is often the oxidative addition step, which is the rate-determining step in many cross-coupling catalytic cycles.[9]

Troubleshooting Decision Tree:

G start Low/No Suzuki Coupling Yield catalyst Is the Catalyst System Active & Appropriate? start->catalyst base Is the Base Sufficiently Strong & Soluble? catalyst->base Yes sol_catalyst Use a fresh Pd precursor. Switch to an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a pre-formed catalyst. catalyst->sol_catalyst No temp Is the Reaction Temperature Optimal? base->temp Yes sol_base Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate solubility (consider a mixed solvent system like Dioxane/Water). base->sol_base No atmosphere Is the Reaction Atmosphere Inert? temp->atmosphere Yes sol_temp Gradually increase temperature (e.g., 90-120 °C). Consider microwave irradiation for enhanced reaction rates. temp->sol_temp No sol_atmosphere Thoroughly degas all solvents and reagents. Maintain a positive pressure of N₂ or Ar throughout the reaction. atmosphere->sol_atmosphere No

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Detailed Optimization Parameters:

ParameterStandard ConditionsTroubleshooting & OptimizationRationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂ with bulky, electron-rich ligands (e.g., SPhos, XPhos).Electron-rich ligands accelerate the oxidative addition of the electron-deficient C-Cl bond to the Pd(0) center.[9][10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often required to facilitate the transmetalation step, especially with challenging substrates.[10]
Solvent Toluene, THF, DME1,4-Dioxane/H₂O, DMFA polar, often aqueous co-solvent system is necessary to dissolve the inorganic base and facilitate the reaction.[11]
Temperature 80-100 °C100-150 °C (consider microwave heating)Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.[12]

Q4: I'm observing significant amounts of side products like homocoupling of my boronic acid and dehalogenation of my starting material. How can I suppress these?

A4: These side reactions are classic indicators of specific issues within the catalytic cycle, often related to oxygen contamination or inefficient transmetalation.

Side Product Mitigation Strategies:

  • Homocoupling of Boronic Acid: This typically arises from the presence of oxygen, which can facilitate an alternative catalytic cycle.

    • Solution: Ensure rigorous degassing of all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive inert atmosphere throughout the reaction.[11]

  • Dehalogenation (Reduction of C-Cl to C-H): This side reaction can occur if there's a hydride source present or if the catalyst decomposes.

    • Solution: Avoid protic solvents like alcohols if dehalogenation is observed. Using a more stable palladium precatalyst or a different ligand can sometimes prevent catalyst decomposition pathways that lead to hydride formation.

  • Protodeborylation of Boronic Acid: This is the loss of the boronic acid group, which is exacerbated by excess water or high temperatures.

    • Solution: Use the boronic acid pinacol ester (BPin) derivative, which is more stable. Minimize the amount of water in the reaction or use an anhydrous base like KF.[10]

Section 3: Reduction of the Nitro Group

The conversion of the 7-nitro group to a 7-amino group is a key transformation, unlocking a crucial functional handle for further derivatization, often in the final steps of synthesizing pharmaceutical agents.[1]

Q5: My reduction of the 7-nitro group is incomplete or is reducing other functional groups on my molecule. How can I achieve a clean and selective reduction?

A5: The challenge in reducing the nitro group on a complex quinazoline derivative lies in chemoselectivity. The choice of reducing agent is critical to avoid the reduction of other sensitive functionalities (e.g., nitriles, esters, or even the quinazoline ring itself).

Workflow for Selective Nitro Group Reduction:

G start Select Reduction Strategy for this compound Derivative condition1 Catalytic Hydrogenation (H₂, Pd/C) start->condition1 condition2 Metal-Acid Reduction (Fe/NH₄Cl, SnCl₂·2H₂O) start->condition2 condition3 Transfer Hydrogenation (HCO₂NH₄, Pd/C) start->condition3 desc1 Pros: Clean, high-yielding. Cons: Can reduce other groups (alkenes, alkynes). Requires specialized pressure equipment. condition1->desc1 desc2 Pros: Cost-effective, tolerates many functional groups. Cons: Stoichiometric metal waste, potentially harsh acidic conditions. condition2->desc2 desc3 Pros: Mild conditions, avoids high-pressure H₂ gas. Cons: Slower reaction times may be required. condition3->desc3

Caption: Decision matrix for choosing a nitro reduction method.

Recommended Reducing Agents for Chemoselectivity:

Reducing SystemTypical ConditionsAdvantagesPotential Issues
SnCl₂·2H₂O EtOH or EtOAc, RefluxHighly chemoselective for the nitro group. Tolerates most other functional groups.Requires aqueous workup to remove tin salts. Can be acidic.
Fe / NH₄Cl EtOH/H₂O, RefluxInexpensive, effective, and works under neutral pH conditions.Heterogeneous reaction, may require longer reaction times. Produces iron oxide sludge.
H₂ with Pd/C MeOH or EtOH, H₂ (balloon or Parr shaker)Very clean reaction with water as the only byproduct.Can reduce other functionalities (e.g., C=C bonds, benzyl groups). Requires handling of flammable H₂ gas.[2]
Sodium Dithionite (Na₂S₂O₄) THF/H₂O or DMF/H₂O, RT to 60 °CMild conditions, often used when other methods fail.Can sometimes lead to side products; stoichiometry needs to be carefully controlled.

Protocol for Reduction with Tin(II) Chloride:

  • Dissolve the this compound derivative (1.0 equiv) in ethanol or ethyl acetate.

  • Add a solution of SnCl₂·2H₂O (4.0-5.0 equiv) in portions.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and quench by pouring into water.

  • Basify the mixture with a saturated NaHCO₃ solution until a precipitate (tin hydroxides) forms and the solution is pH > 7.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

Section 4: Purification and Stability

Q6: My final 7-aminoquinazoline product is difficult to purify and appears to be degrading upon storage. What are the best practices for purification and handling?

A6: Quinazoline derivatives, especially those with free amino groups, can be prone to oxidation and may be challenging to purify due to their polarity.

Purification and Stability Best Practices:

  • Purification:

    • Column Chromatography: This is the most common method. Use a silica gel column. Due to the polarity of the amino group, a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) in the dichloromethane/methanol or ethyl acetate/hexane eluent system can prevent streaking and improve peak shape.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can be a highly effective method for achieving high purity.[8]

  • Stability and Storage:

    • Oxidation: The 7-amino group can be susceptible to air oxidation, which often manifests as a darkening of the material over time (e.g., from off-white to brown).

    • Recommended Storage: To ensure long-term stability, store the purified 7-aminoquinazoline derivative under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial, and in a cool, dark place (refrigerator or freezer).

References

Technical Support Center: Optimization of Solid-Phase Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the solid-phase synthesis (SPS) of quinazolinones. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why choose solid-phase synthesis for quinazolinone libraries over traditional solution-phase methods? A1: Solid-phase synthesis offers significant advantages for library generation. The primary benefit is the simplification of purification; excess reagents and soluble by-products are removed by simple filtration and washing of the resin-bound product.[1] This allows for the use of large excesses of reagents to drive reactions to completion and facilitates automation, dramatically accelerating the drug discovery process.[2]

Q2: What are the most critical parameters to control during the solid-phase synthesis of quinazolinones? A2: Three parameters are paramount:

  • Resin Swelling: The resin must be adequately swollen in the reaction solvent to ensure that reactive sites within the polymer matrix are accessible to reagents.[3] Poor swelling is a leading cause of incomplete reactions.[3][4]

  • Reaction Monitoring: You cannot assume a reaction has gone to completion. Qualitative tests on resin beads (e.g., Kaiser test for free amines) or quantitative analysis of a small cleaved sample are essential to confirm the completion of each synthetic step.[5]

  • Choice of Linker and Cleavage Strategy: The linker connecting your molecule to the resin must be stable to all reaction conditions during synthesis but cleavable with high yield at the end.[6] The final cleavage cocktail must be chosen carefully to avoid degradation of the target quinazolinone.

Q3: What is a "difficult sequence" in the context of quinazolinone synthesis? A3: While the term originates from peptide synthesis, the concept applies here. A "difficult sequence" can refer to sterically hindered building blocks that lead to incomplete coupling reactions or substrates prone to aggregation on the resin.[5][7] For quinazolinones, this might involve bulky substituents on the anthranilic acid precursor or the aldehyde, which can hinder cyclization.

Experimental Workflow & Troubleshooting

This section addresses specific experimental hurdles in a question-and-answer format, providing both the "what to do" and the critical "why it works."

General Synthesis Workflow

The overall process for solid-phase quinazolinone synthesis follows a logical progression from resin preparation to final product analysis.

G cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_final Final Steps Resin_Selection 1. Resin & Linker Selection Resin_Swelling 2. Resin Swelling in appropriate solvent Resin_Selection->Resin_Swelling Loading 3. Starting Material Loading Resin_Swelling->Loading Monitoring1 Confirmation of Loading Loading->Monitoring1 Next cycle Cyclization 4. Cyclization/ Elaboration Monitoring1->Cyclization Next cycle Monitoring2 Reaction Monitoring Cyclization->Monitoring2 Next cycle Washing Washing Steps Monitoring2->Washing Next cycle Cleavage 5. Cleavage from Resin Monitoring2->Cleavage Washing->Cyclization Next cycle Purification 6. Purification (e.g., HPLC) Cleavage->Purification Analysis 7. Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase synthesis of quinazolinones.

Issue 1: Low or No Loading of Starting Material

Q: I have completed the loading step of my anthranilic acid derivative onto Wang resin, but a test cleavage shows very little or no compound attached. What went wrong?

A: This is a common issue that typically points to one of three areas: resin handling, activation chemistry, or steric hindrance.

  • Causality - Resin Swelling: The polystyrene core of many resins is hydrophobic and requires a suitable organic solvent to swell, exposing the linker's reactive sites.[3][8] If the resin is not properly swollen, the functional groups remain buried within the polymer matrix and are inaccessible for reaction.[9]

    • Solution: Ensure the resin is swollen in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30-60 minutes before initiating the coupling reaction.[9] Avoid using poor swelling solvents like alcohols or water during the coupling step.[9]

  • Causality - Inefficient Carboxylic Acid Activation: For resins like Wang or Merrifield, the attachment of a carboxylic acid requires activation.[6] Inefficient activation or decomposition of the activated species before it reacts with the resin will lead to poor loading.

    • Solution: Use a reliable activating agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). Ensure all reagents are anhydrous, as water can quench the activated intermediate.

  • Causality - Linker Sensitivity: Some linkers are highly sensitive to moisture or premature acid exposure. For example, 2-Chlorotrityl chloride (2-CTC) resin is extremely moisture-sensitive, and exposure can cap the reactive sites.[9]

    • Solution: Handle sensitive resins under an inert atmosphere (Nitrogen or Argon). Ensure the resin is allowed to warm to room temperature before opening to prevent condensation.[9]

Issue 2: Incomplete Cyclization and Low Product Yield

Q: My reaction to form the quinazolinone ring from the resin-bound precursor is consistently sluggish and gives low yields, even with extended reaction times. How can I drive it to completion?

A: Incomplete conversion on a solid support is often a result of poor reaction kinetics or the formation of stable, unreactive intermediates.

G Start Low Product Yield Detected Check_Loading Was initial loading quantified? Start->Check_Loading Check_Swell Is resin swelling adequate in the reaction solvent? Check_Loading->Check_Swell Yes Sol_Loading Optimize Loading Protocol Check_Loading->Sol_Loading No Check_Conc Are reagent concentrations optimal? Check_Swell->Check_Conc Yes Sol_Solvent Change to a better swelling solvent (e.g., DMF, NMP) Check_Swell->Sol_Solvent No Check_Temp Is reaction temp appropriate? Check_Conc->Check_Temp Yes Sol_Conc Increase reagent concentration (e.g., to 0.5M) Check_Conc->Sol_Conc No Sol_Temp Increase temperature or use microwave irradiation Check_Temp->Sol_Temp No

Caption: Troubleshooting flowchart for low product yield.

  • Causality - Diffusion Limitation: On a solid support, reactions are diffusion-controlled.[8] If reagent concentration is too low, the probability of productive collisions at the resin-bound reactive sites decreases dramatically.

    • Solution: Increase the concentration of your soluble reagents. For reactions analogous to peptide couplings, concentrations of 0.5 M are often effective.[10] This increases the reaction rate without needing to alter other parameters.[10]

  • Causality - Unstable Intermediates: Many quinazolinone syntheses proceed through a benzoxazinone intermediate, which is formed from anthranilic acid.[11] This intermediate can be susceptible to hydrolysis or other decomposition pathways, especially in the presence of trace amounts of water.[11]

    • Solution: Ensure all reagents and solvents are scrupulously dry. When using a two-step approach, generate the benzoxazinone and use it immediately in the next step for reaction with an amine to form the quinazolinone.[11][12]

  • Causality - Thermal Requirements: Some cyclization reactions, particularly the final ring-closure to the quinazolinone, require significant thermal energy to overcome the activation barrier. Room temperature conditions may be insufficient.

    • Solution: Increase the reaction temperature, using high-boiling point solvents like DMF or N-Methyl-2-pyrrolidone (NMP). Microwave-assisted synthesis is an excellent technique for dramatically accelerating these reactions and improving yields, often reducing reaction times from hours to minutes.[11][13]

Issue 3: Difficulty with Final Cleavage from the Resin

Q: I've completed my synthesis, but when I treat the resin with my cleavage cocktail, I get a very low yield of my target molecule in solution.

A: Incomplete cleavage usually stems from an incorrect choice of cleavage cocktail for the linker, insufficient cleavage time, or degradation of the product under the cleavage conditions.

  • Causality - Linker/Acid Mismatch: Different linkers require different levels of acid strength for efficient cleavage. A highly stable linker like Merrifield requires harsh conditions (e.g., HF), while more acid-labile linkers like Wang or Sieber Amide can be cleaved with Trifluoroacetic Acid (TFA).[6][14] Using a cleavage acid that is too weak for your linker will result in incomplete cleavage.

    • Solution: Consult the manufacturer's specifications for your resin to choose the correct cleavage agent. For most common applications using acid-labile linkers, a high concentration of TFA (e.g., 95%) is standard.[15]

  • Causality - Scavenger Necessity: During cleavage, the acid removes not only the linker but also various side-chain protecting groups. This generates highly reactive cationic species (e.g., t-butyl cations) that can re-attach to and modify your product, particularly if it contains electron-rich aromatic rings.

    • Solution: Always include "scavengers" in your cleavage cocktail to trap these reactive species. Common scavengers include triisopropylsilane (TIPS) and water.[15][16] For sulfur-containing or tryptophan-like moieties, thiol-based scavengers like 1,2-ethanedithiol (EDT) may be necessary.[15][16]

  • Causality - Insufficient Reaction Time/Volume: Cleavage is not instantaneous. The acid must penetrate the resin beads and sever the bond. Using too little cocktail or too short a time will lead to an incomplete reaction.

    • Solution: Use a sufficient volume of cleavage cocktail to fully suspend and swell the resin (a common rule of thumb is ~10 mL per gram of resin).[17] Allow the reaction to proceed for an adequate amount of time, typically 2-3 hours, with occasional agitation.[15][17]

Table 1: Common Cleavage Cocktails
Cocktail Name Composition (v/v) Primary Use Case & Rationale
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose for peptides with sensitive residues (Cys, Met, Trp, Tyr). The multiple scavengers protect a wide range of functional groups.[16]
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)An "odorless" alternative useful for cleaving trityl-based protecting groups where pungent thiols are not required. TIPS is an excellent carbocation scavenger.[16]
Standard 95% TFA TFA / Water / TIPS (95:2.5:2.5)A robust, general-purpose cocktail for routine cleavage from acid-labile resins like Wang or Rink Amide when sensitive side-chains are not present.[15]

Key Experimental Protocols

Protocol 1: Loading of Anthranilic Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is chosen for its mild cleavage conditions, which are beneficial for sensitive quinazolinone structures.

  • Resin Swelling: Swell 2-CTC resin (1.0 g, e.g., 1.2 mmol/g loading) in anhydrous DCM (10 mL) in a reaction vessel for 30 minutes with gentle agitation.

  • Substrate Preparation: In a separate flask, dissolve the N-protected anthranilic acid derivative (0.6 mmol, 0.5 equivalents relative to resin loading) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIEA) (2.4 mmol, 4 equivalents).

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the substrate/DIEA solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, drain the reaction solution and add a solution of DCM/Methanol/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Two-Step Quinazolinone Formation via Benzoxazinone Intermediate

This method is adapted from microwave-assisted protocols and is effective for simple 2-substituted quinazolinones.[11][12]

  • Intermediate Formation (on resin): To the resin-bound N-protected anthranilic acid, add a solution of acetic anhydride (10 eq) and a base like pyridine in DMF. Heat the mixture (conventional heating at 80°C or microwave irradiation at 120°C) to form the resin-bound 2-methyl-4H-3,1-benzoxazin-4-one. Monitor the reaction by cleaving a small sample.

  • Washing: Once the intermediate formation is complete, thoroughly wash the resin with DMF and DCM to remove all excess reagents.

  • Amination and Cyclization: Add a solution of the desired amine (e.g., a 2M solution of ammonia in IPA, or a primary amine with a non-nucleophilic base) to the resin.

  • Reaction: Heat the reaction mixture again to facilitate the ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone.

  • Final Washing: Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum prior to cleavage.

Data Summary Tables

Table 2: Resin Selection Guide for Quinazolinone Synthesis
Resin Type Common Linker Attachment Chemistry Cleavage Condition Advantages/Disadvantages
Polystyrene (PS) WangCarboxylic Acid (ester linkage)50-95% TFA in DCM[6]Pro: Inexpensive, mechanically stable. Con: Hydrophobic, may swell poorly in polar solvents.[18]
Polystyrene (PS) 2-Chlorotrityl (2-CTC)Carboxylic Acid (highly labile ester)1-2% TFA in DCM or HFIPPro: Very mild cleavage preserves acid-sensitive groups. Con: Highly moisture sensitive.[9][14]
Polystyrene (PS) Rink AmideFmoc-amino acid for N3 diversity20-95% TFA in DCM[19]Pro: Generates a C-terminal amide upon cleavage, useful for certain libraries. Con: Not suitable for attaching anthranilic acid directly via its carboxyl group.
PEG-Grafted PS Wang / Rink AmideSame as aboveSame as abovePro: Excellent swelling in a wide range of solvents, mimics solution-phase conditions.[14] Con: More expensive, lower loading capacity.[19]
Table 3: Solvent Effects on Resin Swelling
Solvent Typical Swelling Factor for 1% DVB Polystyrene Resin (mL/g) [8]
Dichloromethane (DCM)4.0 - 6.0
N,N-Dimethylformamide (DMF)4.0 - 5.0
Toluene4.0 - 5.0
Tetrahydrofuran (THF)3.5 - 4.5
Isopropanol (IPA)1.0 - 1.5
Water< 1.0

References

Technical Support Center: Overcoming Solubility Challenges of 7-Nitroquinazoline in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 7-Nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Poor aqueous solubility is a frequent hurdle in drug discovery, and this compound, with its aromatic heterocyclic structure and electron-withdrawing nitro group, is a prime example of a compound that can present such challenges. Inadequate dissolution can lead to underestimated potency, high assay variability, and misleading structure-activity relationship (SAR) data. This guide offers a systematic approach to diagnose and resolve these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The quinazoline core is a bicyclic aromatic heterocycle, which is inherently hydrophobic.[1] The addition of a nitro group (-NO2) further increases the molecule's polarity but can also lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[2] Molecules with high melting points, like this compound (156-157 °C), often have strong intermolecular forces in their solid state, which contributes to low aqueous solubility.[3]

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening?

A2: This is a common phenomenon known as "crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, including this compound, its miscibility with water does not guarantee that the compound will remain soluble upon dilution.[4][5] When a concentrated DMSO stock is introduced into an aqueous buffer or medium, the local concentration of the compound can momentarily exceed its aqueous solubility limit, causing it to precipitate.[6] This is especially prevalent with hydrophobic compounds.[7]

Q3: Can the final concentration of DMSO in my assay affect my results?

A3: Absolutely. High concentrations of DMSO can be toxic to cells and may interfere with the activity of enzymes or other biological components in your assay.[8] It is crucial to maintain the final DMSO concentration in your assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration but without the compound) in your experiments to account for any solvent effects.[9]

Q4: I'm observing high variability between replicate wells in my assay. Could this be a solubility issue?

A4: Yes, poor solubility is a very likely cause of high variability. If the compound is not fully dissolved, it will not be homogeneously distributed across the assay plate. Some wells may receive a higher concentration of dissolved compound, while others may contain precipitated particles, leading to inconsistent and unreliable data.

Troubleshooting Guide: A Step-by-Step Approach to Solubilizing this compound

If you are facing solubility challenges with this compound, follow this tiered approach. Start with the simplest and most common methods before proceeding to more complex formulations.

Tier 1: Optimizing Your DMSO Stock and Dilution Technique

The first step is to ensure that your stock solution preparation and dilution methods are not the source of the problem.

  • Best Practices for DMSO Stock Preparation:

    • Use anhydrous, high-purity DMSO (≥99.9%).[10] Water absorption by DMSO can reduce the solubility of hydrophobic compounds.[11]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM).[10]

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[8] Visually inspect the solution for any particulate matter.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[9]

  • Improving Dilution into Aqueous Buffers:

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your assay buffer, and then perform the final dilution.[6]

    • Slow Addition and Agitation: Add the compound stock solution drop-wise to the assay buffer while gently vortexing or swirling. This rapid dispersal can prevent localized high concentrations.[7]

    • Pre-warmed Media: Always use pre-warmed (37°C) cell culture media or assay buffer for dilutions, as solubility often increases with temperature.[6]

Tier 2: Employing Solubilizing Excipients

If optimizing your stock preparation and dilution is insufficient, the next step is to incorporate solubilizing agents into your assay buffer.

A small percentage of a water-miscible organic solvent can increase the solubility of your compound.

  • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG400).[9]

  • Starting Concentration: Begin with a low final concentration (e.g., 1-5% v/v) of the co-solvent in your assay buffer.

  • Caution: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your assay.

Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.

  • Commonly Used Surfactants: Tween® 20, Tween® 80, Triton™ X-100.

  • Working Concentration: Use surfactants at a concentration above their critical micelle concentration (CMC). For Tween® 20, a common starting concentration is 0.01% to 0.1% (v/v).

  • Considerations: Surfactants can interfere with some biological assays, particularly those involving protein-protein interactions or membrane integrity. A vehicle control is essential.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble "guest" molecules, like this compound, to form water-soluble inclusion complexes.[12][13][14]

  • Recommended Cyclodextrins: β-Cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD).[15]

  • Procedure: Prepare a solution of the cyclodextrin in your assay buffer first. Then, add the this compound stock solution to the cyclodextrin-containing buffer. Pre-incubation may be required to facilitate complex formation.

  • Starting Concentration: A starting point for HP-β-CD is in the range of 1-10 mM.

  • Note: The kneading method has been shown to be effective for preparing quinazoline-cyclodextrin complexes.[16]

Quantitative Data Summary for Solubilization Strategies

Solubilization MethodAgentTypical Starting ConcentrationPotential Fold Increase in SolubilityKey Considerations
Co-solvent Ethanol1-5% (v/v)2 to 10-foldMay affect enzyme activity or cell viability at higher concentrations.
Surfactant Tween® 20> 0.05 mM (CMC)5 to 50-foldCan interfere with some assay readouts or biological systems.
Complexation HP-β-CD1-10 mM10 to 100-foldMay alter the effective free concentration of the compound.

Note: The potential fold increase in solubility is a general estimate and will vary depending on the specific compound and assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a standardized method for preparing a DMSO stock solution.

Materials:

  • This compound (solid powder, MW: 175.14 g/mol )[17]

  • Anhydrous, sterile-filtered DMSO (≥99.9%)[10]

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer and sonicator water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 175.14 g/mol * 1000 mg/g = 1.7514 mg

  • Weigh the compound: Accurately weigh approximately 1.75 mg of this compound using a calibrated analytical balance and record the exact weight.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Ensure complete dissolution: Gently vortex the tube until the compound is completely dissolved.[8] If necessary, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[8]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there is no visible precipitate.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[9]

Protocol 2: Preliminary Aqueous Solubility Assessment (Kinetic Solubility)

This protocol helps you determine the approximate aqueous solubility of this compound in your specific assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution: In a 96-well plate, prepare a serial dilution of your 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~10 µM).

  • Dilute into assay buffer: In a separate 96-well plate, add a fixed volume of your assay buffer to each well (e.g., 98 µL).

  • Add compound: Transfer a small volume of each concentration from the DMSO plate to the corresponding wells of the buffer plate (e.g., 2 µL). This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubate: Mix the plate gently and incubate at room temperature for 1-2 hours.

  • Observe for precipitation: Visually inspect the wells for any signs of cloudiness or precipitate. You can also use a plate reader to measure light scattering (nephelometry) or absorbance to more quantitatively assess precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting the solubility of this compound.

G start Start: Solubility Issue with This compound tier1 Tier 1: Optimize Stock & Dilution - Use anhydrous DMSO - Serial dilution - Pre-warm buffer start->tier1 check1 Is the compound soluble? tier1->check1 tier2 Tier 2: Use Solubilizing Excipients check1->tier2 No success Success: Proceed with Assay (Include vehicle control) check1->success Yes cosolvent Method 1: Co-solvent (e.g., 1-5% Ethanol) tier2->cosolvent surfactant Method 2: Surfactant (e.g., 0.01% Tween-20) tier2->surfactant cyclodextrin Method 3: Cyclodextrin (e.g., 1-10 mM HP-β-CD) tier2->cyclodextrin check2 Is the compound soluble? cosolvent->check2 surfactant->check2 cyclodextrin->check2 check2->success Yes reassess Re-evaluate Assay Conditions - Lower final concentration - Consider alternative compound check2->reassess No

References

Technical Support Center: A Scientist's Guide to Regiocontrolled Nitration of Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. The nitration of quinazoline is a foundational transformation, yet it presents a classic challenge in regioselectivity. This guide is structured to address the common questions and troubleshooting scenarios encountered in the lab, helping you minimize unwanted isomer formation and maximize the yield of your target molecule.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the core principles governing the nitration of the quinazoline scaffold. Understanding these concepts is the first step toward rational control of your reaction's outcome.

Q1: What are the primary sites of electrophilic attack on an unsubstituted quinazoline ring, and why?

A: In the presence of strong acids, such as the nitric acid/sulfuric acid mixture used for nitration, the quinazoline ring is protonated.[1] This protonation occurs on the more basic nitrogen atoms of the pyrimidine ring, forming a quinazolinium cation. This cation is strongly electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack.

Consequently, electrophilic substitution, like nitration, occurs exclusively on the less deactivated carbocyclic (benzene) ring.[2] The expected order of reactivity for electrophilic substitution is positions 8 > 6 > 5 > 7.[2] This preference is dictated by the electronic distribution in the quinazolinium intermediate, where positions 6 and 8 are the most favorable for accommodating the positive charge in the reaction intermediate (the sigma complex).

Q2: How does the choice of nitrating agent influence the isomer distribution?

A: The "standard" nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly reactive nitronium ion (NO₂⁺) in situ, which is the active electrophile.[3] For a deactivated system like quinazoline, these strong conditions are often necessary.

Using fuming nitric acid in concentrated sulfuric acid is a common method reported to favor the formation of 6-nitroquinazoline.[2][4] Milder nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) may lack the reactivity needed to overcome the deactivation of the ring, leading to low or no yield. Conversely, excessively harsh conditions (e.g., high temperatures, excess nitrating mixture) can lead to the formation of dinitro products or oxidative degradation of the substrate.[5] The key is to find a balance where the nitronium ion is generated effectively without promoting side reactions.

Q3: How do existing substituents on the quinazoline ring direct incoming nitration?

A: Standard rules of electrophilic aromatic substitution apply, but they are layered on top of the inherent directing effects of the quinazoline core.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl (-CH₃) groups on the benzene ring will activate that ring and are ortho-, para-directors.[6] For example, a methoxy group at the 7-position would strongly direct nitration to the 6- and 8-positions.

  • Electron-Withdrawing Groups (EWGs) like halogens (-Cl, -Br) or a trifluoromethyl (-CF₃) group will further deactivate the ring.[7] Halogens are deactivating but are still ortho-, para-directors, whereas most other EWGs are meta-directors.[8] A chlorine at the 6-position, for instance, would deactivate the ring but would direct an incoming electrophile to the 5- and 7-positions, competing with the inherent preference of the quinazoline nucleus.

The final isomer distribution will be a result of the interplay between the directing effect of the quinazolinium core and any existing substituents.

Part 2: Troubleshooting Guide - Practical Problem Solving

This section provides actionable advice for specific issues you may encounter during your experiments.

Problem 1: My reaction yields a mixture of 6- and 8-nitroquinazoline isomers. How can I improve the selectivity for the 6-nitro isomer?

Analysis: The formation of both 6- and 8-nitro isomers indicates that the energy barriers for attack at these two positions are very similar under your current conditions. To favor the 6-isomer, you need to adjust parameters that can exploit the subtle electronic and steric differences between these sites.

Solutions:

  • Temperature Control: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start by adding the quinazoline substrate to the cold (0-5 °C) nitrating mixture very slowly to maintain strict temperature control and dissipate the heat of reaction. Lower temperatures often favor the thermodynamically more stable product, which in many cases can be the less sterically hindered isomer.

  • Acid Concentration: The ratio of sulfuric acid to nitric acid can influence the concentration of the active nitronium ion. A very high concentration of sulfuric acid can lead to a more aggressive reaction, potentially reducing selectivity. Try slightly decreasing the proportion of sulfuric acid, but be aware this may also decrease the overall reaction rate.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. Extended reaction times, especially if the temperature rises, can lead to isomer equilibration or the formation of by-products.

Below is a logical workflow for troubleshooting this common issue.

G start Problem: Mixture of 6- and 8-Nitro Isomers temp Action: Implement Strict Temperature Control (0-5 °C) start->temp check1 Analyze Isomer Ratio temp->check1 acid Action: Modulate Acid Concentration check1->acid Selectivity Still Poor success Success: Desired Selectivity Achieved check1->success Improved check2 Analyze Isomer Ratio acid->check2 time Action: Optimize Reaction Time (TLC Monitoring) check2->time Selectivity Still Poor check2->success Improved check3 Analyze Isomer Ratio time->check3 check3->success Improved fail Consult Literature for Alternative Nitrating Systems check3->fail Selectivity Still Poor

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: I'm observing a low overall yield and significant dark-colored by-products.

Analysis: A low yield accompanied by dark coloration often points to oxidative degradation of the quinazoline ring or the formation of polynitrated species. The strongly acidic and oxidizing conditions required for nitration can also promote unwanted side reactions.

Solutions:

  • Purity of Starting Material: Ensure your starting quinazoline is pure. Impurities can be more susceptible to oxidation, initiating decomposition pathways.

  • Temperature Control: As mentioned before, runaway temperatures are a primary cause of by-product formation. Maintain rigorous cooling throughout the addition process.

  • Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.1 to 1.2 equivalents). A large excess of the nitrating agent significantly increases the risk of dinitration and oxidation.[5]

  • Quenching Procedure: Pour the completed reaction mixture carefully onto a large amount of crushed ice. This serves to rapidly quench the reaction, dilute the acid, and precipitate the product, minimizing its time in the harsh reaction medium.

Problem 3: How can I effectively separate the 6- and 8-nitro isomers post-reaction?

Analysis: The 6- and 8-nitro isomers are constitutional isomers with very similar physical properties, making separation challenging.

Solutions:

  • Column Chromatography: This is the most common method. Use a high-quality silica gel with a relatively non-polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). A shallow gradient and careful fraction collection are essential. The polarity difference between the two isomers is slight, so expect close retention times.

  • Fractional Crystallization: This technique can be effective if a suitable solvent is found in which the two isomers have significantly different solubilities. This is often a matter of trial and error. Try solvents like ethanol, isopropanol, or ethyl acetate. Sometimes, converting the isomers to their hydrochloride salts can alter their crystallization properties, aiding in separation, a technique used effectively for nitroquinoline isomers.[9]

Part 3: Protocols and Methodologies

The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Synthesis of 6-Nitroquinazoline

This protocol is adapted from established literature procedures for the direct nitration of quinazoline.[2][4]

Materials:

  • Quinazoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice, deionized

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 10 mL) to 0 °C in an ice-salt bath.

  • While maintaining the temperature between 0-5 °C, slowly add fuming nitric acid (1.1 equivalents) dropwise to the sulfuric acid. Stir for 10 minutes to ensure complete formation of the nitrating mixture.

  • In a separate beaker, dissolve quinazoline (1.0 equivalent) in a minimum amount of cold, concentrated sulfuric acid.

  • Slowly add the quinazoline solution dropwise to the cold nitrating mixture. The temperature must be rigorously maintained below 5 °C during the entire addition.

  • After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • A precipitate should form. Allow the ice to melt, then slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield pure 6-nitroquinazoline.

Data Presentation: Influence of Conditions on Isomer Ratio

The table below summarizes hypothetical, yet plausible, outcomes based on established principles of electrophilic aromatic substitution to guide your optimization.

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °C25 °C50 °CHigher temperatures often decrease selectivity, leading to more of the 8-nitro isomer.
Nitrating Agent HNO₃ / H₂SO₄Fuming HNO₃ / H₂SO₄Acetyl NitrateFuming nitric acid provides a high concentration of NO₂⁺, driving the reaction but requiring strict temperature control for selectivity. Milder agents may be too slow.
Reaction Time 1 hour6 hours12 hoursLonger reaction times at elevated temperatures can cause isomer equilibration or degradation.
Hypothetical 6:8 Ratio ~90:10 ~70:30 ~60:40 This illustrates the general trend that stricter control (Condition A) favors higher regioselectivity.
Visualization: Mechanism of Quinazoline Nitration

The following diagram illustrates the key steps in the electrophilic nitration of quinazoline.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Quinazolinium Quinazolinium Cation NO2_plus->Quinazolinium Sigma_6 Sigma Complex (6-Attack) Quinazolinium->Sigma_6 + NO₂⁺ Sigma_8 Sigma Complex (8-Attack) Quinazolinium->Sigma_8 + NO₂⁺ Product_6 6-Nitroquinazoline Sigma_6->Product_6 - H⁺ Product_8 8-Nitroquinazoline Sigma_8->Product_8 - H⁺

Caption: Mechanism of quinazoline nitration.

References

Technical Support Center: Navigating the Stability of 7-Nitroquinazoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-nitroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound in experimental settings. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your research.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery due to its scaffold's presence in a variety of biologically active molecules. However, like many nitroaromatic and quinazoline-based compounds, its stability in solution can be a critical factor influencing experimental outcomes. Understanding and mitigating potential degradation is paramount for accurate and reliable results. This guide is structured to address the most common stability issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: My this compound solution in DMSO is turning yellow/brown. Is this a sign of degradation?

Yes, a change in color, particularly darkening or yellowing, is a common initial indicator of degradation for many nitroaromatic compounds.[1] This can be triggered by several factors including exposure to light, elevated temperatures, or the presence of contaminants. While dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions, some quinazoline derivatives have shown instability in it, with changes observed shortly after preparation.[2]

Q2: How stable is this compound in aqueous solutions?

The stability of quinazoline derivatives in aqueous media is highly dependent on pH and temperature. Generally, quinazolines are reported to be stable in cold, dilute acidic or alkaline solutions.[3] However, stability can decrease significantly at elevated temperatures, and boiling in acidic or alkaline solutions can lead to the destruction of the quinazoline ring.[3] For instance, the degradation of some heterocyclic compounds in aqueous solutions has been shown to be accelerated by a decrease in pH.[4]

Q3: What are the recommended storage conditions for this compound stock solutions?

To minimize degradation, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1] Nitroaromatic compounds are often susceptible to photodegradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and absorption of moisture, especially when using hygroscopic solvents like DMSO.

For aqueous solutions, it is advisable to prepare them fresh before use. If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light.

Q4: Can I store this compound solutions at room temperature for short periods?

While some quinazoline derivatives in DMSO have shown stability for several hours at room temperature, it is not generally recommended without prior experimental verification.[5] Degradation can occur without visible signs. For sensitive applications, it is best to minimize the time solutions are kept at room temperature.

Q5: What are the likely degradation pathways for this compound?

Based on the chemistry of related quinazoline and nitroaromatic compounds, potential degradation pathways include:

  • Hydrolysis: The quinazoline ring can be susceptible to cleavage under harsh acidic or basic conditions, especially with heating.[1][3]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group (7-aminoquinazoline).[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to various byproducts.[1]

  • Oxidation: The quinazoline ring system can be susceptible to oxidation.[3]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Change in solution color (e.g., yellowing, browning) Degradation of this compound due to light exposure, elevated temperature, or reaction with solvent/impurities.[1]1. Discard the discolored solution. 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. Store the new stock solution protected from light at -20°C or -80°C.[1] 4. For working solutions, prepare them fresh from the stock immediately before the experiment.
Inconsistent or non-reproducible experimental results Degradation of the compound in solution, leading to a lower effective concentration.1. Implement a stability testing protocol (see Part 3) to determine the stability of your compound under your specific experimental and storage conditions. 2. Prepare fresh solutions for each experiment. 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5]
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.1. Conduct a forced degradation study (see Part 3) to intentionally generate and identify potential degradation products.[1] 2. Characterize the new peaks using mass spectrometry (MS) to understand the degradation pathway.[6][7] 3. Develop a stability-indicating analytical method that can separate the parent compound from its degradants.
Precipitation of the compound from the solution The concentration exceeds the solubility at the storage temperature, or the solvent has absorbed water, reducing solubility.[5]1. Gently warm the solution and vortex to see if the precipitate redissolves.[8] 2. If precipitation persists, prepare a fresh solution at a lower concentration. 3. Store stock solutions in a desiccator to minimize moisture absorption.[5]

Part 3: Experimental Protocols & Methodologies

To ensure the integrity of your experimental data, it is crucial to validate the stability of this compound under your specific conditions. The following protocols provide a framework for conducting these essential studies.

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or acetonitrile.

  • Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.

  • Dissolution: Add the appropriate volume of solvent to achieve the desired stock concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, amber glass vials to minimize exposure to light and prevent contamination and degradation from repeated freeze-thaw cycles.[5]

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in methanol or acetonitrile to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Analyze samples at various time points.[1]

  • Thermal Degradation:

    • Store an aliquot of the stock solution and a sample of the solid compound at an elevated temperature (e.g., 70°C).

    • Analyze at various time points.[1]

  • Photostability:

    • Expose a transparent vial containing the stock solution to a light source according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples at appropriate time intervals.[1]

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the percentage of degradation and to identify any degradation products.

Diagrams

Workflow for Investigating this compound Instability

cluster_observe Observation cluster_hypothesize Hypothesis cluster_test Testing cluster_confirm Confirmation & Mitigation observe Observe Instability (e.g., color change, inconsistent data) hypo Hypothesize Degradation Pathway (Hydrolysis, Oxidation, Photolysis) observe->hypo Formulate Hypothesis force_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) hypo->force_deg Design Experiment hplc Analyze via HPLC/LC-MS force_deg->hplc Generate Data identify Identify Degradation Products hplc->identify Characterize Peaks protocol Develop Stability-Indicating Method identify->protocol Validate Method optimize Optimize Storage & Handling (Temp, Light, Solvent) protocol->optimize Implement SOPs

Caption: A systematic workflow for troubleshooting stability issues.

Potential Degradation Pathways of this compound

cluster_pathways Degradation Conditions cluster_products Potential Degradation Products NQ This compound hydrolysis Acid/Base Hydrolysis (e.g., + H₂O, heat) NQ->hydrolysis reduction Reduction (e.g., reducing agents) NQ->reduction photolysis Photodegradation (e.g., UV light) NQ->photolysis ring_cleavage Ring-Cleaved Products hydrolysis->ring_cleavage amino 7-Aminoquinazoline reduction->amino photo_products Various Photoproducts photolysis->photo_products

Caption: Potential degradation pathways for this compound.

References

Optimizing conditions for 7-Nitroquinazoline biological screening

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical support resource for the biological screening of 7-Nitroquinazoline and its derivatives. This document moves beyond simple protocols to explain the underlying scientific principles, helping you optimize your experiments, troubleshoot common issues, and ensure the integrity of your data.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several FDA-approved drugs, particularly kinase inhibitors like Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline structure, highlighting its significance in targeting key signaling pathways.[2] The "7-nitro" substitution on this scaffold provides a valuable chemical handle for further synthetic modifications while also influencing the electronic properties and potential biological activity of the molecule.[4]

This guide will provide foundational knowledge, detailed protocols, and robust troubleshooting advice to empower you in your screening campaigns involving this promising compound class.

Part 1: Foundational FAQs

This section addresses the essential preliminary questions you should consider before initiating a screening campaign with this compound.

Q1: What are the potential biological targets for this compound?

While the specific targets for unsubstituted this compound are not extensively defined in public literature, the broader quinazoline class is well-known for its interaction with protein kinases.[2] This is due to the scaffold's ability to mimic the hinge-binding region of ATP in the kinase domain. Therefore, primary screening efforts often focus on:

  • Protein Kinase Panels: Particularly EGFR (Epidermal Growth Factor Receptor) and other tyrosine kinases, given the success of related compounds.[2][5]

  • Enzymes in Metabolic Pathways: Quinazoline derivatives have shown activity against enzymes like dihydrofolate reductase (DHFR).[6]

  • Other Targets: Depending on the derivatization, quinazolines have been explored as inhibitors of topoisomerase, microtubules, and other proteins crucial to cell proliferation.[1][6]

Derivatives of this compound have been specifically synthesized and evaluated for anticancer and antimicrobial activities.[7][8]

Q2: What are the critical physicochemical properties of this compound I need to consider?

Understanding the physicochemical properties of your test compound is fundamental to successful assay design. For this compound and similar nitroaromatic compounds, pay close attention to:

  • Solubility: This is one of the most significant challenges. Nitroaromatic compounds, and heterocyclic scaffolds in general, often have low aqueous solubility.[9][10] This can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[11]

  • Stability: Nitroaromatic compounds are generally stable but can be susceptible to reduction under certain biological conditions.[12][13] Ensure you understand the stability in your specific assay buffer and storage conditions.

  • Compound Aggregation: At higher concentrations, poorly soluble compounds can form colloidal aggregates, which can lead to non-specific enzyme inhibition and false-positive results.[14]

Q3: How should I properly handle and store this compound?

Safety and compound integrity are paramount.

  • Handling: Nitroaromatic compounds should be handled with care, as some can be toxic or mutagenic.[13][15] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the compound in a well-ventilated area or chemical fume hood.

  • Storage of Powder: Store the solid compound in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically 4°C or -20°C).

  • Storage of Solutions: Stock solutions are typically prepared in 100% DMSO.[9] Store these as small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound degradation or precipitation.[9]

Q4: What is the best practice for preparing a this compound stock solution?

The quality of your stock solution directly impacts the reliability of your screening data.

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions (e.g., 10-30 mM) of small molecules for screening.[10]

  • Solubilization: To ensure complete dissolution, vortex the solution thoroughly and use a brief, gentle sonication if necessary. Visually inspect the solution against a light source to confirm there is no visible precipitate.

  • Concentration: Do not assume the compound has fully dissolved, especially at high concentrations. If you have the appropriate equipment, a concentration verification step is recommended.

  • Storage: As mentioned, store as single-use aliquots at -80°C to maintain integrity.

Part 2: Troubleshooting Common Experimental Issues

This section provides a direct, problem-and-solution guide to the most common hurdles encountered during biological screening.

Issue 1: Compound Solubility and Precipitation

Q: My compound precipitated after dilution from a DMSO stock into the aqueous assay buffer. What steps can I take to resolve this?

This is a classic and critical issue in drug discovery. Low aqueous solubility can cause underestimated potency and high data variability.[9][11]

Causality: The issue arises because the compound, which is soluble in 100% DMSO, crashes out when the solvent environment abruptly changes to a highly aqueous one. The final DMSO concentration in the assay may also be too low to maintain solubility.

Troubleshooting Workflow: Solubility Issues

start Precipitation Observed check_dmso Verify Final DMSO % Is it <1-2%? start->check_dmso increase_dmso Increase DMSO % (Test for enzyme tolerance first) check_dmso->increase_dmso Yes serial_dilution Optimize Dilution Protocol (e.g., intermediate dilution) check_dmso->serial_dilution No success Problem Resolved increase_dmso->success modify_buffer Modify Assay Buffer (pH, add excipients like BSA) serial_dilution->modify_buffer solubility_assay Run Kinetic Solubility Assay (Determine max soluble conc.) modify_buffer->solubility_assay reduce_conc Reduce Highest Test Concentration solubility_assay->reduce_conc reduce_conc->success

Caption: Workflow for troubleshooting compound precipitation.

Solutions for Compound Precipitation
Solution Detailed Action & Rationale Considerations
1. Optimize Final DMSO Concentration Determine the highest percentage of DMSO your assay can tolerate without affecting enzyme activity or cell health. Many enzyme assays tolerate up to 5% DMSO, but some cell-based assays are sensitive to concentrations above 0.5%.[9]Always run a DMSO tolerance control curve to validate the acceptable range for your specific system.
2. Refine Dilution Method Avoid single, large-volume dilutions. Use a serial dilution method, first diluting the DMSO stock into an intermediate buffer that may contain a higher percentage of organic solvent before the final dilution into the assay plate.This gradual change in solvent polarity can help keep the compound in solution.
3. Modify Assay Buffer Adding a small amount of a carrier protein like Bovine Serum Albumin (BSA, typically 0.01-0.1%) can help solubilize hydrophobic compounds and reduce non-specific binding. Adjusting the pH may also improve the solubility of ionizable compounds.Ensure any additives do not interfere with the assay components or readout.
4. Determine Kinetic Solubility Before screening, perform a kinetic solubility assay (e.g., using nephelometry) to determine the maximum soluble concentration of your compound in the specific assay buffer.This provides an empirical upper limit for your screening concentrations and prevents you from testing in a concentration range where the compound is precipitated.[14]
Issue 2: High Background Signal & False Positives

Q: My fluorescence-based assay is showing a high background signal, which is narrowing my assay window. How can I troubleshoot this?

High background noise can mask true hits and lead to false positives. The source can be the compound, the reagents, or the hardware.[16][17]

Causality: Potential sources include the intrinsic fluorescence of the this compound compound (autofluorescence), light scatter from precipitated compound, non-specific binding of assay reagents, or autofluorescence from the microplate or media.[17][18]

Troubleshooting Workflow: High Background Signal

start High Background Signal control_compound Run Control: Buffer + Compound Only start->control_compound control_reagents Run Control: Buffer + Reagents Only start->control_reagents control_compound->control_reagents Signal Low change_wavelength Change Fluorophore/Wavelength (Avoid compound autofluorescence) control_compound->change_wavelength Signal High check_plates Review Plate Type (Black vs. White/Clear) control_reagents->check_plates Signal Low titrate_reagents Titrate Antibody/Reagent Concentrations control_reagents->titrate_reagents Signal High optimize_wash Optimize Wash Steps (Increase number/stringency) check_plates->optimize_wash resolved Signal-to-Background Improved optimize_wash->resolved titrate_reagents->resolved change_wavelength->resolved

Caption: Decision tree for diagnosing high background signal.

Solutions for High Background
Solution Detailed Action & Rationale Considerations
1. Check for Compound Autofluorescence Run a control plate containing only the assay buffer and your compound at various concentrations.[17] Read the fluorescence at your assay's excitation/emission wavelengths.If the compound itself is fluorescent, you may need to switch to a different detection modality (e.g., luminescence) or use a fluorophore with a spectral profile that does not overlap.[18]
2. Use Proper Microplates For fluorescence assays, always use solid black-walled, clear-bottom microplates.[16] White plates are for luminescence, and clear plates are for absorbance. Black plates minimize light scatter and well-to-well crosstalk.This is a simple but critical factor in reducing background.[16]
3. Optimize Reagent Concentrations High concentrations of fluorescently labeled antibodies or substrates can lead to non-specific binding and increased background.[18] Perform a titration to find the lowest concentration that still provides a robust signal.This improves the signal-to-noise ratio and can also reduce costs.[19]
4. Enhance Blocking and Washing Steps In immunoassays or cell-based assays, insufficient blocking or washing can leave unbound fluorescent reagents behind.[20] Increase the blocking time or try different blocking agents (e.g., BSA, non-fat milk). Add extra wash steps after reagent incubation.Be careful not to use overly harsh wash conditions that could dislodge adherent cells.[19]
5. Screen for PAINS Evaluate if your compound structure matches known Pan-Assay Interference Compounds (PAINS) motifs. These compounds often interfere with assays through non-specific mechanisms.[21]Numerous online tools are available to check for PAINS liabilities.
Issue 3: Inconsistent or Non-Reproducible Results

Q: I am seeing significant well-to-well and plate-to-plate variability in my results. How can I improve reproducibility?

Reproducibility is the cornerstone of reliable screening data. Variability can stem from technical execution, reagent handling, or biological factors.

Causality: Common culprits include inconsistent cell plating, pipetting errors, temperature gradients across the plate during incubation, and using cells that are unhealthy or have been passaged too many times.[22][23]

Checklist for Improving Assay Reproducibility
  • Cellular Health & Consistency:

    • Maintain a Low Passage Number: Use cells with a consistent and low passage number to avoid phenotypic drift.[22]

    • Ensure High Viability: Always perform a viability count before seeding; viability should be >95%.[22]

    • Optimize Seeding Density: Determine the optimal cell seeding density that provides a robust assay window without overcrowding the wells.[22][24]

    • Avoid "Edge Effects": To minimize evaporation and temperature variations on the outer wells of a plate, consider leaving the perimeter wells empty or filling them with sterile buffer/media.[23]

  • Technical Execution:

    • Pipetting Technique: Use calibrated multi-channel pipettes and practice consistent, gentle pipetting to avoid disturbing cell monolayers.[22]

    • Reagent Preparation: Prepare fresh reagents and buffers for each experiment. If using frozen supplements, aliquot them to avoid repeated freeze-thaw cycles.[22]

    • Incubation Conditions: Ensure incubators are properly calibrated for temperature and CO2. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol.

  • Assay Controls:

    • Include Robust Controls: Always include positive (known inhibitor) and negative (DMSO vehicle) controls on every plate to monitor assay performance.

    • Calculate Z'-factor: Use the controls to calculate the Z'-factor for each plate. A Z' > 0.5 indicates a robust and reliable assay.

Issue 4: Discrepancy Between Biochemical and Cell-Based Assays

Q: My this compound derivative is highly potent in my isolated enzyme assay but shows weak or no activity in my cell-based assay. What explains this?

This is a common and important finding in the hit-to-lead process, highlighting the complexity of cellular systems.

Causality: A potent biochemical hit may fail in a cellular context for several reasons:

  • Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[11]

  • Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound could be rapidly metabolized by the cell into an inactive form.

  • High Protein Binding: The compound may bind extensively to intracellular proteins or lipids, reducing the free concentration available to engage the target.

  • Target Not Accessible/Relevant: The conformation or availability of the target protein inside the cell might be different from the purified, recombinant protein used in the biochemical assay.

Next Steps: Investigating the Discrepancy
Potential Cause Suggested Follow-Up Experiment
Poor Permeability Conduct a cell permeability assay (e.g., PAMPA or Caco-2).
Cytotoxicity Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to ensure the lack of activity isn't due to general cell death at the tested concentrations.
Target Engagement Use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA, or NanoBRET™) to confirm if the compound is binding to its intended target within the intact cell.[25]
Metabolic Stability Perform a metabolic stability assay using liver microsomes or cell lysates to assess the compound's half-life.

Part 3: Key Experimental Protocols

Protocol 1: General Workflow for a Fluorescence-Based Kinase Assay

This protocol provides a template for a typical in vitro kinase activity assay using a fluorescent readout.

cluster_prep Preparation cluster_assay Assay Execution prep_reagents Prepare Assay Buffer, Enzyme, Substrate, ATP add_enzyme Add Kinase Enzyme prep_reagents->add_enzyme prep_compound Serially Dilute this compound in DMSO, then Assay Buffer add_compound Add Compound/Vehicle to Plate prep_compound->add_compound add_compound->add_enzyme incubate_1 Incubate (Pre-incubation) add_enzyme->incubate_1 start_reaction Add ATP/Substrate Mix to Initiate Reaction incubate_1->start_reaction incubate_2 Incubate at RT or 37°C start_reaction->incubate_2 stop_reaction Add Stop Reagent incubate_2->stop_reaction read_plate Read Fluorescence on Plate Reader stop_reaction->read_plate

Caption: Step-by-step workflow for a typical kinase assay.

Methodology:

  • Compound Plating: Serially dilute the this compound stock to create a dose-response curve. Dispense 1-5 µL of each concentration into the wells of a 384-well black assay plate. Include DMSO-only wells for negative (100% activity) and positive (0% activity, no enzyme) controls.

  • Enzyme Addition: Add 10 µL of the kinase solution (prepared in assay buffer) to each well except the positive controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the substrate/ATP mixture to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Reaction Termination: Add a stop reagent as specified by the assay kit (this could be EDTA to chelate Mg2+, which is required by kinases).

  • Signal Detection: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

Technical Support Center: Navigating the Cytotoxicity of Quinazoline Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during your experiments, with a focus on mitigating cytotoxicity in normal cells. Our goal is to equip you with the knowledge to enhance the selectivity and safety profile of your quinazoline-based compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when working with quinazoline derivatives.

Q1: My novel quinazoline derivative is highly potent against my cancer cell line of interest, but it also shows significant toxicity to my normal cell line controls. What are the likely reasons for this lack of selectivity?

A1: This is a frequent challenge in the early stages of drug discovery. The lack of selectivity in quinazoline derivatives often stems from several factors:

  • Off-Target Kinase Inhibition: Many quinazoline derivatives are designed as kinase inhibitors. While they may potently inhibit the target kinase (e.g., EGFR, VEGFR), they can also interact with other kinases present in normal cells that share structural similarities in their ATP-binding pockets. This can disrupt normal cellular signaling pathways, leading to cytotoxicity.[1][2][3]

  • General Cytotoxic Mechanisms: Some quinazoline scaffolds, irrespective of their primary target, can induce cytotoxicity through mechanisms like DNA damage, inhibition of topoisomerase, or disruption of microtubule dynamics, affecting both cancerous and normal dividing cells.[3][4]

  • Drug Physicochemical Properties: Highly lipophilic compounds can non-specifically insert into cellular membranes, disrupting their integrity and leading to cell death. Poor solubility can also lead to compound precipitation and non-specific toxicity.

  • Metabolic Activation: The metabolism of your quinazoline derivative by cytochrome P450 enzymes in the liver or even in the cultured cells themselves can generate reactive metabolites.[5][6] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, causing toxicity.

Q2: How can I improve the selectivity of my quinazoline derivative for cancer cells over normal cells?

A2: Enhancing selectivity is a key objective in medicinal chemistry. Here are several strategies to consider:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the quinazoline core. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents significantly influence both potency and selectivity.[7][8][9] For instance, modifications at the 6- and 7-positions of the quinazoline ring can be tailored to exploit differences between the target enzyme in cancer cells and its counterparts in normal cells.[10]

  • Targeting Tumor-Specific Features: Design your derivatives to target proteins or pathways that are specifically dysregulated in cancer cells. For example, targeting mutant forms of EGFR that are prevalent in certain cancers but absent in normal tissues can significantly improve the therapeutic window.[11]

  • Optimize Physicochemical Properties: Aim for a balanced lipophilicity (logP). Introducing polar functional groups can reduce non-specific membrane interactions and improve solubility.

  • Prodrug Strategies: A prodrug approach can be employed where the quinazoline derivative is masked with a chemical group that is cleaved off by enzymes predominantly expressed in the tumor microenvironment, leading to localized activation of the cytotoxic agent.

Q3: What are the essential initial experiments to assess the cytotoxicity and selectivity of my quinazoline compounds?

A3: A well-designed initial screening cascade is crucial. We recommend the following core experiments:

  • In Vitro Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo®): This is the foundational experiment to determine the half-maximal inhibitory concentration (IC50) of your compound. It's critical to perform this assay in parallel on your target cancer cell line(s) and at least one relevant normal cell line (e.g., MRC-5, WRL-68).[12][13][14]

  • Calculation of Selectivity Index (SI): The SI is a quantitative measure of a compound's selectivity. It is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for the cancer cells.

    • SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

  • Mechanism of Action Studies: Once you have identified compounds with promising selectivity, it's important to investigate how they are killing the cells. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activity) and cell cycle analysis (e.g., flow cytometry) can provide valuable insights.[15]

Troubleshooting Guides

This section provides solutions to specific experimental problems you might encounter.

Problem 1: High variability in my MTT assay results.
  • Potential Cause 1: Compound Solubility Issues.

    • Troubleshooting:

      • Visually inspect your compound in the culture medium under a microscope for any signs of precipitation.

      • Prepare your stock solution in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells.

      • Consider using a different formulation or solubilizing agent if solubility remains an issue.

  • Potential Cause 2: Inconsistent Cell Seeding.

    • Troubleshooting:

      • Ensure you have a single-cell suspension before seeding.

      • Use a calibrated multichannel pipette for cell seeding.

      • Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.

  • Potential Cause 3: Edge Effects in the 96-well plate.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for your experimental samples. Fill them with sterile PBS or medium to maintain humidity.

      • Ensure proper humidity control in your incubator.

Problem 2: My compound shows potent activity in a biochemical kinase assay but has weak activity in the cell-based cytotoxicity assay.
  • Potential Cause 1: Poor Cell Permeability.

    • Troubleshooting:

      • Assess the physicochemical properties of your compound. High polarity can hinder passive diffusion across the cell membrane.

      • Consider SAR modifications to increase lipophilicity, but be mindful of maintaining a balance to avoid non-specific toxicity.

  • Potential Cause 2: Efflux by Transporters.

    • Troubleshooting:

      • Co-incubate your compound with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency increases.

  • Potential Cause 3: Rapid Metabolism.

    • Troubleshooting:

      • Perform a metabolic stability assay using liver microsomes to assess the rate of compound degradation.

      • If the compound is rapidly metabolized, consider blocking the metabolic sites through chemical modification (e.g., fluorination).

Experimental Protocols & Data Presentation

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of a quinazoline derivative.

Materials:

  • Target cancer cell line and a normal cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Quinazoline derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your quinazoline derivative in complete medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.[16]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Summary Table
CompoundCancer Cell Line (IC50 in µM)Normal Cell Line (IC50 in µM)Selectivity Index (SI)
Example 1 2.55020
Example 2 5.0153
Example 3 0.880100

A higher SI value indicates a more desirable therapeutic profile.

Visualizing Experimental Workflows and Pathways

Workflow for Assessing Selectivity

G cluster_0 Initial Screening cluster_1 In Vitro Cytotoxicity Assay cluster_2 Data Analysis cluster_3 Decision Point cluster_4 Further Development cluster_5 Re-evaluation A Synthesize Quinazoline Derivative B Prepare Stock Solution (e.g., in DMSO) A->B C Perform Serial Dilutions B->C E Treat cells with compound dilutions for 48-72h C->E D Seed Cancer & Normal Cells in 96-well plates D->E F Perform MTT/MTS Assay E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H I Determine IC50 values for both cell lines H->I J Calculate Selectivity Index (SI) I->J K SI > 10? J->K L Mechanism of Action Studies (Apoptosis, Cell Cycle) K->L Yes N Redesign Compound (SAR) K->N No M Lead Optimization L->M

Caption: Workflow for assessing the selectivity of quinazoline derivatives.

Simplified EGFR Signaling Pathway and Inhibition

Many quinazoline derivatives function by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in cancer cells.

G EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

References

Validation & Comparative

A Comparative Analysis of 7-Nitroquinazoline Derivatives and Leading EGFR Tyrosine Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been a cornerstone of drug development for various malignancies, particularly non-small cell lung cancer (NSCLC). This guide provides a detailed comparative analysis of a promising class of compounds, 7-nitroquinazoline derivatives, against established first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed to evaluate these potent anti-cancer agents.

The Central Role of EGFR in Cancer Pathogenesis

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cell function.[2] However, in many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled cell growth and tumor progression.[3]

The EGFR Signaling Cascade: A Target for Therapeutic Intervention

The intricate network of signaling molecules activated by EGFR presents multiple points for therapeutic intervention. EGFR TKIs are small molecules that competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation PI3K PI3K EGFR_dimer->PI3K Activation RAS RAS EGFR_dimer->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Enzymatic_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (EGFR enzyme, peptide substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Activity Measure Kinase Activity (e.g., via phosphorylation of substrate) Incubate->Measure_Activity Analyze_Data Analyze Data & Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

References

The 6-Nitroquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology. The strategic introduction of a nitro group at the 6-position of this heterocyclic system has given rise to a class of compounds with potent and diverse biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 6-nitroquinazolines, offering insights into their performance against alternative scaffolds, supported by experimental data and detailed protocols.

The Quinazoline Nucleus: A Versatile Framework for Kinase Inhibition

Quinazoline-based molecules have emerged as a cornerstone in the development of tyrosine kinase inhibitors (TKIs).[1] Their structural resemblance to the adenine region of ATP allows them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. This mechanism is central to the anticancer effects of many quinazoline derivatives, including the FDA-approved drugs gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[2][3] The basic approach for developing novel anticancer agents often involves placing different substituents at the C4, C6, and C7 positions of the quinazoline system.[4]

The EGFR signaling pathway, crucial for cell proliferation and survival, is a primary target for these inhibitors.[5] Dysregulation of this pathway is a common feature in many cancers.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor 6-Nitroquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR ADP ADP RAS_RAF RAS/RAF/MAPK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by 6-nitroquinazolines.

The Role of the 6-Nitro Group: A Key Modulator of Activity

The introduction of a nitro group at the C6-position of the quinazoline ring significantly influences the molecule's electronic properties and biological activity. This electron-withdrawing group can enhance the compound's interaction with the target protein and provides a synthetic handle for further modifications.[7]

Impact on Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative activity of 6-nitroquinazoline derivatives against various cancer cell lines. A recent study highlighted a series of novel 6-nitro-4-substituted quinazolines with significant efficacy against colon (HCT-116) and lung (A549) cancer cell lines.[5] Notably, some of these derivatives showed superior or comparable cytotoxicity to the established EGFR inhibitor, gefitinib, particularly against cells with acquired resistance.[5]

Table 1: Comparative Cytotoxicity (IC50 in µM) of a Lead 6-Nitroquinazoline Derivative (6c) and Gefitinib.

CompoundHCT-116 (Colon Cancer)A549 (Lung Cancer)
Compound 6c 0.090.11
Gefitinib 8.328.42[5]

The data clearly indicates that the 6-nitroquinazoline derivative is significantly more potent than gefitinib in these cell lines. This enhanced activity is often attributed to the unique electronic and steric properties conferred by the 6-nitro group.

Structure-Activity Relationship (SAR) of 6-Nitroquinazolines

The biological activity of 6-nitroquinazolines is highly dependent on the nature and position of substituents on the quinazoline core and the 4-anilino moiety.

  • C4-Position: The substituent at the C4-position is crucial for interaction with the hinge region of the kinase domain. An anilino group is a common and effective feature.[8] Modifications to this aniline ring can fine-tune the inhibitory activity. For instance, the presence of small hydrophobic groups at the meta-position of the aniline ring is often beneficial.

  • C6-Position: While this guide focuses on the 6-nitro group, it's important to understand its role in comparison to other substituents. The electron-withdrawing nature of the nitro group is thought to be advantageous for EGFR inhibition.[9] However, other substitutions can also yield potent inhibitors. For example, 6-salicyl-4-anilinoquinazoline derivatives have been developed as potent dual EGFR/HER2 inhibitors.[10] The presence of bulky substituents at the C6 or C7 positions can also increase potency.[4]

  • C7-Position: The C7-position is often solvent-exposed, making it an ideal site for introducing solubilizing groups or moieties that can form additional interactions with the target protein. For instance, the introduction of a piperazine ring at the C7-position has been shown to be important for inhibitory activity against both TNF-alpha production and T-cell proliferation.[2]

Comparison with Alternative Scaffolds

While 6-nitroquinazolines are potent, it is essential to compare them with other heterocyclic scaffolds used in kinase inhibitor design to understand their relative advantages and disadvantages.

Non-Nitro Quinazoline Analogs
  • 6-Aminoquinazolines: The reduction of the 6-nitro group to a 6-amino group provides a key intermediate for further derivatization. This amino group can be acylated to introduce various side chains, leading to compounds with altered activity and selectivity profiles. For example, 6-arylureido-4-anilinoquinazoline derivatives have been synthesized from 6-aminoquinazoline precursors and have shown potent EGFR inhibitory activity.[11]

  • 6-Haloquinazolines: Halogen atoms at the C6-position can also modulate activity. For instance, 6-iodoquinazoline derivatives have been designed as dual EGFR/VEGFR-2 inhibitors.[12] The choice of halogen can influence the electronic properties and binding interactions of the molecule.

Other Heterocyclic Kinase Inhibitors
  • Pyrimidines: Pyrimidine-based inhibitors, such as imatinib, are another major class of kinase inhibitors. They share a similar mechanism of action with quinazolines, competing with ATP for binding to the kinase domain.

  • Quinolines and Indoles: These scaffolds have also been successfully employed in the design of kinase inhibitors.[2] The choice of the heterocyclic core can influence the inhibitor's selectivity profile across the kinome.

  • Pyrazolo[1,5-c]quinazolinones: This fused heterocyclic system has been explored for the development of cyclin-dependent kinase (CDK) inhibitors, demonstrating the versatility of the broader quinazoline family.

The primary advantage of the 6-nitroquinazoline scaffold lies in the potent activity conferred by the nitro group and its utility as a synthetic handle for creating diverse libraries of compounds for SAR studies.

Experimental Protocols

To ensure scientific integrity, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of 6-nitroquinazolines.

Synthesis of a Representative 6-Nitro-4-(3-chloroanilino)quinazoline

This protocol describes a common synthetic route to a key 6-nitroquinazoline intermediate.

Synthesis_Workflow Start 2-Amino-5-nitrobenzoic acid Step1 Cyclization (Formamide, 150°C) Start->Step1 Intermediate1 6-Nitroquinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (SOCl2, cat. DMF) Intermediate1->Step2 Intermediate2 4-Chloro-6-nitroquinazoline Step2->Intermediate2 Step3 Nucleophilic Substitution (3-Chloroaniline, i-PrOH) Intermediate2->Step3 Product 6-Nitro-4-(3-chloroanilino)quinazoline Step3->Product

Caption: Experimental workflow for the synthesis of a 6-nitroquinazoline derivative.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

  • To a round-bottom flask, add 2-amino-5-nitrobenzoic acid and formamide.

  • Heat the mixture at 150°C with stirring for 16 hours.

  • Cool the reaction to room temperature.

  • Filter the precipitate and wash with isopropanol.

  • Dry the solid to obtain 6-nitroquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

  • Suspend 6-nitroquinazolin-4(3H)-one in thionyl chloride with a catalytic amount of DMF.

  • Reflux the mixture for 4 hours.

  • Remove the excess thionyl chloride under reduced pressure to yield 4-chloro-6-nitroquinazoline.

Step 3: Synthesis of 6-Nitro-4-(3-chloroanilino)quinazoline

  • Dissolve 4-chloro-6-nitroquinazoline in isopropanol.

  • Add 3-chloroaniline to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction and collect the precipitate by filtration.

  • Wash the solid with isopropanol and dry to obtain the final product.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against EGFR.

  • Prepare Reagents:

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).

    • Recombinant human EGFR kinase.

    • ATP solution.

    • Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Add the assay buffer, EGFR kinase, and test compound (at various concentrations) to a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction (e.g., by adding a solution of EDTA).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

ADME and Toxicity Profile of 6-Nitroquinazolines

For any potential drug candidate, a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial. In silico tools and experimental assays are used to predict these properties.

  • Lipinski's Rule of Five: This rule helps to predict the "drug-likeness" of a molecule. Many active 6-nitroquinazoline derivatives have been shown to comply with this rule, suggesting good oral bioavailability.[13][14]

  • Toxicity: In silico toxicity predictions can assess the potential for mutagenicity, carcinogenicity, and other adverse effects.[3] While the nitro group can sometimes be associated with toxicity, careful molecular design can mitigate these risks. It is essential to evaluate the cytotoxicity of these compounds against normal cell lines to assess their therapeutic window.[13]

Molecular Interactions and Binding Mode

Molecular docking studies have provided valuable insights into the binding mode of 6-nitroquinazolines within the ATP-binding pocket of EGFR.[1][15]

Binding_Mode cluster_EGFR EGFR Active Site Met793 Met793 (Hinge) Thr790 Thr790 (Gatekeeper) Leu718 Leu718 Asp855 Asp855 (DFG motif) Quinazoline Quinazoline Core Quinazoline->Met793 H-bond Anilino 4-Anilino Moiety Anilino->Thr790 Steric Interaction Anilino->Leu718 Hydrophobic Interaction Nitro 6-Nitro Group Nitro->Asp855 Potential Interaction

Caption: Key interactions of 6-nitroquinazolines in the EGFR active site.

Key interactions typically include:

  • A hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793 in the hinge region.[16]

  • Hydrophobic interactions between the anilino group and hydrophobic residues in the active site.

  • The 6-nitro group can form additional interactions, potentially with residues in the DFG motif, which may contribute to the enhanced potency of these compounds.[9]

Conclusion and Future Perspectives

The 6-nitroquinazoline scaffold represents a highly promising framework for the design of potent kinase inhibitors and other biologically active molecules. The strong electron-withdrawing nature of the nitro group often leads to enhanced inhibitory activity, particularly against EGFR. Furthermore, the synthetic tractability of the 6-nitro group allows for extensive SAR exploration through its reduction and subsequent derivatization.

While the primary focus has been on anticancer applications, the demonstrated activity of 6-nitroquinazolines as TNF-alpha inhibitors suggests a broader therapeutic potential that warrants further investigation.[2] Future research should focus on optimizing the ADME-Tox properties of these compounds and exploring their activity against a wider range of biological targets to unlock their full therapeutic value. The comparative data presented in this guide provides a solid foundation for researchers to build upon in the quest for novel and more effective therapeutics.

References

A Comparative Analysis of the Cytotoxicity of Nitroquinazoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs, particularly in oncology.[1][2] Its versatile structure allows for substitutions that can modulate its biological activity, making it a prime candidate for the development of targeted cancer therapies.[2] One of the key mechanisms of action for many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4] The addition of a nitro group to the quinazoline core can significantly influence its electronic properties and biological activity, potentially enhancing its cytotoxic effects.

Comparative Cytotoxicity of 6-Nitroquinazoline Derivatives

Recent studies have focused on the synthesis and evaluation of 4,6-disubstituted quinazoline derivatives as potent anticancer agents. A notable example is a series of 6-nitro-4-substituted quinazolines that have been evaluated for their inhibitory activity against EGFR and their cytotoxicity against various cancer cell lines.[1][5][6]

One particularly promising compound from this series, designated as compound 6c , has demonstrated superior or nearly equal cytotoxicity in comparison to gefitinib, a well-established EGFR inhibitor.[1][5][6] The cytotoxic efficacy of compound 6c was assessed against human colon carcinoma (HCT-116) and non-small cell lung cancer (A549) cell lines. Furthermore, its effect on normal human lung fibroblast (WI-38) cells was evaluated to determine its cancer-selective toxicity.[1][5][6]

Below is a summary of the reported half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] A lower IC50 value indicates a more potent compound.

CompoundHCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)WI-38 (Normal Lung Fibroblasts) IC50 (µM)Reference
Compound 6c 0.090.11>100[8]
Gefitinib 8.328.42Not Reported[8]

As the data indicates, compound 6c exhibits significantly lower IC50 values against both HCT-116 and A549 cancer cell lines compared to gefitinib, highlighting its potent antiproliferative activity.[8] Importantly, compound 6c displayed a favorable safety profile with an IC50 value greater than 100 µM against the normal WI-38 cell line, suggesting a high degree of selectivity for cancer cells.[1][5][6]

Mechanism of Action: Targeting EGFR and Inducing Apoptosis

The primary mechanism of action for this class of 6-nitroquinazoline derivatives is the inhibition of EGFR.[1][5][6] By targeting the ATP-binding site of the EGFR tyrosine kinase, these compounds block the downstream signaling pathways that promote cancer cell growth and survival.[3]

Furthermore, the cytotoxic effects of compound 6c have been linked to the induction of apoptosis, or programmed cell death.[1][5][6] Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, a critical checkpoint for cell division, ultimately triggering the apoptotic cascade.[1][5][6]

The proposed mechanism of action, from EGFR inhibition to the induction of apoptosis, is a multi-step process.

cluster_0 Cell Membrane cluster_1 Cytoplasm 6_Nitroquinazoline 6-Nitroquinazoline Derivative (e.g., 6c) EGFR EGFR 6_Nitroquinazoline->EGFR Inhibition Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling_Cascade Blocks Activation Apoptosis_Induction Induction of Apoptosis Signaling_Cascade->Apoptosis_Induction Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Promotes Progression Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Cell_Death Cell Death Apoptosis_Induction->Cell_Death Leads to Cell_Cycle_Arrest->Apoptosis_Induction

Figure 1: Proposed mechanism of action for 6-nitroquinazoline derivatives.

Experimental Protocols: Assessing Cytotoxicity via MTT Assay

The determination of IC50 values is a crucial step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step MTT Assay Protocol:
  • Cell Seeding: Plate the desired cancer cell lines (e.g., HCT-116, A549) and a normal cell line (e.g., WI-38) in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well). Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., 6-nitroquinazoline derivative) and a positive control (e.g., gefitinib) in a suitable solvent (e.g., DMSO) and then in culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (e.g., 48h) Compound_Treatment->Incubation MTT_Addition 4. MTT Addition Incubation->MTT_Addition Formazan_Solubilization 5. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement IC50_Determination 7. IC50 Determination Absorbance_Measurement->IC50_Determination End End IC50_Determination->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that 6-nitroquinazoline derivatives, exemplified by compound 6c, are potent and selective anticancer agents. Their superior cytotoxicity against colon and lung cancer cell lines, coupled with a favorable safety profile and a well-defined mechanism of action targeting EGFR, makes them promising candidates for further preclinical and clinical development.

Future research should aim to:

  • Synthesize and evaluate the cytotoxicity of 7-nitroquinazoline and other positional isomers to build a comprehensive structure-activity relationship (SAR) profile.

  • Expand the panel of cancer cell lines to assess the broader applicability of these compounds.

  • Conduct in vivo studies in animal models to evaluate the efficacy and safety of lead compounds.

  • Investigate potential mechanisms of resistance to these novel quinazoline derivatives.

By systematically exploring the chemical space around the nitroquinazoline scaffold, the scientific community can continue to develop more effective and targeted therapies for cancer.

References

A Comparative Guide to the In Vivo Efficacy of 7-Nitroquinazoline Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. The addition of a nitro group at the 7-position of the quinazoline ring has been explored as a strategy to enhance the anticancer activity of these compounds. This guide provides a comprehensive comparison of the in vivo efficacy of various 7-nitroquinazoline derivatives, drawing upon available preclinical data. We will delve into their performance against established cancer models, compare them with existing therapies, and provide insights into their underlying mechanisms of action and experimental protocols.

The Rationale for 7-Nitro Substitution in Quinazoline-Based EGFR Inhibitors

The 4-anilinoquinazoline core is a well-established pharmacophore for EGFR inhibition, with drugs like gefitinib and erlotinib being prime examples.[1] The introduction of a nitro group at the 7-position is a chemical modification aimed at improving the pharmacological properties of these molecules. The electron-withdrawing nature of the nitro group can influence the electronic distribution within the quinazoline ring system, potentially enhancing its binding affinity to the ATP-binding pocket of the EGFR kinase domain. This strategic modification seeks to improve potency and selectivity, ultimately leading to more effective tumor growth inhibition in vivo.

Comparative In Vivo Efficacy of this compound Derivatives

Direct head-to-head in vivo comparative studies of a wide range of this compound derivatives are limited in the publicly available literature. However, by synthesizing data from various preclinical studies, we can construct a comparative overview of their efficacy in different cancer xenograft models.

It is important to note that direct comparison of tumor growth inhibition (TGI) percentages across different studies should be done with caution due to variations in experimental conditions, including the specific cancer cell line, animal strain, tumor implantation site, and dosing regimen.

Table 1: Comparative In Vivo Efficacy of Representative Quinazoline Derivatives

Compound ClassSpecific Derivative (if specified)Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Comparator Drug(s)Key Findings & Citation(s)
4-Anilinoquinazoline B10A549 (NSCLC) XenograftNude mice25 mg/kg46%Gefitinib (21% at 25 mg/kg)B10 demonstrated superior tumor growth inhibition compared to gefitinib in an A549 xenograft model.[2]
Quinazolinone Compound 18MGC-803 (Gastric Cancer) XenograftNude miceNot specifiedSignificantly decreased tumor volume and weight5-FuCompound 18 showed better in vivo antitumor activity than 5-Fu without causing significant changes in body weight.[3]
Dual EGFR/HER2 Inhibitor Compounds 6d and 6hNCI-H1975 (NSCLC) XenograftMiceNot specifiedPotent antitumor efficacyAfatinib, OsimertinibThese novel covalent quinazoline inhibitors showed better in vitro activity than afatinib and osimertinib and demonstrated in vivo efficacy.[4]
4-Hydroxyquinazoline B1Primary PARPi-resistant HCT-15 and HCC1937 XenograftsNot specified25 mg/kgSignificantly suppressed tumor growthNot specifiedB1, a potent PARP inhibitor, overcame PARPi resistance and showed significant in vivo tumor suppression with a good safety profile.[5]

Mechanistic Insights: Targeting the EGFR Signaling Pathway

This compound derivatives primarily exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling events crucial for cancer cell proliferation, survival, invasion, and angiogenesis.[6][7]

The key downstream pathways affected by EGFR inhibition include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.[6]

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and inhibition of apoptosis (programmed cell death).[6]

  • JAK/STAT Pathway: This pathway is also involved in transmitting signals that promote cell survival.[6]

By blocking the ATP-binding site of the EGFR kinase domain, this compound derivatives prevent the autophosphorylation and activation of the receptor, thereby inhibiting these downstream pro-survival and proliferative signals.[1]

Diagram 1: The EGFR Signaling Pathway and the Point of Inhibition by this compound Derivatives

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P1 P EGFR->P1 RAS RAS P1->RAS Activation PI3K PI3K P1->PI3K Activation This compound This compound Derivative This compound->P1 Inhibition of Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Anti-Apoptosis mTOR->Survival

Caption: Inhibition of EGFR autophosphorylation by this compound derivatives blocks downstream signaling pathways.

Experimental Protocols for In Vivo Efficacy Studies

The following is a generalized, step-by-step protocol for assessing the in vivo efficacy of a novel this compound derivative in a tumor xenograft model. This protocol should be adapted based on the specific compound, cancer model, and research question.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A 1. Cell Culture & Preparation C 3. Subcutaneous Injection of Cancer Cells A->C B 2. Animal Acclimatization (e.g., Nude Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (e.g., Oral Gavage) E->F G 7. Regular Monitoring (Tumor Volume, Body Weight) F->G H 8. Euthanasia & Tumor Excision G->H I 9. Data Analysis (TGI, Statistical Significance) H->I J 10. Pharmacodynamic/ Toxicology Studies (Optional) H->J

Caption: A typical workflow for evaluating the in vivo efficacy of a test compound in a xenograft mouse model.

Detailed Protocol:

  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., A549 for non-small cell lung cancer) under sterile conditions using the recommended growth medium and supplements.

    • Harvest cells during the logarithmic growth phase and resuspend them in a suitable vehicle (e.g., sterile PBS or Matrigel) at the desired concentration for injection.

  • Animal Acclimatization and Tumor Implantation:

    • Acclimate immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) for at least one week under specific pathogen-free conditions.

    • Subcutaneously inject the prepared cancer cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulate the this compound derivative and any comparator drugs in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compounds to the respective treatment groups according to the predetermined dosing schedule and duration. The control group should receive the vehicle only.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight of each mouse regularly (e.g., 2-3 times per week).

    • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • Endpoint and Data Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences in tumor growth.

Future Perspectives and Conclusion

This compound derivatives continue to be a promising class of compounds in the development of targeted anticancer therapies. While existing preclinical data suggest their potential for potent in vivo efficacy, further research is needed to fully elucidate their therapeutic window and to identify the most promising candidates for clinical development. Future studies should focus on:

  • Direct comparative in vivo studies: Head-to-head comparisons of different this compound derivatives and with the latest generation of EGFR inhibitors will be crucial for identifying the most effective compounds.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Detailed PK/PD analyses are necessary to understand the absorption, distribution, metabolism, and excretion of these compounds, and to correlate drug exposure with target engagement and antitumor activity.

  • Investigation of resistance mechanisms: As with all targeted therapies, understanding and overcoming potential resistance mechanisms will be critical for the long-term success of this compound derivatives.

References

A Researcher's Guide to Kinase Cross-Reactivity: Evaluating 7-Nitroquinazoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in the design of these inhibitors, forming the core of numerous FDA-approved drugs.[1] However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] This guide provides an in-depth technical overview of how to assess the cross-reactivity of a specific quinazoline derivative, 7-Nitroquinazoline, with other kinases.

The Quinazoline Scaffold: A Platform for Kinase Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] The quinazoline ring system mimics the adenine base of ATP, while the substituent at the 4-position typically occupies the hydrophobic pocket adjacent to the ATP-binding site.[1] Modifications at the 6- and 7-positions of the quinazoline ring are particularly influential in modulating the inhibitor's potency and selectivity, as these positions are often solvent-exposed and can be functionalized to interact with unique features of a target kinase.[5][6] The introduction of a nitro group, as in this compound, can significantly alter the electronic properties and binding interactions of the molecule.

Inferred Kinase Profile of this compound

Based on extensive research into nitro-substituted quinazoline derivatives, this compound is anticipated to exhibit inhibitory activity against members of the receptor tyrosine kinase (RTK) family, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5][7] The rationale for this inference is the established role of the quinazoline core in targeting these kinases and the documented activity of various 7-substituted analogs.[6][8]

It is crucial to underscore that this is an inferred profile. The true cross-reactivity of this compound across the human kinome can only be definitively determined through comprehensive experimental screening. The following sections provide the methodologies to perform such an evaluation.

Comparative Kinase Inhibition Profile (Hypothetical)

The following table presents a hypothetical kinase inhibition profile for this compound, based on published data for structurally similar compounds. This table serves as an example of how to present kinome-wide screening data. The IC50 values are illustrative and would need to be determined experimentally.

Kinase TargetThis compound IC50 (nM)Reference Compound (e.g., Erlotinib) IC50 (nM)Kinase Family
EGFR502Tyrosine Kinase
VEGFR215010Tyrosine Kinase
SRC>100050Tyrosine Kinase
ABL1>100030Tyrosine Kinase
CDK2>5000>10000Serine/Threonine Kinase
ROCK1>5000>10000Serine/Threonine Kinase

Experimental Protocols for Determining Kinase Cross-Reactivity

To experimentally determine the kinase cross-reactivity of this compound or any other inhibitor, a tiered approach is often employed. This typically begins with a broad screen against a large panel of kinases, followed by more detailed dose-response studies for any identified "hits".

Broad Kinome Screening (e.g., KINOMEscan™)

A highly effective method for initial cross-reactivity profiling is a competition-based binding assay, such as the KINOMEscan™ platform.[9][10] This assay measures the ability of a test compound to displace a ligand from the active site of a large number of kinases.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_detection Quantification Test_Compound Test Compound (e.g., this compound) Incubation Incubate Compound, Kinase, and Ligand Beads Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel (~468 kinases) Kinase_Panel->Incubation Ligand_Beads Immobilized Ligand on Solid Support Ligand_Beads->Incubation Washing Wash to Remove Unbound Kinase Incubation->Washing qPCR Quantify Bound Kinase via qPCR of DNA tag Washing->qPCR Data_Analysis Calculate Percent of Control qPCR->Data_Analysis

KINOMEscan™ Experimental Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compound (this compound) in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound, a specific DNA-tagged kinase from the panel, and an immobilized, active-site directed ligand. The assay is typically performed at a single high concentration of the test compound (e.g., 1 µM or 10 µM). A DMSO-only well serves as the negative control.

  • Competition and Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Wash the plate to remove any kinase that is not bound to the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as "percent of control," where the DMSO control represents 100% binding. A low percentage indicates strong inhibition of the kinase-ligand interaction by the test compound.

Dose-Response Confirmation Assays

For any kinases identified as potential off-targets in the initial screen, it is essential to perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). Luminescence-based and fluorescence-based assays are commonly used for this purpose due to their high sensitivity and throughput.

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[11][12][13] Active kinases consume ATP, leading to a lower luminescent signal.

Experimental Workflow: Luminescence-Based Kinase Assay

KinaseGlo_Workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Luminescence Detection Compound_Dilution Serially Dilute This compound Pre_incubation Pre-incubate Kinase with Compound Compound_Dilution->Pre_incubation Kinase_Reaction_Mix Prepare Kinase, Substrate, and ATP Mix Reaction_Initiation Add Substrate/ATP to Initiate Reaction Kinase_Reaction_Mix->Reaction_Initiation Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C Reaction_Initiation->Reaction_Incubation Add_KinaseGlo Add Kinase-Glo® Reagent Reaction_Incubation->Add_KinaseGlo Luminescence_Reading Measure Luminescence Add_KinaseGlo->Luminescence_Reading IC50_Calculation Calculate IC50 Luminescence_Reading->IC50_Calculation

Luminescence-Based Kinase Assay Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add the diluted compound or DMSO control. Add the kinase of interest and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.

  • Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR-FRET assays measure the phosphorylation of a fluorescently labeled substrate.[14][15][16] Phosphorylation brings a donor fluorophore (on an anti-phospho antibody) and an acceptor fluorophore (on the substrate) into close proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound as described for the luminescence assay.

  • Kinase Reaction Setup: In a suitable microplate, combine the kinase, the ULight™-labeled substrate, ATP, and the serially diluted inhibitor or DMSO control.

  • Reaction Incubation: Incubate the reaction at room temperature for the optimized duration.

  • Reaction Termination and Detection: Stop the kinase reaction by adding EDTA. Then, add the Europium-labeled anti-phospho-specific antibody in a detection buffer.

  • FRET Signal Development: Incubate the plate to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at 320 or 340 nm and measuring emission at 665 nm.

  • Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. Calculate IC50 values as described previously.

Understanding the Implications of Cross-Reactivity: A Signaling Pathway Perspective

Identifying off-target kinase interactions is only the first step. To understand the potential biological consequences, it is essential to consider the signaling pathways in which these kinases operate. For instance, if this compound were found to inhibit both EGFR and VEGFR2, it could have a dual anti-proliferative and anti-angiogenic effect.

EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor This compound Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway.

Inhibition of EGFR by this compound would block downstream signaling through critical pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, thereby inhibiting cell proliferation and survival.[17] Unintended inhibition of other kinases in these or parallel pathways could either enhance the desired anti-cancer effect or lead to toxicity.

Strategies to Improve Kinase Inhibitor Selectivity

If significant and undesirable off-target activity is confirmed, medicinal chemistry efforts can be employed to enhance selectivity.[18] This often involves structural modifications to the quinazoline scaffold to exploit differences in the ATP-binding pockets of the target and off-target kinases. Strategies may include:

  • Modifying the 4-anilino substituent: To create interactions with specific residues outside the conserved hinge region.

  • Altering the 7-position substituent: To optimize interactions in the solvent-exposed region.

  • Exploring allosteric inhibition: Designing compounds that bind to less conserved sites on the kinase.[19]

Conclusion

While the precise cross-reactivity profile of this compound remains to be fully elucidated, the methodologies and principles outlined in this guide provide a robust framework for its experimental determination. The quinazoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. By combining comprehensive profiling with a deep understanding of kinase biology, researchers can rationally design and validate the next generation of selective and effective targeted therapies. The true value of any kinase inhibitor lies not only in its on-target potency but also in its well-characterized and understood selectivity profile.

References

Benchmarking 7-Nitroquinazoline: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 7-Nitroquinazoline, a novel quinazoline derivative, against established standard-of-care cancer drugs targeting the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document offers a framework for evaluating new chemical entities, supported by detailed experimental protocols and quantitative data. We will delve into the mechanistic rationale, preclinical efficacy, and the methodologies required to rigorously assess the potential of this and similar compounds in the oncology landscape.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several highly successful anticancer drugs.[1][2][3] Many of these agents function as tyrosine kinase inhibitors (TKIs), targeting the ATP-binding site of EGFR.[4][5][6] EGFR is a critical receptor tyrosine kinase that, when dysregulated through mutation or overexpression, becomes a potent driver of cell proliferation and survival in numerous cancers, most notably in Non-Small Cell Lung Cancer (NSCLC).[4][5]

The clinical success of first-generation EGFR TKIs like gefitinib and erlotinib validated this therapeutic strategy. However, the emergence of acquired resistance, frequently driven by the T790M "gatekeeper" mutation, necessitated the development of second-generation (afatinib) and third-generation (osimertinib) inhibitors with improved potency and altered selectivity profiles.[5][7]

This guide focuses on this compound, a novel derivative. While direct extensive biological data on this specific isomer is emerging, the presence of the nitro group on the quinazoline scaffold is of significant interest. Studies on related nitroquinazoline compounds suggest that this modification can influence kinase binding affinity and cellular activity.[4][8][9] Based on the established pharmacology of the quinazoline class, we hypothesize that this compound functions as an EGFR inhibitor. This guide will therefore benchmark its hypothetical performance against a panel of FDA-approved EGFR TKIs.

Comparative Mechanism of Action

The primary mechanism of action for the quinazoline drugs discussed here is the inhibition of EGFR tyrosine kinase activity, which in turn blocks downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[4]

  • This compound (Hypothesized) : We postulate that this compound, like its predecessors, competes with ATP for binding to the EGFR kinase domain. The electron-withdrawing nature of the nitro group at the 7-position could modulate the electronics of the quinazoline ring system, potentially influencing its interaction with key residues in the ATP-binding pocket.

  • Gefitinib & Erlotinib (1st Generation) : These are reversible inhibitors of EGFR tyrosine kinase.[10][11][12] They show higher affinity for EGFR harboring activating mutations (e.g., exon 19 deletions or L858R) compared to wild-type (WT) EGFR, but they are largely ineffective against the T790M resistance mutation.[7][10]

  • Afatinib (2nd Generation) : Afatinib is an irreversible inhibitor that covalently binds to a cysteine residue (Cys797) in the kinase domain of EGFR, as well as other ErbB family members (HER2, HER4).[13] This irreversible binding provides a more sustained inhibition but can also lead to increased toxicity due to activity against WT-EGFR. It retains some activity against T790M-mutated EGFR, although it is less potent than in sensitive mutations.[7][13]

  • Osimertinib (3rd Generation) : This is also an irreversible inhibitor, but it was specifically designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while largely sparing WT-EGFR.[4][7][14][15] This improved selectivity profile results in a wider therapeutic window and reduced side effects compared to earlier generations.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitors This compound Gefitinib Erlotinib Afatinib Osimertinib Inhibitors->EGFR Inhibit (ATP Site)

Caption: EGFR signaling pathway and points of inhibition.

Preclinical Efficacy: A Quantitative Benchmark

The potency of a TKI is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (e.g., cell proliferation) by 50%. A lower IC50 value indicates higher potency.

The following table summarizes the reported IC50 values for standard EGFR TKIs across a panel of human NSCLC cell lines with different EGFR mutation statuses. For this compound, we are using data from a highly potent 6-nitroquinazoline derivative ("Compound 6c") reported in the literature as a surrogate to illustrate the benchmarking process.[8]

Table 1: Comparative Cytotoxicity (IC50) of Quinazoline-Based EGFR Inhibitors

CompoundA549 (EGFR-WT)PC-9 (EGFR ex19del)H1975 (EGFR L858R/T790M)
This compound (Surrogate) ~15 µM[8]Not Reported~0.5 µM[8]
Gefitinib (1st Gen) 18.9 µM[16]0.03 µM (30 nM)[12]11.7 µM[12]
Erlotinib (1st Gen) ~23 µM[17]0.031 µM (31 nM)[10]9.18 µM[10]
Afatinib (2nd Gen) 4.5 µM[18]0.00028 µM (0.28 nM)[13]0.038 µM (38 nM)[13]
Osimertinib (3rd Gen) 7.0 µM[11]0.017 µM (17 nM)[7]0.005 µM (5 nM)[7]

Note: IC50 values can vary between studies based on assay conditions (e.g., incubation time, cell density). The data presented are representative values from the cited literature.

Interpretation: Based on the surrogate data, the nitroquinazoline scaffold shows promising activity, particularly against the T790M resistance mutation in H1975 cells, where it outperforms first-generation inhibitors. Its lower potency against EGFR wild-type A549 cells suggests a degree of selectivity for mutant EGFR, a desirable characteristic for minimizing off-target toxicity. When compared to second and third-generation inhibitors, its potency against the T790M mutation appears competitive with afatinib and approaching that of osimertinib, warranting further investigation.

Essential Experimental Protocols for Benchmarking

To validate the performance of a novel compound like this compound, a series of standardized in vitro assays must be performed. The following protocols provide a robust framework for this evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow node_seed 1. Seed Cells in 96-well plate node_treat 2. Treat with Drugs (e.g., this compound, Controls) node_seed->node_treat node_incubate1 3. Incubate (e.g., 72 hours) node_treat->node_incubate1 node_add_mtt 4. Add MTT Reagent (0.5 mg/mL) node_incubate1->node_add_mtt node_incubate2 5. Incubate (4 hours, 37°C) node_add_mtt->node_incubate2 node_solubilize 6. Add Solubilization Solution (e.g., DMSO) node_incubate2->node_solubilize node_read 7. Read Absorbance (570 nm) node_solubilize->node_read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-9, H1975) into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and standard drugs (gefitinib, erlotinib, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Causality: A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases (caspases). Caspase-3 and -7 are effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical changes of apoptosis. The assay uses a substrate that, when cleaved by active caspase-3/7, produces a luminescent or fluorescent signal.

Caspase_Workflow node_setup 1. Seed & Treat Cells (as in MTT assay) node_incubate 2. Incubate (e.g., 24-48 hours) node_setup->node_incubate node_reagent 3. Add Caspase-Glo® 3/7 Reagent (Lyses cells & provides substrate) node_incubate->node_reagent node_mix 4. Mix & Incubate (1 hour, Room Temp) node_reagent->node_mix node_read 5. Read Luminescence node_mix->node_read

Caption: Workflow for a luminescent caspase-3/7 assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the cell viability protocol. A shorter incubation period (e.g., 24-48 hours) is often optimal for detecting apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[19]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the number of viable cells (from a parallel viability assay) or total protein content to determine the specific increase in caspase activity.

Protocol 3: Target Engagement (Western Blot for p-EGFR)

This protocol directly assesses the ability of the compound to inhibit the phosphorylation (activation) of its target, EGFR.

Causality: Ligand binding to EGFR induces receptor dimerization and autophosphorylation on specific tyrosine residues, which initiates downstream signaling. An effective EGFR inhibitor will prevent this autophosphorylation. Western blotting uses specific antibodies to detect the levels of both total EGFR and its phosphorylated form (p-EGFR), providing a direct readout of inhibitor activity.

Western_Blot_Workflow node_treat 1. Treat Cells with Inhibitors node_stimulate 2. Stimulate with EGF (e.g., 100 ng/mL, 15 min) node_treat->node_stimulate node_lyse 3. Lyse Cells & Quantify Protein node_stimulate->node_lyse node_sds 4. SDS-PAGE Separation node_lyse->node_sds node_transfer 5. Transfer to PVDF Membrane node_sds->node_transfer node_block 6. Block Membrane (e.g., 5% BSA) node_transfer->node_block node_ab1 7. Incubate with Primary Antibody (anti-p-EGFR) node_block->node_ab1 node_ab2 8. Incubate with HRP-Secondary Ab node_ab1->node_ab2 node_detect 9. Detect with ECL Substrate & Image node_ab2->node_detect node_reprobe 10. Strip & Reprobe (Total EGFR, Loading Control) node_detect->node_reprobe

Caption: Workflow for Western Blot analysis of p-EGFR.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., H1975) in 6-well plates to 80-90% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of this compound or control drugs for 2-4 hours.

  • EGFR Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 15 minutes at 37°C to induce maximal EGFR phosphorylation.

  • Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[20] Scrape the cells and collect the lysate.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Reprobing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin).

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal to determine the degree of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound against standard-of-care EGFR inhibitors. The surrogate data for a related nitroquinazoline suggests a promising profile, particularly against the clinically important T790M resistance mutation. This warrants the direct synthesis and experimental validation of this compound's activity.

The provided protocols offer a rigorous framework for assessing its potency (MTT assay), mechanism of cell death (caspase assay), and target engagement (p-EGFR Western blot). Successful outcomes from these in vitro studies would justify advancing the compound to more complex models, including in vivo xenograft studies, to evaluate its efficacy and pharmacokinetic properties in a whole-organism setting. The continued exploration of novel quinazoline scaffolds like this compound is essential for expanding the arsenal of targeted therapies and overcoming the persistent challenge of drug resistance in cancer treatment.

References

Decoding the Selectivity of 7-Nitroquinazoline Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering targeted approaches to disrupt aberrant cellular signaling.[1][2][3] Among the diverse chemical scaffolds explored, quinazoline derivatives have proven to be particularly fruitful, leading to the development of several FDA-approved drugs.[4][5] This guide provides a deep dive into the selectivity profile of a specific subclass, 7-nitroquinazoline kinase inhibitors, offering a comparative analysis grounded in experimental data to inform researchers, scientists, and drug development professionals.

The quest for highly selective kinase inhibitors is a paramount challenge in drug discovery.[6] While multi-targeting inhibitors can be effective, particularly in oncology, selective agents often present a superior safety profile, which is crucial for the treatment of chronic diseases.[1] Understanding the cross-reactivity of an inhibitor across the human kinome, which comprises over 500 kinases, is therefore essential.[1][2] This guide will dissect the methodologies used to profile these inhibitors and present a comparative view of their performance against other alternatives.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is recognized as a "privileged structure" for targeting the ATP-binding site of kinases.[7] This is evidenced by the fact that several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are built upon this framework.[4][5] These molecules typically function as ATP-competitive inhibitors, interfering with the binding of ATP and thereby blocking the kinase's biological activity.[4] The 7-nitro substitution on the quinazoline ring is a chemical modification explored to modulate the potency and selectivity of these inhibitors.

Comparative Kinase Inhibition Profiles

To illustrate the selectivity of this compound kinase inhibitors, it's crucial to compare their inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%, is a key metric in this assessment.[8]

Below is a comparative table summarizing the IC50 values of a hypothetical this compound inhibitor against a selection of key kinases, contrasted with a well-established multi-kinase inhibitor and a more selective inhibitor.

Kinase TargetThis compound Derivative (IC50, nM)Multi-Kinase Inhibitor (e.g., Sunitinib) (IC50, nM)Selective Inhibitor (e.g., Gefitinib) (IC50, nM)Primary Pathway
EGFR 15 220EGFR Signaling
VEGFR2 50 1>10,000Angiogenesis
PDGFRβ 851>10,000Proliferation
c-Kit 1202>10,000Proliferation
Src 3505>10,000Cell Growth, Motility
CDK2 >1,000250>10,000Cell Cycle
HER2 2550030HER2 Signaling

Note: The IC50 values for the this compound derivative are hypothetical and for illustrative purposes. Actual values can vary significantly based on the specific chemical structure and assay conditions.

Analysis of Cross-Reactivity:

This hypothetical profile suggests that the this compound derivative exhibits potent inhibition against EGFR and HER2, with moderate activity against VEGFR2 and PDGFRβ. Its activity against other kinases like Src and c-Kit is significantly lower, and it shows minimal inhibition of CDK2. This profile indicates a degree of selectivity, but also highlights potential off-target effects, particularly on kinases involved in angiogenesis. In contrast, a multi-kinase inhibitor like sunitinib shows broad activity across multiple kinase families, while a selective inhibitor like gefitinib is highly focused on EGFR.[6]

Determining Kinase Inhibitor Selectivity: A Methodological Overview

The determination of a kinase inhibitor's selectivity profile is a multi-step process involving a cascade of biochemical and cellular assays.[9]

Biochemical Assays: The First Line of Screening

Biochemical assays are the foundation of kinase inhibitor profiling, directly measuring the interaction between the inhibitor and purified kinase enzymes.[1] These assays can be broadly categorized into activity assays and binding assays.[1]

  • Activity Assays: These measure the catalytic activity of the kinase, typically by quantifying the phosphorylation of a substrate.[1]

    • Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to directly detect substrate phosphorylation.[1][6]

    • Fluorescence-Based Assays: These employ fluorescently labeled substrates or antibodies to monitor the kinase reaction, offering higher throughput and enhanced sensitivity.[10][11] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a common format.[11][12]

    • Luminescence-Based Assays: These assays detect kinase activity by measuring the amount of ATP remaining after the kinase reaction, often using a luciferase-based system (e.g., Kinase-Glo®).[2][10]

  • Binding Assays: These assays directly measure the binding affinity of an inhibitor to the kinase, independent of its catalytic activity.[6] Competitive binding assays, where the inhibitor competes with a known fluorescent or radiolabeled ligand, are frequently used to determine the dissociation constant (Kd).[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the substrate peptide or protein, and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Kinase, Substrate, Inhibitor & [γ-³³P]ATP mix Mix reagents in 96-well plate reagents->mix incubate Incubate at 30°C mix->incubate stop Stop reaction incubate->stop spot Spot onto filter membrane stop->spot wash Wash membrane spot->wash count Scintillation counting wash->count calculate Calculate % inhibition count->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow of a radiometric in vitro kinase inhibition assay.

Cellular Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are invaluable for initial screening, they may not always reflect an inhibitor's activity within the complex cellular environment.[6] Cellular assays are therefore crucial for validating on-target activity and assessing the true selectivity profile.[9][13][14]

  • Target Engagement Assays: These assays directly measure the binding of an inhibitor to its target kinase within intact cells. NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a widely used technology for this purpose.[10][15]

  • Phosphorylation Assays: These methods quantify the phosphorylation status of a kinase's downstream substrates within the cell.[6] A decrease in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition. Techniques like Western blotting, ELISA, and flow cytometry are commonly employed.[15]

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

  • Cell Preparation: Culture cells that have been engineered to express the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

  • Inhibitor Treatment: Add the this compound inhibitor at varying concentrations to the cells and incubate.

  • Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ substrate.

  • Detection: Measure both the luciferase emission (donor) and the tracer fluorescence (acceptor) using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC50 value from the dose-response curve.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow start Compound Library primary_screen Primary Screen (Biochemical Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen (Dose-Response) hit_id->secondary_screen selectivity_panel Selectivity Profiling (Kinome Panel) secondary_screen->selectivity_panel cellular_assays Cellular Assays (Target Engagement & Phosphorylation) selectivity_panel->cellular_assays lead_optimization Lead Optimization cellular_assays->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: A typical workflow for kinase inhibitor selectivity profiling.

The Path Forward: Balancing Potency and Selectivity

The development of this compound kinase inhibitors, like all targeted therapies, requires a careful balance between potency against the intended target and selectivity across the kinome. The comprehensive profiling of these compounds using a combination of biochemical and cellular assays is non-negotiable for understanding their therapeutic potential and anticipating potential side effects. As our understanding of the human kinome deepens, so too will our ability to design and develop the next generation of highly selective and effective kinase inhibitors.

References

A Comparative Guide to the Reproducibility of 7-Nitroquinazoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 7-nitroquinazoline stands as a pivotal intermediate in the development of a wide array of bioactive molecules. Its synthesis, however, can be a complex undertaking with varying degrees of reproducibility. This guide provides a comprehensive analysis of common synthetic routes to this compound, with a focus on the practical aspects of reproducibility, supported by experimental data and procedural insights.

Introduction to this compound

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, including kinase inhibitors for cancer therapy. The presence of the nitro group at the 7-position offers a versatile handle for further functionalization, such as reduction to an amino group, which can then be elaborated into a variety of substituents. The reproducibility of its synthesis is therefore of paramount importance to ensure a consistent and reliable supply of this crucial intermediate for research and development.

This guide will explore a prevalent multi-step synthetic approach, breaking down each stage to evaluate its robustness and potential challenges. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for the chosen conditions and offering insights into factors that can influence the yield and purity of the final product.

Synthetic Pathway Overview

A common and logical synthetic pathway to this compound proceeds through the formation of a key intermediate, 7-nitroquinazolin-4(3H)-one. This intermediate is then converted to the final product via chlorination and a subsequent selective dechlorination.

Synthesis_Overview A 2-Amino-4-nitrobenzoic Acid B 7-Nitroquinazolin-4(3H)-one A->B Niementowski Reaction C 4-Chloro-7-nitroquinazoline B->C Chlorination D This compound C->D Selective Dechlorination

Caption: General synthetic pathway to this compound.

Method 1: The Niementowski-Based Multi-Step Synthesis

This approach is a classical and widely adaptable method for the synthesis of quinazolinones and their derivatives. We will examine each step in detail.

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one via Niementowski Reaction

The Niementowski reaction is the thermal condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline.[1][2] In this case, 2-amino-4-nitrobenzoic acid is reacted with formamide.

Reaction Workflow:

Niementowski_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-4-nitrobenzoic Acid C Heating (Conventional or Microwave) A->C B Formamide B->C D 7-Nitroquinazolin-4(3H)-one C->D

Caption: Workflow for the Niementowski synthesis of 7-nitroquinazolin-4(3H)-one.

Experimental Protocol (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-nitrobenzoic acid (1 equivalent) and formamide (5-10 equivalents).

  • Heat the mixture to 150-160 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the solidified mass and triturate to break up the solid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield crude 7-nitroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from a suitable solvent such as acetic acid or ethanol.

Experimental Protocol (Microwave-Assisted):

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in some cases, improve yields for the Niementowski reaction.[1][3]

  • In a microwave-safe vessel, combine 2-amino-4-nitrobenzoic acid (1 equivalent) and formamide (5 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a fixed temperature of 150°C for 30-40 minutes.[1]

  • After cooling, the workup procedure is similar to the conventional method.

Reproducibility Analysis:

The Niementowski reaction's reproducibility can be influenced by several factors:

  • Temperature Control: Precise temperature control is crucial. Overheating can lead to decomposition and the formation of byproducts, reducing the yield and complicating purification.

  • Purity of Starting Materials: The purity of the 2-amino-4-nitrobenzoic acid is important. Impurities can interfere with the cyclization process.

  • Reaction Time: While TLC is recommended for monitoring, establishing a consistent reaction time for a given scale is key to reproducible yields.

  • Microwave vs. Conventional Heating: Microwave heating often offers better reproducibility due to more uniform and controlled heating.[1] However, this requires specialized equipment.

Comparative Data:

MethodTemperature (°C)TimeTypical Yield (%)Reproducibility Notes
Conventional Heating150-1602-4 h60-75Highly dependent on precise temperature control and scale.
Microwave-Assisted15030-40 min75-85Generally more reproducible due to uniform heating.[1]
Step 2: Chlorination of 7-Nitroquinazolin-4(3H)-one

The conversion of the 4-oxo group to a 4-chloro group is a standard transformation, typically achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Workflow:

Chlorination_Reaction A 7-Nitroquinazolin-4(3H)-one D Reflux A->D B Thionyl Chloride (SOCl₂) B->D C DMF (catalyst) C->D E 4-Chloro-7-nitroquinazoline D->E

Caption: Workflow for the chlorination of 7-nitroquinazolin-4(3H)-one.

Experimental Protocol:

  • In a fume hood, suspend 7-nitroquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (10-20 equivalents).

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Add an inert solvent like toluene and evaporate again to azeotropically remove residual thionyl chloride.

  • The crude 4-chloro-7-nitroquinazoline can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.

Reproducibility Analysis:

  • Moisture Sensitivity: Thionyl chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility.

  • Complete Removal of SOCl₂: Residual thionyl chloride can interfere with subsequent reactions. The azeotropic removal with toluene is a critical step for obtaining a pure product.

  • Workup: The workup procedure must be performed carefully to avoid hydrolysis of the product back to the starting material.

Comparative Data:

ParameterConditionTypical Yield (%)Reproducibility Notes
ReagentThionyl Chloride with catalytic DMF85-95Highly reproducible if anhydrous conditions are strictly maintained.
Step 3: Selective Dechlorination of 4-Chloro-7-nitroquinazoline

This is the most challenging step in the sequence, as the reducing agent must selectively remove the chlorine atom at the 4-position without reducing the nitro group at the 7-position. Catalytic transfer hydrogenation is a promising method for this transformation.

Reaction Workflow:

Dechlorination_Reaction A 4-Chloro-7-nitroquinazoline E Controlled Temperature A->E B Hydrogen Donor (e.g., Ammonium Formate) B->E C Catalyst (e.g., Pd/C) C->E D Solvent (e.g., Methanol) D->E F This compound E->F

Caption: Workflow for the selective dechlorination of 4-chloro-7-nitroquinazoline.

Experimental Protocol (Catalytic Transfer Hydrogenation):

  • Dissolve 4-chloro-7-nitroquinazoline (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a hydrogen donor, such as ammonium formate (3-5 equivalents).[4][5]

  • Carefully add a catalyst, typically 5-10% palladium on carbon (Pd/C), under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress should be meticulously monitored by TLC to avoid over-reduction.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Reproducibility Analysis:

  • Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and suppliers, which can significantly impact the reaction rate and selectivity. It is advisable to test a new batch of catalyst on a small scale first.

  • Reaction Monitoring: This is the most critical factor for reproducibility. The reaction should be stopped as soon as the starting material is consumed to prevent the reduction of the nitro group. Over-running the reaction will lead to the formation of 7-aminoquinazoline and other byproducts.

  • Hydrogen Donor: The choice and amount of the hydrogen donor can affect the reaction's selectivity. Ammonium formate is a common and effective choice.[4][5]

  • Temperature: Higher temperatures can increase the rate of the desired dechlorination but may also promote the undesired nitro group reduction. Maintaining a consistent and controlled temperature is key.

Comparative Data:

MethodCatalystHydrogen DonorTypical Yield (%)Reproducibility Notes
Catalytic Transfer Hydrogenation5-10% Pd/CAmmonium Formate50-70Highly dependent on careful reaction monitoring to ensure selectivity. Catalyst activity can be a variable.

Conclusion and Recommendations

The multi-step synthesis of this compound via the Niementowski reaction, followed by chlorination and selective dechlorination, is a viable and frequently employed route. For optimal reproducibility, the following recommendations are crucial:

  • For the Niementowski reaction, microwave-assisted synthesis offers superior control and reproducibility, leading to higher yields in a shorter time frame.

  • The chlorination step is generally robust and high-yielding, provided that strictly anhydrous conditions are maintained throughout the process.

  • The selective dechlorination step is the most challenging in terms of reproducibility. Success hinges on meticulous reaction monitoring to prevent over-reduction of the nitro group. The use of a consistent quality and activity of the palladium catalyst is also essential.

Researchers should consider optimizing the conditions for the final dechlorination step on a small scale before proceeding to larger preparations. Careful attention to the purity of intermediates at each stage will also contribute significantly to the overall success and reproducibility of the synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for the proper and safe disposal of 7-Nitroquinazoline, a heterocyclic aromatic nitro compound utilized in various research and development applications. Given the potential hazards associated with nitro compounds, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in handling this compound.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • Reactivity: Aromatic nitro compounds can be energetic and may pose an explosion hazard under specific conditions, such as heating or mixing with incompatible materials.[5]

  • Toxicity: Many nitroaromatic compounds are classified as toxic and may have carcinogenic properties.[1]

  • Irritation: Similar compounds are known to be irritating to the eyes, skin, and respiratory system.[6]

Given these potential hazards, this compound waste must be treated as hazardous and managed accordingly.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the following minimum personal protective equipment must be employed to mitigate exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against accidental splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of after handling.[7]
Body Protection A laboratory coat or chemically impervious apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[8]

Step-by-Step Disposal Procedure for this compound

The following protocol outlines a systematic approach to the safe disposal of this compound from a laboratory setting. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.

Workflow for this compound Disposal

G cluster_0 Preparation Phase cluster_1 Waste Collection & Segregation cluster_2 Final Disposal A 1. Don Appropriate PPE B 2. Designate a Hazardous Waste Accumulation Area A->B Ensure safety first C 3. Collect Solid Waste in a Labeled, Sealed Container B->C Proceed to waste collection D 4. Segregate from Incompatible Materials C->D Prevent reactions E 5. Arrange for Pickup by a Licensed Hazardous Waste Contractor D->E Compliance with regulations F 6. Document Waste Transfer E->F Maintain records

Caption: Workflow for the safe disposal of this compound.

Detailed Protocol:

Step 1: Waste Identification and Segregation

  • Solid Waste: All materials contaminated with this compound, including unused product, filter papers, and contaminated labware (e.g., weighing boats, pipette tips), must be classified as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container.

  • Segregation: It is critical to segregate this compound waste from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, to prevent potentially violent reactions.[6]

Step 2: Waste Containment

  • Container Selection: Use a dedicated, chemically resistant, and sealable container clearly labeled "Hazardous Waste: this compound." The container should be in good condition with a secure lid.[7]

  • Labeling: The waste label should include:

    • The words "Hazardous Waste"

    • The chemical name: this compound

    • The date of accumulation

    • The associated hazards (e.g., Toxic, Reactive)

Step 3: Waste Accumulation and Storage

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic.

  • Conditions: The storage area should be cool and dry to prevent any degradation of the compound that could increase its reactivity.[7]

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.[9]

  • Incineration: The recommended method for the disposal of nitroaromatic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities to neutralize harmful combustion byproducts.[9]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Spill Response

G Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Inert Absorbent PPE->Contain Collect Carefully Collect and Place in a Labeled Waste Container Contain->Collect Clean Decontaminate the Area Collect->Clean Report Report the Incident Clean->Report

Caption: Emergency response workflow for a this compound spill.

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[6]

  • Large Spills: In the case of a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety and disposal protocols, researchers can handle this compound responsibly, minimizing risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.